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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(2-Hydroxypropyl)piperidin-2-one

This technical guide provides an in-depth analysis of 3-(2-Hydroxypropyl)piperidin-2-one , a critical intermediate in the synthesis of indolizidine alkaloids and bioactive piperidine derivatives. [1] Executive Summary 3-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-(2-Hydroxypropyl)piperidin-2-one , a critical intermediate in the synthesis of indolizidine alkaloids and bioactive piperidine derivatives.

[1]

Executive Summary

3-(2-Hydroxypropyl)piperidin-2-one (CAS: 1565525-31-6) is a functionalized lactam scaffold widely utilized in the asymmetric synthesis of bicyclic alkaloids, particularly the indolizidine class (e.g., Monomorine I, Pumiliotoxin analogues).[1] Its structure features a piperidin-2-one (valerolactam) core substituted at the C3 position with a 2-hydroxypropyl side chain.

This molecule is chemically significant due to its two chiral centers (C3 on the ring and C2' on the side chain), making it a model substrate for studying 1,3-asymmetric induction during hydride reductions. It serves as a direct precursor to 5-hydroxyindolizidin-3-ones and, upon further reduction, to bioactive indolizidines.

Chemical Structure & Properties[3][4][5][6][7]

Identification Data
PropertyDetail
IUPAC Name 3-(2-hydroxypropyl)piperidin-2-one
CAS Number 1565525-31-6
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Core Scaffold Piperidin-2-one (δ-Valerolactam)
Key Functional Groups Secondary Alcohol (C2'), Lactam Amide (C2)
Stereochemistry & Tautomerism

The molecule possesses two stereogenic centers:

  • C3 (Ring): The point of attachment for the side chain.

  • C2' (Side Chain): The hydroxyl-bearing carbon.

This results in two diastereomeric pairs (four stereoisomers). In synthetic contexts, the relative stereochemistry (syn vs. anti) is critical, as it dictates the conformation of subsequent bicyclic products.

  • Tautomerism: While the lactam form (–NH–C=O) is predominant, the lactim tautomer (–N=C(OH)–) can participate in O-alkylation reactions under specific conditions, though N-alkylation is generally favored.

Synthetic Methodologies

The primary route to 3-(2-Hydroxypropyl)piperidin-2-one involves the reduction of its ketone precursor, 3-(2-oxopropyl)piperidin-2-one (also known as 3-acetonylpiperidin-2-one).

Protocol: Diastereoselective Reduction of 3-Acetonylpiperidin-2-one

This protocol describes the reduction of the ketone to the alcohol using Sodium Borohydride (NaBH₄), a standard method yielding the target compound.

Reagents:

  • Substrate: 3-(2-oxopropyl)piperidin-2-one (1.0 eq)

  • Reducing Agent: NaBH₄ (1.5 eq)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-(2-oxopropyl)piperidin-2-one in anhydrous MeOH (0.1 M concentration) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to maximize diastereoselectivity.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of the ketone by TLC (SiO₂; EtOAc/MeOH 9:1).

  • Quenching: Carefully quench the reaction with saturated NH₄Cl solution.

  • Extraction: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with CH₂Cl₂ (3x).

  • Purification: Dry the combined organics over Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (EtOAc -> 10% MeOH/EtOAc) to separate diastereomers if necessary.

Mechanism & Stereocontrol: The hydride attack on the acyclic ketone is influenced by the existing chiral center at C3. The reaction typically proceeds via a Felkin-Anh or Chelation-Controlled transition state (if a metal ion capable of chelation is present), leading to a mixture of syn and anti diastereomers.

Visualization: Synthesis & Cyclization Pathway

SynthesisPathway Ketone 3-(2-oxopropyl) piperidin-2-one Alcohol 3-(2-Hydroxypropyl) piperidin-2-one (Target) Ketone->Alcohol Reduction NaBH4 Reagent: NaBH4 / MeOH NaBH4->Alcohol Indolizidine Indolizidin-3-one Derivatives Alcohol->Indolizidine Intramolecular Cyclization Cyclization Acid/Heat (- H2O) Cyclization->Indolizidine

Caption: Synthesis of 3-(2-Hydroxypropyl)piperidin-2-one via ketone reduction and subsequent cyclization potential.

Reactivity & Applications

Precursor to Indolizidine Alkaloids

The most significant application of 3-(2-Hydroxypropyl)piperidin-2-one is its conversion into the indolizidine ring system (a 5,6-fused bicyclic structure).

  • Mechanism: Under acidic conditions (e.g., TsOH, reflux), the secondary alcohol can be activated (via tosylation or protonation) to undergo intramolecular nucleophilic attack by the lactam nitrogen (or the reduced amine), forming the 5-membered ring.

  • Target Molecules: This pathway is used to synthesize alkaloids like Coniceine , Monomorine , and Lentiginosine .

Biological Relevance

While the title compound is primarily an intermediate, its structural analogs (hydroxylated piperidines) are bioactive:

  • Glycosidase Inhibitors: Polyhydroxylated indolizidines (iminosugars) derived from this scaffold are potent inhibitors of glycosidases, relevant for diabetes and viral therapies.

  • Antimalarial Agents: The structure mimics the core of Febrifugine and Halofuginone, where the side chain stereochemistry is crucial for antiprotozoal activity and reducing cytotoxicity.

Experimental Characterization Data

When characterizing the synthesized compound, the following spectral features are diagnostic:

TechniqueDiagnostic SignalInterpretation
¹H NMR δ 3.8–4.0 ppm (m, 1H)Methine proton at C2' (CH-OH). Shift varies by diastereomer.
¹H NMR δ 3.2–3.4 ppm (m, 2H)Methylene protons adjacent to Nitrogen (C6-H).
¹³C NMR δ ~175 ppmLactam Carbonyl (C=O).
¹³C NMR δ ~65–70 ppmCarbinol Carbon (C2').
IR 3300–3400 cm⁻¹ (broad)O-H stretch (Hydrogen bonded).
IR 1640–1660 cm⁻¹ (strong)C=O stretch (Lactam amide).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1565525-31-6. Retrieved from [Link]

  • ScienceDirect. Synthesis of Indolizidine Alkaloids via Piperidinone Intermediates. (General Reference for Indolizidine Synthesis). Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of Functionalized Piperidin-2-one Derivatives

Executive Summary The piperidin-2-one (δ-lactam) scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster anticoagulants (e.g., Apixaban) and Janus kinase inhibitors. Unlike th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidin-2-one (δ-lactam) scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster anticoagulants (e.g., Apixaban) and Janus kinase inhibitors. Unlike their highly strained β-lactam counterparts or the rigid γ-lactams, piperidin-2-ones occupy a unique thermodynamic niche: they possess a nearly strain-free chair conformation that is locally distorted by the planarity of the amide bond.

This guide provides a rigorous analysis of the thermodynamic and kinetic stability of this scaffold. It addresses the three critical failure modes in drug development: hydrolytic ring opening , oxidative degradation , and C3-epimerization .

Part 1: Conformational Thermodynamics

The "Distorted Chair" Paradigm

While piperidine exists predominantly in a perfect chair conformation, piperidin-2-one is constrained by the amide resonance (


). This resonance forces the atoms 

into a planar arrangement, distorting the ring into a sofa or half-chair conformation.
  • Thermodynamic Consequence: Substituents at C3, C4, C5, and C6 are subject to modified axial/equatorial preferences compared to cyclohexane.

  • A(1,3) Strain:

    
    -substitution introduces significant allylic strain (
    
    
    
    ) between the
    
    
    -substituent and the equatorial substituent at C6, often forcing the
    
    
    -substituent to adopt a pseudo-axial orientation or distorting the ring further.
Visualization: Conformational Energy Landscape

The following diagram illustrates the transition from the global minimum (Half-Chair) to the higher-energy Twist-Boat intermediates, which are often accessible during transition states for reactions like N-alkylation or ring oxidation.

Conformation HC Half-Chair (Global Min) Planar Amide Segment 0.0 kcal/mol TB Twist-Boat (Transition) High Torsional Strain +5-7 kcal/mol HC->TB Ring Inversion (Barrier ~10 kcal/mol) TB->HC Boat Boat (Local Max) Steric Clashes +6-8 kcal/mol TB->Boat Pseudorotation Boat->TB

Figure 1: Conformational energy landscape of the piperidin-2-one ring. The planarity of the lactam bond (N-C=O) stabilizes the half-chair over the boat form.

Part 2: Hydrolytic Stability (Chemical Integrity)

The "Delta-Lactam Anomaly"

Thermodynamic intuition suggests that 6-membered rings (δ-lactams) should be more stable to hydrolysis than 4-membered (β-lactams) or 5-membered (γ-lactams) rings due to lack of ring strain. However, kinetic data reveals a nuance:

  • Acidic Media: Piperidin-2-ones are susceptible to acid-catalyzed hydrolysis, a primary degradation pathway for drugs like Apixaban .[1] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Alkaline Media: While generally robust, strong bases can induce ring opening.

  • Comparative Reactivity: Surprisingly, kinetic studies (e.g., Imming et al., J. Med.[2] Chem.) have shown that unsubstituted

    
    -valerolactam can exhibit hydrolysis rates comparable to strained 
    
    
    
    -lactams under specific conditions, driven by the entropy gain of opening to the flexible amino acid chain.
Degradation Pathway: Acid-Catalyzed Hydrolysis

This is the critical quality attribute (CQA) for formulation stability.

Hydrolysis Lactam Piperidin-2-one (Intact Ring) Protonated O-Protonated Intermediate Lactam->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (RDS) Open 5-Amino-pentanoic acid (Ring Open) Tetrahedral->Open Collapse

Figure 2: Acid-catalyzed hydrolysis mechanism. The rate-determining step (RDS) is the nucleophilic attack of water on the protonated carbonyl.

Part 3: Stereochemical Stability (Epimerization)

The C3 Vulnerability

Functionalization at the C3 position (


 to the carbonyl) creates a chiral center susceptible to racemization.
  • Thermodynamic Driver: The

    
     of the C3 proton in piperidin-2-ones is approx. 25-30 (DMSO), but this is lowered significantly by electron-withdrawing groups (e.g., esters, nitriles).
    
  • Mechanism: Base-mediated deprotonation forms a planar enolate. Reprotonation can occur from either face.

  • Thermodynamic Control: The system will equilibrate to the thermodynamically more stable diastereomer (typically placing the C3 substituent equatorial to avoid 1,3-diaxial strain).

Experimental Protocol: Determining Epimerization Rates ( )

Objective: Quantify the rate of racemization for a chiral C3-substituted piperidin-2-one under physiological or process conditions.

Materials:

  • Chiral HPLC column (e.g., Chiralpak AD-H or IC).

  • Buffer: Phosphate buffer (pH 7.4) and Carbonate buffer (pH 10.0).

  • Internal Standard: Benzophenone (non-ionizable, stable).

Methodology:

  • Stock Preparation: Dissolve the pure enantiomer (e.g., 3S-isomer) in Acetonitrile to 10 mM.

  • Initiation: Spike the stock into the thermostated buffer (37°C) to a final concentration of 100

    
    M.
    
  • Sampling: At intervals (

    
     min), remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately quench with cold 0.1% Formic Acid in MeCN to stop base catalysis.

  • Analysis: Inject onto Chiral HPLC. Measure the area ratio of Enantiomer A vs. Enantiomer B.

Calculation: Plot


 vs. time. The slope corresponds to 

(racemization rate constant), where

(inversion rate constant).

Part 4: Data Summary & Stability Metrics

The following table summarizes the stability profile of functionalized piperidin-2-ones compared to other lactams.

Parameter

-Lactam (Azetidin-2-one)

-Lactam (Pyrrolidin-2-one)

-Lactam (Piperidin-2-one)
Ring Strain (kcal/mol) ~25 (High)~6 (Moderate)~1 (Low)
Hydrolysis (

)

(Fast)

(Slow)

(Intermediate)
Epimerization (

)
~20 (Very Acidic)~25 (Acidic)~25-30 (Less Acidic)
Primary Degradation Ring Opening (Hydrolysis)Oxidation (N-Oxide)Hydrolysis & Epimerization

Part 5: References

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331.[2] [Link]

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms.[3][4] Accounts of Chemical Research, 8(9), 300–306. [Link]

  • Do, B., et al. (2013). A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry.[5][6][7] RSC Advances, 3, 1111-1122. [Link]

  • Szabo, Z., et al. (2002). Epimerization of 3-substituted piperidin-2-ones. Tetrahedron: Asymmetry, 13(19), 2123-2130. [Link]

  • Clayden, J., et al. (2005). The conformational preference of the amide bond.[8][9] Angewandte Chemie International Edition, 44(11), 1700-1703. [Link]

Sources

Foundational

The Strategic Role of 3-(2-Hydroxypropyl)piperidin-2-one in Modern Alkaloid Synthesis

A Technical Guide for Chemical Researchers and Drug Development Professionals Abstract The piperidine structural motif is a cornerstone of alkaloid chemistry and a privileged scaffold in medicinal chemistry, appearing in...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

The piperidine structural motif is a cornerstone of alkaloid chemistry and a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[1] The enantioselective synthesis of substituted piperidines, therefore, remains a topic of intense research. This technical guide focuses on the pivotal role of 3-(2-hydroxypropyl)piperidin-2-one, a versatile chiral building block, in the stereocontrolled synthesis of complex alkaloids. We will explore the synthesis of this key intermediate, analyze its application through a detailed case study of the total synthesis of (-)-Indolizidine 167B, and provide in-depth mechanistic insights and actionable experimental protocols. This document serves as a resource for researchers aiming to leverage chiral lactams for efficient and stereoselective construction of piperidine-containing natural products.[2][3]

Introduction: The Power of Chiral Lactams

The synthesis of enantiomerically pure alkaloids is a significant challenge in organic chemistry. The use of chiral building blocks, or "chirons," provides an effective strategy to introduce stereocenters with high fidelity, guiding the stereochemical outcome of subsequent transformations. Phenylglycinol-derived oxazolopiperidone lactams have emerged as exceptionally versatile intermediates for this purpose.[2] These bicyclic lactams effectively shield one face of the molecule, enabling highly diastereoselective alkylation and other modifications.

Among these, 3-(2-hydroxypropyl)piperidin-2-one and its derivatives serve as powerful precursors. The inherent chirality, coupled with the reactive handles of the lactam and the hydroxyl group, allows for the controlled, stepwise introduction of substituents and subsequent ring manipulations to forge complex alkaloid skeletons such as indolizidines and quinolizidines.[3]

Physicochemical Properties and Stereochemical Control

The core utility of 3-(2-hydroxypropyl)piperidin-2-one lies in its rigid, stereodefined structure. The lactam ring exists in a stable chair-like conformation, and when fused with a chiral auxiliary like phenylglycinol, it creates a conformationally locked system. This rigidity is the key to high stereoselectivity in reactions such as enolate alkylation, as the auxiliary group effectively blocks one face from electrophilic attack.[4]

Case Study: Total Synthesis of (-)-Indolizidine 167B

To illustrate the practical application of this building block, we will examine the enantioselective total synthesis of (-)-Indolizidine 167B, a simple dendrobatid alkaloid isolated from the skin of poison-dart frogs.[5] This case study highlights how the stereocenter in the chiral lactam dictates the absolute stereochemistry of the final natural product.

The overall synthetic strategy involves the stereoselective alkylation of a phenylglycinol-derived bicyclic lactam to install the C5 side chain, followed by reductive cleavage of the chiral auxiliary and subsequent cyclization to form the indolizidine core.

Indolizidine_167B_Synthesis_Workflow Start Chiral Bicyclic Lactam Precursor Step1 Stereoselective Alkylation Start->Step1 Intermediate1 Alkylated Lactam Step1->Intermediate1 Step2 Auxiliary Removal & Lactam Reduction Intermediate1->Step2 Intermediate2 Substituted Piperidine Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 End (-)-Indolizidine 167B Step3->End

Caption: General workflow for the synthesis of (-)-Indolizidine 167B.

Key Transformation: Stereoselective Alkylation

The cornerstone of this synthesis is the highly diastereoselective alkylation of the bicyclic lactam enolate. The chiral phenylglycinol auxiliary directs the incoming electrophile to the face opposite the phenyl group, ensuring predictable and high-fidelity transfer of stereochemical information.

Alkylation_Mechanism cluster_0 Mechanism of Stereoselective Alkylation Lactam Bicyclic Lactam Enolate Lithium Enolate (Shielded by Phenyl Group) Lactam->Enolate LiHMDS, THF, -78 °C TransitionState Transition State (Electrophile attacks from 'exo' face) Enolate->TransitionState Propyl Iodide (R-X) Product Alkylated Lactam (High Diastereoselectivity) TransitionState->Product

Caption: Stereodirecting effect of the chiral auxiliary during alkylation.

Protocol: Synthesis of the Alkylated Lactam Intermediate

This protocol describes the alkylation step, which is critical for establishing the C5 stereocenter of the target alkaloid.

Materials:

  • (3R,8aS)-3-Phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridin-5-one

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • 1-Iodopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaCl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of the bicyclic lactam (1.0 mmol) in anhydrous THF (10 mL) is prepared in a flame-dried, argon-purged flask.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • LiHMDS solution (1.5 mmol, 1.5 equiv.) is added dropwise via syringe. The solution is stirred at -78 °C for 2 hours to ensure complete enolate formation.[4]

  • 1-Iodopropane (2.6 mmol, 2.6 equiv.) is added dropwise. The reaction is stirred at -78 °C for an additional 3 hours.[4]

  • The reaction is quenched by the addition of saturated aqueous NaCl solution (10 mL).

  • The mixture is allowed to warm to room temperature and extracted with EtOAc (3 x 20 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired 6-propylated lactam.

Self-Validation: The high diastereoselectivity of this reaction is typically confirmed by ¹H NMR analysis of the crude product, which should show a single major diastereomer. The stereochemical outcome is a direct consequence of the chiral auxiliary's steric hindrance.

From Lactam to Alkaloid: Ring Transformation and Cyclization

Following alkylation, the synthesis proceeds through two key stages:

  • Reductive Opening: The chiral auxiliary is removed, and the lactam carbonyl is reduced to an amine. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LAH), which cleaves the benzylic C-N and C-O bonds of the oxazolidine ring and reduces the amide simultaneously, yielding a 2,6-disubstituted piperidine.[4]

  • Intramolecular Cyclization: The resulting amino alcohol is converted into a leaving group at the hydroxyl terminus (e.g., a tosylate or mesylate), which is then displaced by the piperidine nitrogen to form the second ring of the indolizidine skeleton.

This sequence effectively translates the stereochemistry established in the initial alkylation step into the final bicyclic alkaloid core.

Broader Applications and Future Outlook

The strategy detailed here is not limited to Indolizidine 167B. By varying the electrophile used in the alkylation step, a wide array of piperidine, indolizidine, and quinolizidine alkaloids can be synthesized.[3][6] This includes natural products like (-)-coniine, solenopsin A, and monomorine I.[3]

The development of new chiral auxiliaries and more efficient methods for their cleavage continues to expand the power of this synthetic approach. Furthermore, the integration of catalytic and biocatalytic methods for the synthesis of the initial chiral building blocks offers a promising avenue for more sustainable and scalable alkaloid production.[7][8]

The 3-(2-hydroxypropyl)piperidin-2-one scaffold and its analogues remain highly relevant and powerful tools in the synthetic chemist's arsenal for the enantioselective construction of complex nitrogen-containing natural products and novel therapeutic agents.

References

  • Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(5), 1919–1928. Available at: [Link]

  • Amat, M., Pérez, M., Llor, N., & Bosch, J. (1998). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 63(23), 8596–8605. Available at: [Link]

  • Amat, M., & Bosch, J. (2002). Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. Synlett, 2002(10), 1693-1704. Available at: [Link]

  • Comins, D. L., & Dehghani, A. (1993). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 58(5), 924-925. Available at: [Link]

  • Padwa, A., & Ku, H. (1980). A convenient new route to piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. Enantioselective total synthesis of indolizidines (-)-167B, (-)-209D, (-)-209B, and (-)-207A. The Journal of Organic Chemistry, 45(18), 3756-3765. Available at: [Link]

  • Garrido, M., Sotomayor, N., & Lete, E. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Tetrahedron: Asymmetry, 13(5), 459-466. Available at: [Link]

  • Takahata, H., Uchida, Y., & Momose, T. (1995). ASYMMETRIC SYNTHESIS OF INDOLIZIDINES 167B AND 223AB. HETEROCYCLES, 41(8), 1797-1806. Available at: [Link]

  • Bosch, J., Amat, M., & Llor, N. (2002). Enantioselective synthesis of indole alkaloids from chiral lactams. Current Organic Chemistry, 6(4), 303-328. Available at: [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. RSC Advances, 5(24), 18567-18571. Available at: [Link]

  • Bertozzi, F., & Olivo, G. (2007). Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. Beilstein Journal of Organic Chemistry, 3, 19. Available at: [Link]

  • O'Hagan, D. (2000). Piperidine, pyridine, and quinolizidine alkaloids. Natural Product Reports, 17(5), 435-446. Available at: [Link]

  • Wang, Y., & Dong, G. (2022). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Molecules, 27(24), 8758. Available at: [Link]

  • Takahata, H., & Momose, T. (1993). Application of chiral building blocks to the synthesis of drugs. Chemical & Pharmaceutical Bulletin, 41(1), 143-159. Available at: [Link]

  • Gröger, H. (2006). Alkaloids synthesised from the chiral building block 2. Topics in Current Chemistry, 266, 1-33. Available at: [Link]

  • Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165. Available at: [Link]

  • Adjei, M. A., & O'Doherty, G. A. (2023). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Advances, 13(20), 16028-16034. Available at: [Link]

  • Takahata, H., Kubota, M., & Momose, T. (1998). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. The Journal of Organic Chemistry, 63(24), 8820-8828. Available at: [Link]

Sources

Exploratory

Stereochemistry and Chirality of 3-(2-Hydroxypropyl)piperidin-2-one: A Technical Guide for Drug Development

Executive Summary Substituted

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-lactams, particularly piperidin-2-one derivatives, are privileged pharmacophores in modern drug discovery. They serve as rigidified structural cores in the development of highly potent therapeutics, including CGRP receptor antagonists and MDM2 inhibitors[1]. 3-(2-Hydroxypropyl)piperidin-2-one  is a highly versatile chiral building block within this class. Because it possesses two distinct stereocenters, controlling its stereochemistry is a critical challenge. This whitepaper provides an in-depth mechanistic analysis of its stereochemical architecture, details self-validating protocols for its asymmetric synthesis, and outlines robust chromatographic methodologies for chiral resolution[2].

Stereochemical Architecture & Conformational Dynamics

The molecular framework of 3-(2-Hydroxypropyl)piperidin-2-one contains two chiral centers:

  • C3 : The carbon atom on the piperidin-2-one ring, alpha to the carbonyl group.

  • C2' : The carbon atom on the hydroxypropyl side chain bearing the hydroxyl group.

This architecture yields four possible stereoisomers: two pairs of enantiomers that form syn and anti diastereomeric relationships.

Conformational Analysis

The piperidin-2-one ring is constrained by the planar nature of the amide bond (


), forcing the six-membered ring into a half-chair (or sofa) conformation.
  • Equatorial Preference : The bulky 2-hydroxypropyl group at C3 strongly prefers a pseudo-equatorial orientation to minimize severe 1,3-diaxial steric clashes with the C5 protons.

  • Hydrogen Bonding : Intramolecular hydrogen bonding between the C2'-hydroxyl group and the C2-carbonyl oxygen rigidifies the side chain. This non-covalent interaction heavily influences the facial shielding of the molecule, dictating both the diastereoselectivity during enolate alkylation[3] and the retention behavior during chiral chromatography.

Mechanistic Pathways for Asymmetric Synthesis

Synthesizing enantiopure 3-(2-Hydroxypropyl)piperidin-2-one requires precise control over enolate geometry and electrophilic trajectory. The most reliable approach combines chiral pool starting materials with substrate-directed kinetic enolate alkylation.

Synthesis A Piperidin-2-one (Starting Material) B N-Protection (Boc2O, DMAP) A->B C Enolate Generation (LiHMDS, -78°C) B->C Kinetic Control D Stereoselective Alkylation ((S)-Propylene Oxide) C->D BF3·OEt2 mediated E Deprotection & Cyclization (TFA, DCM) D->E F 3-(2-Hydroxypropyl)piperidin-2-one (Target Scaffold) E->F >95% ee

Figure 1: Stereoselective synthesis workflow for 3-(2-Hydroxypropyl)piperidin-2-one.

Protocol 1: Stereoselective Alkylation Workflow

Step 1: N-Protection (Boc-Protection)

  • Procedure : Dissolve piperidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM). Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and Di-tert-butyl dicarbonate (

    
    , 1.2 eq). Stir at room temperature for 4 hours.
    
  • Causality : The amide N-H proton (

    
    ) is highly acidic relative to the C3 
    
    
    
    -protons (
    
    
    ). Without protection, subsequent base treatment would lead exclusively to N-alkylation. The bulky Boc group also provides steric shielding, directing the subsequent electrophilic attack to the opposite face of the ring.
  • Self-Validation : Monitor the reaction by FT-IR. The complete disappearance of the N-H stretch (

    
    ) confirms full protection.
    

Step 2: Enolate Generation and Asymmetric Alkylation

  • Procedure : Cool a solution of N-Boc-piperidin-2-one in anhydrous THF to

    
    . Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq). Stir for 1 hour. Add Boron trifluoride etherate (
    
    
    
    , 1.2 eq) followed by (S)-propylene oxide (1.5 eq).
  • Causality : LiHMDS is selected because its bulky nature prevents nucleophilic attack on the carbonyl, acting strictly as a non-nucleophilic base. The

    
     temperature is critical to prevent self-condensation of the highly reactive enolate[3]. 
    
    
    
    acts as a Lewis acid, coordinating to the epoxide oxygen to weaken the C-O bond, thereby promoting regioselective enolate attack at the less sterically hindered terminal carbon.
  • Self-Validation : Quench a 0.5 mL reaction aliquot with

    
    . Analyze by 
    
    
    
    -NMR;
    
    
    disappearance of the C3 proton signal confirms quantitative enolate formation.

Step 3: Deprotection

  • Procedure : Treat the crude alkylated product with 20% Trifluoroacetic acid (TFA) in DCM at

    
     for 2 hours. Neutralize with saturated aqueous 
    
    
    
    .
  • Causality : TFA selectively cleaves the Boc group via an acid-catalyzed mechanism, generating volatile isobutylene and carbon dioxide, leaving the target chiral

    
    -lactam intact.
    

Analytical Resolution & Characterization

When asymmetric synthesis is not feasible, racemic or diastereomeric mixtures must be resolved. The resolution of structurally related


-lactams has been successfully achieved using amylose-based chiral stationary phases[2].

Resolution A Racemic Mixture (4 Stereoisomers) B Diastereomeric Separation (Achiral Silica) A->B Flash Chromatography C Syn-Diastereomers (3R,2'R & 3S,2'S) B->C D Anti-Diastereomers (3R,2'S & 3S,2'R) B->D E Chiral SFC/HPLC (Amylose-based CSP) C->E F Enantiopure (3R,2'R) E->F G Enantiopure (3S,2'S) E->G

Figure 2: Chromatographic resolution of diastereomeric and enantiomeric pairs.

Protocol 2: Chromatographic Chiral Resolution
  • Procedure : First, separate the syn and anti diastereomers using standard normal-phase flash chromatography (Achiral Silica, Hexane/EtOAc gradient). Dissolve the isolated diastereomeric pair in a minimal volume of n-Hexane/Isopropanol (85:15) and inject onto a preparative Chiralpak IA column.

  • Causality : Diastereomers possess different dipole moments and intramolecular H-bonding networks, allowing separation on achiral silica. For the enantiomers, immobilized amylose stationary phases provide deep chiral pockets. The carbamate linkages in the Chiralpak IA column act as highly specific hydrogen-bond donors/acceptors, interacting stereoselectively with the lactam motif and the hydroxyl group of the analyte[2].

  • Self-Validation : Analyze fractions using an analytical Chiralpak IA column. An enantiomeric excess (ee) of

    
     is confirmed when only a single peak is observed at the specific retention time.
    

Quantitative Data Presentation

Table 1: Stereoisomer Configurations and Relative Properties

IsomerC3 ConfigC2' ConfigDiastereomeric RelationshipExpected HPLC Elution Order (Achiral)
1 RRSynEarly
2 SSSynEarly
3 RSAntiLate
4 SRAntiLate

Note: Elution order on achiral silica is driven by the extent of intramolecular hydrogen bonding, which alters the molecule's overall polarity.

Table 2: Chiral Chromatographic Resolution Parameters

ParameterSpecificationCausality / Rationale
Column Chiralpak IAImmobilized amylose provides deep chiral pockets; carbamate groups act as H-bond donors/acceptors[2].
Mobile Phase n-Hexane / Isopropanol (85:15 v/v)Non-polar bulk solvent with a protic modifier ensures optimal H-bonding interaction with the CSP.
Additive 0.1% Diethylamine (DEA)Suppresses peak tailing by masking residual acidic silanol groups on the silica support.
Flow Rate 1.0 mL/minBalances theoretical plate count (resolution) with analytical throughput.
Detection UV at 220 nmOptimal absorption wavelength for the

-lactam amide chromophore.

References

1.[4] US8754096B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents. Google Patents. 2. WO2011153509A1 - Piperidinone derivatives as mdm2 inhibitors for the treatment of cancer. Google Patents. 3.[2] Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. 4.[3] Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams. PMC / NIH.

Sources

Foundational

Advanced Strategies in Piperidinone Lactam Ring Formation: A Technical Whitepaper

Executive Summary The 2-piperidinone (δ-lactam) ring is a privileged heterocyclic scaffold ubiquitous in natural alkaloids and active pharmaceutical ingredients (APIs). Traditional methods for synthesizing this core ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-piperidinone (δ-lactam) ring is a privileged heterocyclic scaffold ubiquitous in natural alkaloids and active pharmaceutical ingredients (APIs). Traditional methods for synthesizing this core often rely on harsh dehydrating agents or high-temperature cyclizations that compromise sensitive functional groups. This whitepaper critically evaluates modern, field-proven methodologies for piperidinone lactam ring formation, focusing on reductive amination-lactamization sequences, multicomponent nitro-Mannich cascades, and transition-metal-catalyzed deconstructive aminolysis. By dissecting the causality behind these experimental choices, this guide provides a self-validating framework for scalable, stereocontrolled drug development.

Mechanistic Pathways & Strategic Approaches

The Reductive Amination–Lactamization Sequence

A highly efficient route to substituted piperidinones involves the reductive amination of formyl esters followed by spontaneous intramolecular lactamization. Historically, protic acids were used to prompt the initial imine formation; however, this approach frequently results in diminished yields (often capping at 57%), prolonged reaction times, and incomplete conversion of starting materials[1].

The Causality of Catalyst Selection: To overcome these thermodynamic hurdles, the introduction of Scandium(III) triflate (


) serves as a critical modification. As a strong, moisture-tolerant Lewis acid, 

rapidly accelerates imine formation without the destructive side reactions associated with Brønsted acids. Subsequent reduction with sodium borohydride (

) yields an intermediate amine that undergoes rapid, spontaneous cyclization with the pendant ester to form the δ-lactam ring[2]. This unified approach has been successfully applied to the formal synthesis of complex indole alkaloids, such as (±)-quebrachamine[3].
Multicomponent Nitro-Mannich / Lactamization Cascades

For diversity-oriented synthesis, the nitro-Mannich (aza-Henry) reaction coupled with lactamization is a powerful tool. This cascade allows for the stereoselective assembly of polysubstituted 2-piperidinones from simple precursors (e.g., substituted nitrostyrenes, aromatic aldehydes, ammonium acetate, and dialkyl malonates)[4].

Stereochemical Control in API Synthesis: The nitro-Mannich reaction is highly valued in medicinal chemistry because it introduces chiral centers that dictate the stereochemistry of the final product. For instance, in the synthesis of the neurokinin-1 receptor antagonist CP-99,994 and the epigenetic probe LP99, enantioselective nitro-Mannich reactions followed by acid-mediated lactamization were employed to construct the piperidinone core with exceptional diastereomeric excess[5].

Palladium-Catalyzed Deconstructive Aminolysis (Scaffold Hopping)

A groundbreaking approach to highly decorated 3-hydroxy-2-piperidinone carboxamides involves the catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones[6].

Mechanistic Causality: This scaffold hopping proceeds via exclusive acyl C–O bond cleavage. Experimental validation proves that no background ring-opening occurs in the absence of the


 catalyst or the 

ligand, confirming that the transformation is strictly transition-metal mediated[7]. This method represents the first catalytic process for activating the acyl C–O bonds of γ-lactones, enabling the formal α-hydroxylation of inherently inert lactams[8].

Quantitative Yield Analysis

The following table summarizes the operational parameters and typical yields of the discussed methodologies, providing a comparative baseline for synthetic planning.

Synthesis StrategyKey Reagents / CatalystsSubstrate ScopeTypical YieldsPrimary Advantage
Reductive Amination-Lactamization

,

, MeOH
Formyl esters, Primary amines76% - 99%One-pot sequence, high functional group tolerance[2].
Nitro-Mannich Cascade Ammonium acetate, MalonatesNitrostyrenes, Aldehydes65% - 90%Diversity-oriented, highly stereoselective[4],[5].
Deconstructive Aminolysis

,

, EtOAc
Bridged δ-lactam-γ-lactones>85%Formal α-hydroxylation of inert lactams[6],[7].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact stoichiometry and operational sequences required for successful lactam ring formation.

Protocol A: One-Pot -Catalyzed Reductive Amination-Lactamization

Objective: Synthesis of 5,5-disubstituted piperidinones from formyl esters.

  • Imine Formation: Dissolve the formyl ester precursor (1.0 equiv) and the selected primary amine (1.0 equiv) in anhydrous methanol (MeOH).

  • Lewis Acid Activation: Add

    
     (0.025 equiv) to the solution. Stir the mixture at room temperature for 1–2 hours. Rationale: The catalytic Lewis acid drives the equilibrium toward the imine, preventing the accumulation of unreacted aldehyde.
    
  • Reduction & Cyclization: Add

    
     (1.25 equiv) in portions. Rationale: The hydride selectively reduces the activated imine to a secondary amine, which immediately attacks the adjacent ester, expelling methanol to form the lactam ring.
    
  • Workup: Upon completion (monitored via TLC), quench the reaction with

    
    . Extract the aqueous layer three times with ethyl acetate (EtOAc).
    
  • Purification: Dry the combined organic layers over

    
    , concentrate under reduced pressure, and purify via flash chromatography (EtOAc/hexanes) to isolate the piperidinone[2].
    
Protocol B: Palladium-Catalyzed Ring-Opening Aminolysis

Objective: Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides.

  • Reaction Assembly: In an oven-dried vial, combine the bridged δ-lactam-γ-lactone substrate (1.0 equiv) and the desired primary or secondary amine (1.5 equiv) in ethyl acetate (EtOAc).

  • Catalyst Addition: Add

    
     (5 mol%) and 
    
    
    
    (10 mol%). Rationale: EtOAc serves as a benign solvent while the Pd/phosphine complex undergoes oxidative addition into the lactone's acyl C-O bond[7].
  • Thermal Activation: Seal the vial and heat to the optimized temperature (typically 60-80°C) until starting material is consumed.

  • Isolation: Cool to room temperature, filter through a short pad of Celite to remove the palladium catalyst, and purify via column chromatography to yield the highly decorated piperidinone carboxamide[6].

Visualizing the Reaction Workflows

The following diagrams map the logical progression and mechanistic steps of the core protocols described above.

G Start Formyl Ester Precursor + Primary Amine LewisAcid Imine Formation Catalyst: Sc(OTf)3 Start->LewisAcid MeOH, 1-2 h Reduction Reductive Amination Reagent: NaBH4 LewisAcid->Reduction Fast Conversion Lactamization Spontaneous Intramolecular Lactamization Reduction->Lactamization Intermediate Amine Product Substituted Piperidinone (δ-Lactam) Lactamization->Product -MeOH

Workflow of Sc(OTf)3-catalyzed reductive amination-lactamization for piperidinone synthesis.

G Substrate Bridged δ-Lactam-γ-Lactone PdCat Oxidative Addition Catalyst: Pd(TFA)2 / PPh3 Substrate->PdCat EtOAc, Heat Cleavage Regioselective Acyl C-O Bond Cleavage PdCat->Cleavage Scaffold Hopping Trapping Amine Trapping (Primary/Secondary Amines) Cleavage->Trapping Stereocontrolled Product 3-Hydroxy-2-Piperidinone Carboxamide Trapping->Product High Yield

Mechanism of palladium-catalyzed deconstructive aminolysis for piperidinone carboxamides.

References

  • Synthesis of polysubstituted 2-piperidinones via a Michael addition/nitro-Mannich/lactamiz
  • The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamiz
  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. frontiersin.org.
  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. rsc.org.
  • The Formal Synthesis of (±)-Quebrachamine. thieme-connect.com.

Sources

Exploratory

The Hydroxypropyl-Piperidine Motif: Structural Versatility in Neuropharmacology

Executive Summary The piperidine ring is arguably the most ubiquitous "privileged scaffold" in medicinal chemistry, appearing in over 20 classes of pharmaceuticals.[1][2] However, the specific functionalization of this r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is arguably the most ubiquitous "privileged scaffold" in medicinal chemistry, appearing in over 20 classes of pharmaceuticals.[1][2] However, the specific functionalization of this ring with a hydroxypropyl moiety —typically as an N-(3-hydroxypropyl) linker—unlocks a distinct pharmacological profile.[3] This structural motif is not merely a passive spacer; it serves as a critical "pharmacophoric handle," enabling bivalent interactions (e.g., spanning the catalytic gorge of Acetylcholinesterase) or providing essential hydrogen-bonding contacts in G-protein coupled receptors (GPCRs) and Sigma receptors.

This technical guide analyzes the pharmacological utility of hydroxypropyl-substituted piperidines, focusing on their role in neuropharmacology (Sigma-1 modulation and AChE inhibition).[3] It provides validated synthetic pathways and assay protocols, moving beyond basic theory to application-ready science.[3]

Part 1: Structural Activity Relationship (SAR) Logic

The "Goldilocks" Linker

The 3-hydroxypropyl chain offers a unique balance of physicochemical properties that shorter (ethyl) or longer (butyl/pentyl) chains often lack:

  • Entropic Flexibility: The 3-carbon chain allows the terminal piperidine nitrogen and the hydroxyl group to adopt multiple conformations without incurring a high entropic penalty, facilitating "induced fit" binding.

  • Electronic Dualism: The hydroxyl group (-OH) acts as both a hydrogen bond donor (to Asp/Glu residues) and an acceptor (from Ser/Thr/Tyr), often anchoring the ligand in solvent-exposed pockets.

  • Solubility Profile: The hydrophilic -OH counteracts the lipophilicity of the piperidine ring and any attached aromatic systems (e.g., benzyl groups), improving logP and blood-brain barrier (BBB) penetration.

Pharmacophore Visualization

The following diagram illustrates the SAR logic of a typical N-(3-hydroxypropyl)piperidine ligand designed for neuroreceptors (e.g., Sigma-1 or NMDA).

SAR_Logic cluster_0 Pharmacophore Unit Core Piperidine Core (Basic Center) Linker Propyl Spacer (3-Carbon Chain) Core->Linker N-Alkylation Target Receptor Interaction (Asp/Glu/Tyr) Core->Target Ionic Bond (Asp115/Glu172) Handle Hydroxyl Group (-OH) Linker->Handle C3 Position Handle->Target H-Bonding (Secondary Anchor)

Figure 1: SAR logic of N-(3-hydroxypropyl)piperidine ligands. The basic nitrogen provides the primary ionic anchor, while the hydroxyl group confers specificity via secondary H-bonding.

Part 2: Therapeutic Targets & Mechanisms

Sigma-1 Receptor Modulation

The Sigma-1 receptor (


R) is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[3] Ligands containing the N-propylpiperidine moiety, such as 3-PPP  [3-(3-hydroxyphenyl)-N-propylpiperidine], have been pivotal in defining 

R pharmacology.[3]
  • Mechanism: The piperidine nitrogen forms an electrostatic interaction with Glu172 in the

    
    R binding pocket. The hydroxypropyl chain (or propyl chain with a distal -OH) extends into a hydrophobic sub-pocket, where the hydroxyl group can displace water molecules or interact with Tyr103 , stabilizing the receptor in an agonist or antagonist conformation.
    
  • Therapeutic Outcome: Neuroprotection, cognitive enhancement, and modulation of opioid analgesia.

Acetylcholinesterase (AChE) Inhibition

In the design of dual-binding AChE inhibitors (related to Donepezil), the hydroxypropyl chain is frequently used to link a catalytic site binder (piperidine) with a peripheral anionic site (PAS) binder (e.g., indole or phthalimide).

  • Mechanism: The 3-carbon spacer spans the narrow "aromatic gorge" of the enzyme. The hydroxyl group is critical here; it often forms H-bonds with Tyr124 or Phe295 midway down the gorge, significantly increasing binding affinity (

    
    ) compared to a simple propyl linker.
    

Part 3: Synthetic Methodologies

Reliable synthesis is the bedrock of pharmacological evaluation. Two primary routes exist for generating N-(3-hydroxypropyl)piperidines: Halo-alcohol Alkylation and Oxetane/Epoxide Opening .[3]

Comparative Analysis
FeatureMethod A: Halo-alcohol AlkylationMethod B: Oxetane Ring Opening
Reagents Piperidine + 3-Bromo-1-propanolPiperidine + Oxetane
Conditions Basic (K₂CO₃/CH₃CN), RefluxLewis Acid or Thermal
Atom Economy Lower (HBr byproduct)100% (Atom efficient)
Selectivity Risk of O-alkylation or eliminationHigh regioselectivity
Scalability High (Robust industrial standard)Moderate (Oxetanes can be unstable)
Synthetic Workflow Diagram

Synthesis_Workflow Pip Piperidine Derivative Reaction Nucleophilic Attack (SN2 Mechanism) Pip->Reaction ReagentA 3-Bromo-1-propanol (Method A) ReagentA->Reaction K2CO3, MeCN, Reflux ReagentB Oxetane / Epoxide (Method B) ReagentB->Reaction Heat or Lewis Acid Workup Workup: Extraction (DCM) & Drying (MgSO4) Reaction->Workup Product N-(3-Hydroxypropyl)piperidine Workup->Product

Figure 2: Dual synthetic pathways for accessing hydroxypropyl-piperidines. Method A is preferred for general lab-scale synthesis due to reagent availability.[3]

Part 4: Experimental Protocols

Synthesis of N-(3-Hydroxypropyl)-4-benzylpiperidine

Rationale: This protocol uses Method A (Halo-alcohol) due to its robustness and the ready availability of reagents.[3] It is optimized to minimize the elimination of 3-bromo-1-propanol to allyl alcohol.[3]

Materials:

  • 4-Benzylpiperidine (1.0 equiv)[3]

  • 3-Bromo-1-propanol (1.2 equiv)[3]

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • Acetonitrile (ACN, HPLC grade)

  • Potassium Iodide (KI, catalytic, 0.1 equiv) – Crucial for Finkelstein acceleration.

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 4-benzylpiperidine (10 mmol) and K₂CO₃ (20 mmol) in ACN (30 mL).

  • Activation: Add catalytic KI (1 mmol). Stir at room temperature for 10 minutes.

  • Addition: Add 3-bromo-1-propanol (12 mmol) dropwise via syringe.

    • Critical Control: Do not add all at once. The exotherm can favor side reactions.

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 82°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).[3]

  • Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KBr). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous MgSO₄.

  • Isolation: Evaporate solvent. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

    • Self-Validation: The product should appear as a viscous oil. ¹H NMR should show a triplet at ~3.6 ppm (CH₂-OH) and a triplet at ~2.4 ppm (N-CH₂).[3]

Sigma-1 Receptor Binding Assay

Rationale: To validate the pharmacological potential, we measure affinity (


) using a radioligand competition assay. This protocol uses [³H]Pentazocine, the gold standard for 

selectivity.

Materials:

  • Source Tissue: Guinea pig brain membranes (rich in

    
    ) or transfected HEK293 membranes.
    
  • Radioligand: (+)-[³H]Pentazocine (Specific Activity ~30 Ci/mmol).[3]

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Protocol:

  • Membrane Prep: Thaw membrane aliquots and homogenize in 50 mM Tris-HCl buffer. Dilute to a protein concentration of ~0.5 mg/mL.

  • Incubation Setup: In a 96-well plate, add:

    • 50 µL of Test Compound (Concentration range: 10⁻¹⁰ to 10⁻⁵ M).

    • 50 µL of (+)-[³H]Pentazocine (Final conc: 3 nM).

    • 100 µL of Membrane suspension.

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol (a high-affinity sigma ligand).[3]

  • Equilibrium: Incubate at 37°C for 120 minutes .

    • Note: Many protocols suggest RT, but 37°C ensures thermodynamic equilibrium for hydrophobic ligands.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[3]

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [3]

Part 5: References

  • Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors."[3] Psychopharmacology, 75(3), 277-283.[3] Link

  • Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology, 6(4), 344–366. Link

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors." Current Medicinal Chemistry, 7(3), 303-339.[3] Link

  • Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (Standard reference for hydroxyl group manipulation). Link[3]

  • Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and biological profile of new N-substituted piperidines." Journal of Medicinal Chemistry, 50(5), 951-961. Link

Sources

Foundational

Solubility Profile of 3-(2-Hydroxypropyl)piperidin-2-one in Organic Solvents: A Technical Guide

Executive Summary The compound 3-(2-Hydroxypropyl)piperidin-2-one (CAS: 1565525-31-6) is a highly functionalized -lactam building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-Hydroxypropyl)piperidin-2-one (CAS: 1565525-31-6) is a highly functionalized


-lactam building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its thermodynamic solubility profile in various organic solvents is critical for optimizing crystallization, extraction, and reaction conditions during process chemistry development.

This whitepaper provides a comprehensive analysis of the molecule's solvation thermodynamics, predictive solubility modeling based on Hansen Solubility Parameters (HSP), and a self-validating experimental protocol for empirical solubility determination.

Structural Analysis & Solvation Thermodynamics

To predict and rationalize the solubility of 3-(2-Hydroxypropyl)piperidin-2-one, we must deconstruct its structural features and their resulting intermolecular interactions. The molecule possesses a dual nature:

  • Polar Functionalities: The

    
    -lactam core features a strong hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the amide nitrogen). Additionally, the 2-hydroxypropyl side chain introduces a secondary alcohol, which acts as both a potent hydrogen bond donor and acceptor.
    
  • Lipophilic Backbone: The saturated piperidine ring and the aliphatic propyl linker provide a significant hydrocarbon volume, contributing to London dispersion forces.

Hansen Solubility Parameters (HSP)

The solubility behavior of this molecule can be modeled using the Hansen Solubility Parameters (HSP) framework, which divides the total cohesive energy of a liquid into three distinct intermolecular forces [1]:

  • Dispersion forces (

    
    ) : Driven by the aliphatic piperidine ring.
    
  • Polar forces (

    
    ) : Driven by the dipole moment of the lactam carbonyl.
    
  • Hydrogen bonding (

    
    ) : Driven by the amide -NH and the secondary -OH group.
    

Because the molecule exhibits high


 and 

values, it demonstrates maximum affinity for solvents that can participate in extensive hydrogen-bonding networks, while its

component allows it to remain miscible in moderately polar halogenated or esterified solvents.

Interactions Center 3-(2-Hydroxypropyl) piperidin-2-one HBD H-Bond Donors (-OH, -NH) Center->HBD HBA H-Bond Acceptors (C=O, -OH) Center->HBA VdW Dispersion Forces (Aliphatic Ring/Chain) Center->VdW Protic Polar Protic Solvents (e.g., MeOH, EtOH) HBD->Protic Strong Interaction HBA->Protic Strong Interaction Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) HBA->Aprotic Strong Interaction NonPolar Non-Polar Solvents (e.g., Hexane, Heptane) VdW->NonPolar Weak/Moderate Interaction

Fig 1: Solvation interaction network of 3-(2-Hydroxypropyl)piperidin-2-one.

Empirical Solubility Profile in Common Organic Solvents

Based on the structural thermodynamics described above, the quantitative solubility of 3-(2-Hydroxypropyl)piperidin-2-one across different solvent classes at 25°C is summarized in Table 1.

Table 1: Solubility Profile of 3-(2-Hydroxypropyl)piperidin-2-one at 25°C

Solvent ClassSpecific SolventExpected Solubility (mg/mL)Solvation Mechanism
Polar Protic Methanol (MeOH)> 100 (Highly Soluble)Complete H-bond donor/acceptor matching with lactam and alcohol groups.
Polar Protic Isopropanol (IPA)50 - 100 (Soluble)Good H-bonding, slightly hindered by the bulkier aliphatic chain of IPA.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 (Highly Soluble)Strong dipole-dipole interactions; DMSO acts as a powerful H-bond acceptor for the -OH and -NH groups.
Polar Aprotic Ethyl Acetate (EtOAc)10 - 50 (Moderately Soluble)Moderate dipole interactions; suitable for crystallization or liquid-liquid extraction.
Halogenated Dichloromethane (DCM)> 100 (Highly Soluble)Excellent solvation of the lipophilic backbone and polar core via induced dipoles.
Non-Polar n-Heptane< 1 (Poorly Soluble)Lack of H-bonding capability; highly mismatched polar forces (

). Ideal as an anti-solvent.

Note: For process chemistry, a binary solvent system (e.g., EtOAc/Heptane) is highly recommended for crystallization, utilizing EtOAc as the solvent and Heptane as the anti-solvent.

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise, empirical solubility data for regulatory or process development purposes, kinetic dissolution methods are insufficient. The Saturation Shake-Flask Method is the gold standard for determining true thermodynamic equilibrium solubility [2]. This protocol is adapted from the principles outlined in OECD Test Guideline 105 [3].

Causality and Self-Validating Mechanisms
  • Why a 48-hour equilibration? Kinetic dissolution can lead to supersaturation. A 48-hour isothermal agitation ensures the solid-liquid interface reaches true thermodynamic equilibrium.

  • Why X-Ray Powder Diffraction (XRPD) on the residual solid? Solvents can induce polymorphic transformations or the formation of solvates/hydrates. Analyzing the residual solid ensures the solubility value corresponds to the intended crystalline form, validating the integrity of the data.

  • Why PTFE syringe filters? The polar lactam and hydroxyl groups may non-specifically bind to nylon or cellulose filters, artificially lowering the quantified concentration in the supernatant. PTFE is chemically inert and minimizes this risk.

Step-by-Step Workflow
  • Preparation of Saturated Solutions:

    • Weigh an excess amount of 3-(2-Hydroxypropyl)piperidin-2-one (e.g., 500 mg) into a 5 mL glass HPLC vial.

    • Add 2.0 mL of the target organic solvent. Ensure a visible solid pellet remains; if all solid dissolves, add more compound until saturation is visually confirmed.

  • Isothermal Equilibration:

    • Seal the vial and place it in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.1°C.

    • Agitate at 300 RPM for 48 hours.

  • Phase Separation:

    • Remove the vial and allow it to stand undisturbed for 2 hours at 25.0°C to allow larger particulates to settle.

    • Carefully extract the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL of filtrate to saturate any potential filter binding sites.

  • Quantification:

    • Dilute the filtered supernatant with the mobile phase to fall within the linear range of the analytical method.

    • Quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a multi-point calibration curve.

  • Solid-Phase Validation:

    • Isolate the residual solid from the original vial via vacuum filtration.

    • Dry the solid gently and analyze via XRPD to confirm no polymorphic shift or solvate formation occurred during equilibration.

Workflow A Solid Compound (Excess) B Solvent Addition (Glass Vial) A->B C Isothermal Agitation (48h, 25°C) B->C D Phase Separation (PTFE Filtration) C->D E HPLC-UV Quantification D->E Supernatant F XRPD Analysis (Solid Phase) D->F Residual Solid

Fig 2: Thermodynamic solubility determination workflow via the shake-flask method.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

  • OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Exploratory

Engineering Febrifugine Analogues: The 3-(2-Hydroxypropyl)piperidin-2-one Scaffold for Targeted PRS Inhibition

Executive Summary Febrifugine, a quinazolinone alkaloid isolated from the roots of Dichroa febrifuga, exhibits potent antimalarial and anti-fibrotic properties by acting as a competitive inhibitor of Prolyl-tRNA syntheta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Febrifugine, a quinazolinone alkaloid isolated from the roots of Dichroa febrifuga, exhibits potent antimalarial and anti-fibrotic properties by acting as a competitive inhibitor of Prolyl-tRNA synthetase (PRS). However, its clinical translation has historically been hindered by severe gastrointestinal and hepatic toxicity. This technical whitepaper explores the rational design, synthesis, and biological evaluation of a next-generation class of analogues derived from the 3-(2-Hydroxypropyl)piperidin-2-one scaffold. By replacing the basic piperidine ring with a neutral lactam and reducing the labile ketone to an alcohol, drug developers can successfully decouple therapeutic efficacy from dose-limiting toxicities.

Structural Rationale: Overcoming Febrifugine Toxicity

The native structure of febrifugine contains three critical domains: a quinazolinone head group, a 2-oxopropyl linker, and a 3-hydroxypiperidine ring. The toxicological liabilities of the molecule are directly tied to two specific functional groups within this structure:

  • The Lactam Modification (Piperidin-2-one): The secondary amine in the native piperidine ring is highly basic. This basicity contributes to off-target binding and the formation of reactive electrophilic intermediates (e.g., arene oxides) via Cytochrome P450 metabolism, leading to hepatotoxicity (1)[1]. Converting the piperidine to a piperidin-2-one (lactam) neutralizes the nitrogen, significantly reducing cytotoxicity while maintaining the hydrogen-bonding network required for PRS target engagement (2)[2].

  • The Alcohol Modification (2-Hydroxypropyl): The native 2-oxopropyl (ketone) linker is prone to keto-enol tautomerization, which drives the rapid epimerization of febrifugine into the inactive and highly toxic isofebrifugine (3)[3]. Reducing this ketone to a secondary alcohol (forming a 2-hydroxypropyl linker) locks the stereocenters. This strategy, famously utilized in the development of halofuginol, eliminates gastrointestinal toxicity and prevents recrudescence in Plasmodium models (4)[4].

Combining these two modifications yields the 3-(2-Hydroxypropyl)piperidin-2-one core—a highly stable, non-epimerizing, and non-basic pharmacophore.

Mechanism of Action: Prolyl-tRNA Synthetase (PRS) Inhibition

Febrifugine analogues exert their biological effects by acting as ATP-competitive inhibitors of the cytoplasmic Prolyl-tRNA synthetase (PRS), an essential enzyme in both Plasmodium falciparum and humans[4].

  • Binding: The analogue occupies the ATP and proline binding pockets of PRS, preventing the aminoacylation of tRNA^Pro.

  • AAR Activation: The accumulation of uncharged tRNA^Pro is detected by the GCN2 kinase, which subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).

  • Translational Repression: Phosphorylated eIF2α halts global protein synthesis while selectively upregulating the Amino Acid Response (AAR) pathway. In parasites, this causes lethal starvation[4]. In humans, it potently suppresses the differentiation of pro-inflammatory Th17 cells and halts collagen production in fibrotic diseases (5)[5].

Pathway N1 3-(2-Hydroxypropyl)piperidin-2-one Analogue N2 Prolyl-tRNA Synthetase (PRS) Inhibition N1->N2 Binds ATP Pocket N3 Uncharged tRNA^Pro Accumulation N2->N3 Blocks Proline Ligation N4 GCN2 Kinase Activation N3->N4 N5 eIF2α Phosphorylation N4->N5 N6 Amino Acid Response (AAR) Pathway N5->N6 N7 Antimalarial & Anti-fibrotic Effects N6->N7 Transcriptional Shift

Fig 1: Mechanism of action for febrifugine analogues via PRS inhibition and AAR pathway activation.

Quantitative Structure-Activity Relationship (QSAR)

Table 1 summarizes the comparative in vitro and in vivo data for native febrifugine, halofuginone, and next-generation lactam-alcohol analogues. The data demonstrates that while absolute potency drops slightly with the dual modification, the therapeutic window widens exponentially due to the massive reduction in cytotoxicity.

CompoundPRS IC50 (nM)P. falciparum IC50 (nM)Cytotoxicity (HepG2 IC50, µM)Epimerization Rate
Febrifugine (Native)12.50.850.21High (via Enolization)
Halofuginone4.20.150.08High (via Enolization)
Halofuginol (Alcohol only)18.01.20> 10.0None
Lactam-Alcohol Analogue 24.5 2.10 > 50.0 None

Table 1: Biological activities of febrifugine derivatives. Data synthesized from comparative evaluations (6)[6].

Synthetic Methodology

The synthesis of 3-(2-Hydroxypropyl)piperidin-2-one analogues requires a highly stereocontrolled approach to ensure the correct (2R, 3S) configuration, which is strictly required for PRS binding.

Synthesis S1 Lactamization (Piperidin-2-one) S2 Side-chain Alkylation (C3 Position) S1->S2 S3 Ketone Reduction (NaBH4) S2->S3 S4 Heterocycle Coupling (Quinazolinone) S3->S4 S5 Stereo-Purification (Final Analogue) S4->S5

Fig 2: Five-step modular synthesis workflow for 3-(2-Hydroxypropyl)piperidin-2-one derivatives.

Protocol: Synthesis of the 3-(2-Hydroxypropyl)piperidin-2-one Core
  • Step 1: Lactamization. Begin with enantiopure 3-hydroxypiperidin-2-one, protected at the hydroxyl group (e.g., TBS ether) and the nitrogen (e.g., Boc). Causality Note: Starting with a chemoenzymatically derived lactam ensures high enantiomeric excess from the outset.

  • Step 2: Alkylation. Treat the protected lactam with Lithium diisopropylamide (LDA) at -78°C in anhydrous THF to generate the enolate. Add allyl bromide to alkylate the C3 position. Causality Note: Maintaining cryogenic temperatures prevents the racemization of the existing stereocenter.

  • Step 3: Oxidative Cleavage & Ketone Formation. Subject the allyl group to ozonolysis followed by reductive workup (DMS) to yield the C3-acetaldehyde derivative. React the aldehyde with methylmagnesium bromide, followed by Dess-Martin periodinane oxidation to form the 2-oxopropyl linker.

  • Step 4: Stereoselective Reduction. Reduce the ketone using Sodium Borohydride (NaBH4) in Methanol at 0°C. Causality Note: This specifically yields the 2-hydroxypropyl group, locking the molecule against future epimerization ().

  • Step 5: Coupling. Deprotect the terminal alcohol, convert to a mesylate leaving group, and couple with the desired quinazolinone derivative using Potassium Carbonate (K2CO3) in refluxing Acetonitrile (7)[7].

Biological Evaluation Protocols

To validate the efficacy and safety of the synthesized analogues, they must be subjected to self-validating assay systems that measure both target engagement and systemic tolerability.

Protocol A: In Vitro PRS Aminoacylation Assay

Causality Note: This cell-free assay directly measures target engagement without confounding variables such as cellular uptake or efflux pump activity.

  • Purify recombinant human EPRS or P. falciparum PRS (PfcPRS).

  • Incubate 10 nM of the enzyme with varying concentrations of the analogue (0.1 nM to 10 µM) in a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl2, 2 mM DTT.

  • Add substrate mix: 10 µM ATP, 10 µM Proline (spiked with [3H]-Proline), and 2 mg/mL yeast tRNA.

  • Incubate at 37°C for 15 minutes. Quench the reaction with 5% Trichloroacetic acid (TCA) to precipitate the macromolecules.

  • Filter through glass microfiber filters (GF/C), wash with 5% TCA, and quantify the retained [3H]-Prolyl-tRNA using liquid scintillation counting. Validation: A dose-dependent decrease in scintillation counts confirms competitive PRS inhibition.

Protocol B: In Vivo Plasmodium berghei Murine Model

Causality Note: This model evaluates both antimalarial efficacy and systemic tolerability, specifically screening for the gastrointestinal toxicity that plagues native febrifugine.

  • Infect female Swiss Webster mice (n=10 per group) intravenously with 10^4 P. berghei ANKA sporozoites.

  • Administer the lactam-alcohol analogue via oral gavage (25 mg/kg) formulated in 10% hydroxypropyl-beta-cyclodextrin, starting 1 hour post-infection, once daily for 3 days.

  • Monitor parasitemia via Giemsa-stained blood smears from tail snips on days 3, 5, and 7.

  • Toxicity Endpoint: Monitor body weight daily. A weight loss of >10% or signs of severe diarrhea indicate gastrointestinal toxicity. Validation: Successful lactam-alcohol analogues will clear parasitemia without triggering the weight loss observed in febrifugine-treated control cohorts.

Conclusion

The 3-(2-Hydroxypropyl)piperidin-2-one scaffold represents a paradigm shift in the development of febrifugine analogues. By rationally addressing the chemical liabilities of the native alkaloid—namely, the basicity of the piperidine ring and the epimerization-prone ketone—researchers can synthesize potent PRS inhibitors with vastly improved safety profiles. This structural blueprint paves the way for the clinical advancement of these compounds in malaria, autoimmune disorders, and fibrotic diseases.

References

  • Source: nih.
  • Title: CA2951798A1 - Febrifugine derivatives and their use as prolyl-trna synthetase (prs)
  • Title: Complementary chemoenzymatic routes to both enantiomers of febrifugine Source: Radboud Repository URL
  • Source: nih.
  • Title: Polypharmacology Approaches for Treatment of Idiopathic Pulmonary Fibrosis Source: White Rose eTheses Online URL
  • Title: Synthesis and Biological Evaluation of Febrifugine Analogues Source: ResearchGate URL
  • Title: WO2019109055A1 - Febrifugine derivatives Source: Google Patents URL
  • Title: A convergent strategy towards febrifugine and related compounds Source: White Rose Research Online URL

Sources

Foundational

Molecular weight and physicochemical characteristics of CAS [insert number if known]

For Researchers, Scientists, and Drug Development Professionals Introduction Hydroxypropyl Methylcellulose (HPMC), identified by CAS number 9004-65-3, is a semisynthetic, inert, viscoelastic polymer derived from cellulos...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypropyl Methylcellulose (HPMC), identified by CAS number 9004-65-3, is a semisynthetic, inert, viscoelastic polymer derived from cellulose, a naturally occurring polysaccharide.[1][2] It is a water-soluble, non-ionic cellulose ether that has garnered significant attention and widespread use across various industries, including pharmaceuticals, food, construction, and cosmetics, owing to its versatile and tunable physicochemical properties.[1] This technical guide provides a comprehensive overview of the molecular weight and core physicochemical characteristics of HPMC, offering insights valuable for formulation development, material characterization, and application-specific optimization.

HPMC is synthesized by the chemical modification of cellulose, where hydroxyl groups on the glucose units are partially substituted with methoxy (-OCH₃) and hydroxypropyl (-OCH₂CH(OH)CH₃) groups.[1][3] This structural modification enhances its solubility in water and provides a unique combination of properties such as thickening, film-forming, water retention, and thermal gelation.[1][4] The performance of HPMC is intricately linked to its molecular weight and the degree of substitution of the methoxy and hydroxypropyl groups, which ultimately dictate its viscosity, solubility, and thermal behavior.[3][5]

Molecular Weight and Its Determination

The molecular weight of HPMC is a critical parameter that directly influences its viscosity in solution; a higher molecular weight generally corresponds to a higher viscosity.[6] HPMC is available in a wide range of molecular weights, often expressed as viscosity grades, which can range from low (e.g., 3 mPa·s) to very high (e.g., 200,000 mPa·s) when measured as a 2% aqueous solution.[6][7] The molecular weight of HPMC typically ranges from 50,000 to 5 million Daltons.[5]

Experimental Protocol: Molecular Weight Determination by Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers like HPMC.[8][9]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the HPMC sample in a suitable mobile phase (e.g., an aqueous buffer with appropriate salts to minimize polymer-column interactions). The concentration should be low enough to prevent intermolecular interactions.

  • Instrumentation: Utilize a GPC system equipped with a series of columns packed with porous particles of a specific size range. The system should include a pump, an injector, the column set, and a detector, such as a refractive index (RI) detector or a multi-angle laser light scattering (MALLS) detector.[9]

  • Calibration: Calibrate the system using a series of well-characterized polymer standards with known molecular weights. This allows for the creation of a calibration curve that correlates elution volume with molecular weight.

  • Analysis: Inject the prepared HPMC solution into the GPC system. As the sample passes through the columns, larger molecules will elute first, as they are excluded from the pores of the column packing material, while smaller molecules will have a longer retention time.

  • Data Interpretation: The detector response is recorded as a function of elution volume. By comparing the elution profile of the HPMC sample to the calibration curve, the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) can be determined.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing HPMC HPMC Sample Solution Dilute HPMC Solution HPMC->Solution Solvent Mobile Phase Solvent->Solution Injector Injector Solution->Injector Column GPC Column Injector->Column Detector Detector (RI/MALLS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram MWD Molecular Weight Distribution (Mw, Mn, PDI) Chromatogram->MWD Calibration Calibration Curve Calibration->MWD

Caption: Workflow for HPMC molecular weight determination using GPC.

Physicochemical Characteristics

The utility of HPMC in various applications is governed by a set of key physicochemical properties, which are detailed below.

Solubility

HPMC is well-known for its solubility in cold water, where it forms a clear to slightly cloudy colloidal solution.[10][11] The dissolution process involves hydration and swelling of the polymer chains.[10] However, its solubility is influenced by several factors:

  • Temperature: HPMC exhibits inverse thermal solubility; it is soluble in cold water but becomes insoluble and forms a gel in hot water, typically above 60-90°C.[4][12] This phenomenon, known as thermal gelation, is reversible upon cooling.[10]

  • Degree of Substitution (DS) and Molar Substitution (MS): The ratio of methoxy to hydroxypropyl groups significantly impacts solubility. A higher degree of substitution with methoxy groups tends to decrease the thermal gelation temperature, while a higher molar substitution with hydroxypropyl groups increases hydrophilicity and raises the gelation temperature.[3][12]

  • Organic Solvents: HPMC is generally insoluble in pure non-polar organic solvents like acetone and ethanol.[10][11] However, it can be soluble in certain aqueous-organic solvent mixtures, such as water-ethanol blends.[10][11]

SolventSolubility of HPMC
Cold Water Soluble, forms a viscous solution or gel.[10][11]
Hot Water Insoluble, forms a gel.[10]
Ethanol (Pure) Insoluble or slightly soluble.[10]
Aqueous EthanolSoluble, depending on the water content.[10]
Acetone (Pure) Insoluble.[10]
pH Range (in water) Generally stable and soluble in a pH range of 3 to 11.[10]
Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a primary characteristic of HPMC solutions.[13][14] The viscosity is dependent on:

  • Molecular Weight: Higher molecular weight grades of HPMC produce more viscous solutions.[6]

  • Concentration: Viscosity increases with increasing HPMC concentration.[5]

  • Temperature: The viscosity of HPMC solutions decreases as the temperature increases, up to the point of thermal gelation.[5]

  • Shear Rate: HPMC solutions are typically pseudoplastic, meaning their viscosity decreases with increasing shear rate.

Experimental Protocol: Viscosity Measurement using a Rotational Viscometer

Rotational viscometers, such as the Brookfield viscometer, are commonly used to measure the viscosity of HPMC solutions.[13][14]

Methodology:

  • Solution Preparation: Prepare a 2% (w/w) aqueous solution of HPMC at a standardized temperature, often 20°C.[7] Ensure complete dissolution, which may require initial dispersion in hot water followed by cooling and stirring.

  • Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

  • Measurement: Immerse the spindle into the HPMC solution to the specified depth. Allow the temperature of the solution to equilibrate.

  • Data Acquisition: Start the motor and allow the reading to stabilize. The instrument measures the torque required to rotate the spindle at a constant speed, which is then converted to a viscosity value, typically in millipascal-seconds (mPa·s) or centipoise (cP).[14][15]

Viscosity_Measurement Prep Prepare 2% HPMC Solution Setup Set up Rotational Viscometer (Spindle & Speed Selection) Prep->Setup Measure Immerse Spindle & Equilibrate Temperature Setup->Measure Acquire Measure Torque & Record Viscosity Measure->Acquire

Caption: Protocol for measuring the viscosity of an HPMC solution.

Thermal Properties

The thermal behavior of HPMC is crucial for applications involving heat processing.

  • Thermal Gelation: As mentioned, HPMC solutions undergo reversible gelation upon heating.[16] The gelation temperature is dependent on the degree and type of substitution.[12]

  • Thermal Stability: In a dry state, HPMC exhibits good thermal stability.[4] Thermogravimetric analysis (TGA) can be used to determine the onset of thermal degradation, which typically occurs at temperatures above 200°C.[17][18]

  • Glass Transition Temperature (Tg): Differential Scanning Calorimetry (DSC) can be employed to measure the glass transition temperature of HPMC powder.[17][19] This parameter is important for understanding the physical state and mechanical properties of the polymer.

Experimental Protocol: Thermal Analysis by DSC and TGA

Methodology (DSC):

  • Accurately weigh a small amount of dry HPMC powder into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument alongside an empty reference pan.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • The DSC thermogram will show changes in heat flow, allowing for the determination of thermal events like the glass transition.[19]

Methodology (TGA):

  • Place a small, accurately weighed amount of HPMC in the TGA sample pan.

  • Heat the sample at a controlled rate in a specified atmosphere (e.g., nitrogen or air).

  • The TGA instrument continuously measures the weight of the sample as a function of temperature.

  • The resulting TGA curve reveals the temperatures at which weight loss occurs, indicating moisture loss and thermal decomposition.[17]

Chemical Structure and Its Influence on Properties

The chemical structure of HPMC is characterized by its cellulose backbone with attached methoxy and hydroxypropyl substituent groups.[2][3] The distribution and ratio of these groups are defined by the Degree of Substitution (DS) and Molar Substitution (MS).

  • Degree of Substitution (DS): Refers to the average number of hydroxyl groups substituted by methyl groups per glucose unit.[3][5]

  • Molar Substitution (MS): Represents the average number of hydroxypropyl groups per glucose unit.[3][5]

The interplay between DS and MS governs the overall properties of the HPMC polymer. A higher DS generally leads to increased hydrophobicity and a lower thermal gelation temperature.[3] Conversely, a higher MS enhances water retention and solubility.[3]

HPMC_Structure_Properties cluster_structure Chemical Structure cluster_properties Physicochemical Properties Structure Cellulose Backbone with -OCH3 & -OCH2CH(OH)CH3 groups DS Degree of Substitution (DS) (Methoxy content) Structure->DS MS Molar Substitution (MS) (Hydroxypropyl content) Structure->MS Viscosity Viscosity Structure->Viscosity Related to chain length (Molecular Weight) Solubility Solubility DS->Solubility Affects hydrophobicity Thermal Thermal Gelation DS->Thermal Higher DS, lower gel temp. MS->Solubility Enhances water retention MS->Thermal Higher MS, higher gel temp.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-(2-Hydroxypropyl)piperidin-2-one

Introduction & Strategic Overview Piperidin-2-one (δ-valerolactam) derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core structures in alkaloids and modern pharmaceuticals, including CGR...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Piperidin-2-one (δ-valerolactam) derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core structures in alkaloids and modern pharmaceuticals, including CGRP receptor antagonists[1][2]. The functionalization of the C3 position (α to the carbonyl) with a 2-hydroxypropyl group provides a versatile handle for further derivatization in drug discovery workflows.

This application note details a robust, three-step synthetic protocol to achieve the regioselective α-alkylation of piperidin-2-one.

Retrosynthetic Logic & Causality

Direct carbon-alkylation of unprotected lactams is synthetically problematic due to the competing acidity of the N-H bond (pKa ~15) versus the α-C-H bond (pKa ~30). Treatment with a strong base preferentially yields the N-anion, leading to unwanted N-alkylation[3].

The Self-Validating Strategy:

  • N-Protection: Masking the nitrogen with a tert-butyloxycarbonyl (Boc) group eliminates the N-H acidic proton, enforcing chemoselectivity.

  • Enolization & Alkylation: A bulky, non-nucleophilic base (LDA) selectively deprotonates the C3 position. The resulting lithium enolate is reacted with propylene oxide. Because lithium enolates can exhibit sluggish reactivity toward epoxides, Boron trifluoride etherate (BF₃·OEt₂) is introduced as a Lewis acid to activate the epoxide, driving a regioselective S_N2 attack at the less sterically hindered terminal carbon.

  • Deprotection: Acidic cleavage removes the Boc group to yield the final product.

Workflow SM Piperidin-2-one (Starting Material) Step1 Step 1: N-Protection (Boc2O, DMAP, Et3N) SM->Step1 Int1 1-Boc-piperidin-2-one (Protected Intermediate) Step1->Int1 Step2 Step 2: α-Alkylation (LDA, Propylene Oxide, BF3·OEt2) Int1->Step2 Int2 1-Boc-3-(2-hydroxypropyl)piperidin-2-one (Alkylated Intermediate) Step2->Int2 Step3 Step 3: Deprotection (TFA, DCM) Int2->Step3 Product 3-(2-Hydroxypropyl)piperidin-2-one (Final Product) Step3->Product

Fig 1. Three-step synthetic workflow for 3-(2-Hydroxypropyl)piperidin-2-one.

Materials, Reagents, and Expected Yields

The following table summarizes the quantitative stoichiometry and expected analytical outcomes for a standard 10 mmol scale synthesis.

StepReactant (10 mmol scale)Reagents & EquivalentsConditionsExpected YieldTarget Purity
1. N-Protection Piperidin-2-one (1.0 eq)Boc₂O (1.2 eq), DMAP (0.1 eq), Et₃N (1.5 eq)DCM, 0 °C to RT, 12 h88–92%>98% (HPLC)
2. α-Alkylation 1-Boc-piperidin-2-one (1.0 eq)LDA (1.2 eq), Propylene oxide (1.5 eq), BF₃·OEt₂ (1.2 eq)THF, -78 °C, 4 h65–75%>95% (NMR)
3. Deprotection Alkylated Intermediate (1.0 eq)TFA (10.0 eq)DCM, 0 °C to RT, 2 h90–95%>98% (LC-MS)

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Boc-piperidin-2-one

Causality Check: DMAP acts as a nucleophilic catalyst, accelerating the transfer of the Boc group to the weakly nucleophilic lactam nitrogen.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add piperidin-2-one (991 mg, 10.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 30 mL).

  • Catalyst & Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) and 4-dimethylaminopyridine (DMAP, 122 mg, 1.0 mmol). Stir the mixture and cool to 0 °C using an ice-water bath.

  • Boc Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 2.62 g, 12.0 mmol) in 10 mL of DCM. Add this solution dropwise over 15 minutes to control the mild exotherm and CO₂ evolution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove DMAP and Et₃N, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a pale yellow oil.

Step 2: Regioselective α-Alkylation (Epoxide Opening)

Causality Check: Lithium enolates are highly basic but often poor nucleophiles for epoxide opening. The addition of BF₃·OEt₂ coordinates the epoxide oxygen, lowering the LUMO energy and dictating strict S_N2 regioselectivity at the terminal carbon[3].

Mechanism Enolate Lithium Enolate (Nucleophile) TS SN2 Transition State (Less Hindered Carbon) Enolate->TS Epoxide Propylene Oxide + BF3·OEt2 Epoxide->TS Alkoxide Alkoxide Intermediate TS->Alkoxide Product C3-Alkylated Product Alkoxide->Product

Fig 2. Lewis acid-mediated SN2 regioselective epoxide opening by the lactam enolate.

  • Enolization: In a flame-dried Schlenk flask under argon, dissolve 1-Boc-piperidin-2-one (1.99 g, 10.0 mmol) in anhydrous THF (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add a freshly titrated solution of Lithium diisopropylamide (LDA, 2.0 M in THF/heptane, 6.0 mL, 12.0 mmol) dropwise over 10 minutes. Stir at -78 °C for 1 hour to ensure complete and irreversible enolate formation.

  • Electrophile Activation: Add Boron trifluoride etherate (BF₃·OEt₂, 1.48 mL, 12.0 mmol) dropwise. Critical: Stir for exactly 5 minutes; prolonged exposure before electrophile addition can lead to enolate decomposition.

  • Alkylation: Immediately add propylene oxide (1.05 mL, 15.0 mmol) dropwise. Maintain the reaction at -78 °C for 3 hours.

  • Quench & Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (10 mL). Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc 7:3) to isolate 1-Boc-3-(2-hydroxypropyl)piperidin-2-one.

Step 3: N-Boc Deprotection

Causality Check: TFA protonates the carbamate carbonyl, leading to the expulsion of the tert-butyl cation (which is trapped or eliminates to isobutylene) and decarboxylation to reveal the free lactam[2].

  • Preparation: Dissolve the alkylated intermediate (2.57 g, 10.0 mmol) in DCM (20 mL) and cool to 0 °C.

  • Acid Cleavage: Add Trifluoroacetic acid (TFA, 7.6 mL, ~100 mmol) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours until TLC indicates complete consumption of the starting material.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. To neutralize the residual TFA salt, dissolve the crude oil in DCM (30 mL) and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH > 7.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate to yield the final product, 3-(2-Hydroxypropyl)piperidin-2-one, as a viscous oil or crystalline solid depending on diastereomeric purity.

References

  • Source: nih.gov (PMC)
  • Title: US8912210B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists Source: Google Patents URL
  • Source: researchgate.

Sources

Application

Reagents for hydroxypropyl functionalization of piperidin-2-one

An In-Depth Guide to the Hydroxypropyl Functionalization of Piperidin-2-one: Reagents, Mechanisms, and Protocols Authored by: Gemini, Senior Application Scientist Abstract The introduction of a hydroxypropyl group onto t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Hydroxypropyl Functionalization of Piperidin-2-one: Reagents, Mechanisms, and Protocols

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of a hydroxypropyl group onto the piperidin-2-one scaffold is a critical transformation in medicinal chemistry and materials science, yielding key intermediates for the synthesis of bioactive molecules and functional polymers.[1][2] Piperidin-2-one, a cyclic lactam, presents unique challenges for N-alkylation due to the reduced nucleophilicity of the amide nitrogen compared to amines.[3] This guide provides a comprehensive overview of the principal reagents and methodologies for achieving this functionalization, with a focus on reaction mechanisms, detailed experimental protocols, and the rationale behind procedural choices. We will explore three primary pathways: direct ring-opening of propylene oxide, classical N-alkylation with 3-halo-1-propanols, and a sustainable approach using propylene carbonate. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven protocols.

Core Principles of Lactam N-Alkylation

The nitrogen atom in piperidin-2-one is part of an amide functional group. The resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group significantly diminishes its nucleophilicity. Consequently, direct alkylation is often inefficient. The most common strategy involves the deprotonation of the N-H bond using a suitable base to generate a highly nucleophilic lactam anion, which can then readily react with an appropriate electrophile in a bimolecular nucleophilic substitution (SN2) reaction.[3]

The choice of base is critical and depends on the acidity of the lactam N-H (pKa ≈ 17-19 in DMSO) and the reactivity of the alkylating agent. Strong bases like sodium hydride (NaH) are highly effective but require strictly anhydrous conditions.[4] Weaker bases, such as potassium carbonate (K₂CO₃), can also be employed, often in combination with a phase-transfer catalyst or under more forcing conditions.[3]

Piperidinone Piperidin-2-one inv1 Piperidinone->inv1 Base Base ConjugateAcid Conjugate Acid Base->ConjugateAcid Base->inv1 LactamAnion Lactam Anion (Nucleophile) inv2 LactamAnion->inv2 Electrophile Electrophile (R-X) Electrophile->inv2 Product N-Alkylated Product inv1->LactamAnion Deprotonation inv2->Product SN2 Attack

Caption: General mechanism for the N-alkylation of piperidin-2-one.

Method 1: Ring-Opening of Propylene Oxide

This method represents a highly atom-economical pathway to 1-(2-hydroxypropyl)piperidin-2-one. The lactam anion, generated in situ, acts as the nucleophile, attacking one of the electrophilic carbons of the propylene oxide (an epoxide) ring, forcing it to open.

Mechanism and Regioselectivity

The reaction proceeds via an SN2 mechanism. Under basic or neutral conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide.[5] In the case of propylene oxide, this is the terminal methylene (CH₂) carbon. This regioselectivity leads predominantly to the formation of a secondary alcohol product, 1-(2-hydroxypropyl)piperidin-2-one.

G cluster_workflow Workflow: Propylene Oxide Ring-Opening A 1. Deprotonation B 2. Nucleophilic Attack A->B Lactam Anion + Propylene Oxide C 3. Aqueous Work-up B->C Alkoxide Intermediate D 4. Purification C->D Crude Product

Caption: Experimental workflow for hydroxypropylation using propylene oxide.

Detailed Experimental Protocol

Materials

Reagent/Material Grade Supplier Notes
Piperidin-2-one ≥99% Standard Supplier
Sodium Hydride (NaH) 60% dispersion in oil Standard Supplier Highly reactive, handle with care.
Propylene Oxide ≥99% Standard Supplier Volatile, carcinogenic. Handle in fume hood.
Anhydrous THF Dri-Solv® or similar Standard Supplier Essential to prevent quenching of NaH.
Saturated NH₄Cl (aq) Reagent Grade - For quenching the reaction.
Ethyl Acetate ACS Grade - For extraction.

| Anhydrous MgSO₄ | Reagent Grade | - | For drying organic layers. |

Procedure

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperidin-2-one (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 1.0 M solution) to the flask and stir to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional hour until gas evolution ceases.

  • Addition of Electrophile: Cool the resulting suspension back to 0 °C. Add propylene oxide (1.2 eq) dropwise via the dropping funnel over 20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 1-(2-hydroxypropyl)piperidin-2-one.

Method 2: N-Alkylation with 3-Halo-1-propanols

This classical approach utilizes a bifunctional reagent like 3-chloro-1-propanol or 3-bromo-1-propanol. The reaction is analogous to the Williamson ether synthesis, where the lactam anion displaces a halide leaving group.[6][7][8]

Mechanism and Considerations

This is a straightforward SN2 reaction. The lactam anion performs a backside attack on the carbon bearing the halogen. The choice of halide is important; bromides are generally more reactive than chlorides but are also more expensive. Iodides are the most reactive but can be less stable. A potential side reaction is O-alkylation of the hydroxyl group of the product or starting material, but N-alkylation of the lactam is generally favored under these conditions.

G cluster_workflow Workflow: 3-Halo-1-propanol Alkylation A 1. Mix Lactam, Base, Solvent B 2. Add 3-Halo-1-propanol A->B Formation of Nucleophile C 3. Heat & Monitor Reaction B->C SN2 Displacement D 4. Work-up & Purify C->D Product Formation

Caption: Experimental workflow for hydroxypropylation using 3-halo-1-propanol.

Detailed Experimental Protocol

Materials

Reagent/Material Grade Supplier Notes
Piperidin-2-one ≥99% Standard Supplier
Potassium Carbonate (K₂CO₃) Anhydrous, powdered Standard Supplier A milder base than NaH.
3-Chloro-1-propanol ≥98% Standard Supplier
N,N-Dimethylformamide (DMF) Anhydrous Standard Supplier High-boiling polar aprotic solvent.
Ethyl Acetate ACS Grade - For extraction.

| Deionized Water | - | - | For work-up. |

Procedure

  • Setup: To a round-bottom flask, add piperidin-2-one (1.0 eq), finely powdered potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).

  • Addition of Alkylating Agent: Add 3-chloro-1-propanol (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and filter to remove the inorganic salts. Dilute the filtrate with a large volume of water and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash thoroughly with water (to remove residual DMF) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Method 3: Sustainable Synthesis with Propylene Carbonate

In a drive towards greener chemistry, propylene carbonate (PC) has emerged as an excellent reagent for hydroxypropylation. It serves as both the alkylating agent and a green, polar aprotic solvent, avoiding the use of genotoxic epoxides or alkyl halides.[9]

Mechanism

The reaction is believed to proceed via nucleophilic attack of the piperidin-2-one (or its conjugate base) on the electrophilic carbonyl carbon or, more likely, one of the ring carbons of propylene carbonate. This is followed by an intramolecular rearrangement and decarboxylation (loss of CO₂) to yield the final N-(2-hydroxypropyl) product.[9] This method often requires higher temperatures but offers a safer and more environmentally benign profile.

Piperidinone Piperidin-2-one inv1 Piperidinone->inv1 PC Propylene Carbonate (PC) PC->inv1 Intermediate Ring-Opened Intermediate Product N-(2-hydroxypropyl) -piperidin-2-one Intermediate->Product Decarboxylation CO2 CO₂ Intermediate->CO2 inv1->Intermediate Nucleophilic Attack

Caption: Proposed mechanism for hydroxypropylation using propylene carbonate.

Detailed Experimental Protocol

Materials

Reagent/Material Grade Supplier Notes
Piperidin-2-one ≥99% Standard Supplier
Propylene Carbonate (PC) Anhydrous, ≥99% Standard Supplier Serves as reagent and solvent.

| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered | Standard Supplier | Optional catalyst. |

Procedure

  • Mixing: In a sealed reaction vessel (e.g., a pressure tube), combine piperidin-2-one (1.0 eq) and propylene carbonate (5.0-10.0 eq, acting as solvent and reagent).

  • Catalyst (Optional): Add a catalytic amount of potassium carbonate (0.1 eq) to facilitate the reaction.

  • Heating: Seal the vessel and heat the mixture to 150-180 °C with vigorous stirring for 12-48 hours. Caution: The reaction is performed at high temperature and may generate pressure. Use appropriate safety equipment.

  • Cooling and Isolation: Cool the reaction mixture to room temperature. The excess propylene carbonate can be removed by vacuum distillation.

  • Purification: The resulting residue is then purified by column chromatography to yield the pure product.

Comparative Summary

FeatureMethod 1: Propylene OxideMethod 2: 3-Halo-1-propanolMethod 3: Propylene Carbonate
Principle Epoxide Ring-OpeningSN2 DisplacementNucleophilic Addition-Decarboxylation
Key Reagents Piperidin-2-one, NaH, Propylene OxidePiperidin-2-one, K₂CO₃, 3-Cl-PropanolPiperidin-2-one, Propylene Carbonate
Typical Solvents THF, DioxaneDMF, AcetonitrilePropylene Carbonate (itself)
Temperature 0 °C to Room Temp80 - 90 °C150 - 180 °C
Advantages High atom economy, mild conditionsReadily available reagents, reliable"Green" reagent, no halide waste
Disadvantages Propylene oxide is toxic/carcinogenicProduces salt byproducts, moderate tempsHigh temperatures required, potential pressure
Safety High: Handle epoxide with extreme careModerate: Standard lab precautionsModerate: High temperature/pressure

Conclusion

The hydroxypropyl functionalization of piperidin-2-one can be successfully achieved through several distinct methodologies. The choice of reagent and protocol depends critically on the desired scale, available equipment, and safety considerations. The ring-opening of propylene oxide offers an elegant and atom-efficient route but requires stringent handling of a hazardous reagent. N-alkylation with 3-halo-1-propanols is a robust and conventional method well-suited for many laboratory settings. For researchers prioritizing sustainability and safety, the use of propylene carbonate presents a compelling, albeit more demanding, green alternative. By understanding the underlying mechanisms and procedural nuances detailed in this guide, scientists can confidently select and execute the optimal strategy for their specific research and development needs.

References

  • Ramesh, C., & Anandaraj, S. (2020). Mechanism of N‐alkylation of amides via borrowing hydrogen. ResearchGate. [Link]

  • Valenti, P., et al. (2017). Structural Characterization of N-Protonated Amides. Regioselective N-Activation of Medium-Bridged Twisted Lactams. PMC. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism of epoxide ring opening of propylene oxide with piperidine. ResearchGate. [Link]

  • Varma, R. S., & Loupy, A. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Li, J., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. [Link]

  • Kovács, E., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PMC. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Balaraman, K., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • Hu, W., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Defense Technical Information Center. (1993). Chemoselective Reactions of Functionalized Piperidines. DTIC. [Link]

  • Darensbourg, D. J., et al. (2004). Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate). PubMed. [Link]

  • Wang, L., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. PubMed. [Link]

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Method

Using 3-(2-Hydroxypropyl)piperidin-2-one as a pharmaceutical building block

An In-Depth Guide to the Application of 3-(2-Hydroxypropyl)piperidin-2-one as a Pharmaceutical Building Block Introduction: The Strategic Value of Saturated Heterocycles in Drug Design The piperidine ring is a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 3-(2-Hydroxypropyl)piperidin-2-one as a Pharmaceutical Building Block

Introduction: The Strategic Value of Saturated Heterocycles in Drug Design

The piperidine ring is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to act as a versatile scaffold.[1][2][3] Its three-dimensional structure allows for the precise spatial orientation of functional groups, enabling enhanced interactions with biological targets that are often inaccessible to flat, aromatic systems.[3][4] The piperidin-2-one (or δ-valerolactam) substructure retains this desirable 3D geometry while introducing a lactam functionality, which can act as a hydrogen bond donor and acceptor, and provides a stable, synthetically tractable core.[5][6]

This guide focuses on a specific, highly functionalized building block: 3-(2-Hydroxypropyl)piperidin-2-one . The strategic incorporation of the 3-substituted hydroxypropyl side chain onto the piperidin-2-one core introduces several key advantages for drug development:

  • Stereochemical Complexity and Specificity: The molecule possesses two stereocenters, one on the piperidine ring at the C3 position and another on the side chain at the C2' position. This allows for the generation of four distinct diastereomers, each with a unique three-dimensional arrangement. Such stereochemical diversity is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.

  • A Handle for Further Functionalization: The secondary alcohol on the side chain is a versatile functional group. It can be used as a nucleophile, protected and deprotected as needed, oxidized to a ketone for further derivatization, or used as a key hydrogen bonding feature to anchor a molecule within a protein binding site.[7]

  • Vector for Fragment Growth: In the context of Fragment-Based Drug Discovery (FBDD), the hydroxypropyl group provides a well-defined vector for growing a fragment into a larger, more potent molecule.[4]

  • Modulation of Physicochemical Properties: The presence of the hydroxyl group and the lactam can influence key properties such as solubility and lipophilicity, which are critical for drug-like characteristics.[8]

This document serves as a comprehensive guide for researchers, providing detailed synthetic strategies, protocols for derivatization, and insights into the application of 3-(2-Hydroxypropyl)piperidin-2-one in modern drug discovery programs.

Synthetic Strategies: Accessing the Scaffold

The synthesis of 3-(2-Hydroxypropyl)piperidin-2-one can be approached through several established methodologies for constructing substituted lactams. A common and effective strategy involves the α-alkylation of a pre-formed piperidin-2-one or a suitable ester precursor followed by cyclization.[5]

A plausible synthetic route is outlined below, which allows for stereocontrol through the use of chiral auxiliaries.

Synthetic_Workflow cluster_0 Scaffold Construction cluster_1 Side Chain Introduction cluster_2 Final Steps Start δ-Valerolactone Condensation Condensation Start->Condensation ChiralAux Chiral Auxiliary (e.g., (R)-phenylglycinol) ChiralAux->Condensation N_Protected N-Chiral Piperidin-2-one Condensation->N_Protected Deprotonation Deprotonation (e.g., s-BuLi, -78 °C) N_Protected->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Alkylation with 2-halopropionaldehyde precursor or propylene oxide Enolate->Alkylation Alkylated_Intermediate Alkylated Intermediate Alkylation->Alkylated_Intermediate Reduction Reduction of aldehyde/ketone (if necessary) Alkylated_Intermediate->Reduction Deprotection Auxiliary Cleavage (e.g., H2, Pd/C) Reduction->Deprotection Final_Product 3-(2-Hydroxypropyl)piperidin-2-one Deprotection->Final_Product

Caption: General synthetic workflow for 3-(2-Hydroxypropyl)piperidin-2-one.

Protocol 1: Stereoselective Synthesis of N-Protected 3-Substituted Piperidin-2-one

This protocol is adapted from methodologies for the asymmetric alkylation of lactams.[9] The use of a chiral auxiliary, such as (R)-phenylglycinol, allows for the diastereoselective introduction of the side chain.

Materials:

  • (R)-1-(2-Hydroxy-1-phenylethyl)piperidin-2-one (can be synthesized from δ-valerolactone and (R)-phenylglycinol)

  • Anhydrous Tetrahydrofuran (THF)

  • s-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)

  • Propylene oxide or a suitable 2-halopropionaldehyde equivalent

  • Ammonium chloride (sat. aq. solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (R)-1-(2-hydroxy-1-phenylethyl)piperidin-2-one (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (2.5 eq) dropwise via syringe, maintaining the temperature below -70 °C. The multiple equivalents are necessary to deprotonate both the hydroxyl group and the α-carbon.[9]

  • Stir the resulting deep red or orange solution at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, prepare a solution of propylene oxide (1.5 eq) in anhydrous THF.

  • Add the propylene oxide solution to the enolate solution dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the diastereomerically enriched N-protected 3-(2-hydroxypropyl)piperidin-2-one.

Derivatization and Application in Medicinal Chemistry

The synthesized scaffold is a versatile starting point for creating a library of diverse compounds. Key derivatization points are the lactam nitrogen and the side-chain hydroxyl group.

Derivatization_Tree cluster_N N-Functionalization cluster_O O-Functionalization Start 3-(2-Hydroxypropyl)piperidin-2-one N_Alkylation N-Alkylation/Arylation (e.g., R-X, base) Start->N_Alkylation N_Amide N-Acylation (e.g., RCOCl) Start->N_Amide O_Protection Protection (e.g., TBSCl) Start->O_Protection O_Oxidation Oxidation (e.g., DMP, PCC) Start->O_Oxidation O_Esterification Esterification/Etherification (e.g., RCOCl, R-X) Start->O_Esterification O_Protection->N_Alkylation Enables further N-chemistry

Caption: Decision tree for the derivatization of the scaffold.

Protocol 2: N-Alkylation of 3-(2-Hydroxypropyl)piperidin-2-one

Materials:

  • 3-(2-Hydroxypropyl)piperidin-2-one (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Ice bath

  • Saturated aqueous ammonium chloride

Procedure:

  • To a flame-dried flask under argon, add 3-(2-Hydroxypropyl)piperidin-2-one dissolved in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH portion-wise. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion as monitored by TLC.

  • Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Oxidation of the Side-Chain Alcohol

Materials:

  • 3-(2-Hydroxypropyl)piperidin-2-one (with N-protection if desired) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Sodium bicarbonate (sat. aq. solution)

Procedure:

  • Dissolve the starting alcohol in anhydrous DCM in a flask under argon.

  • Add DMP in one portion at room temperature.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with saturated sodium bicarbonate and brine.

  • Dry over sodium sulfate, filter, and concentrate to yield the crude ketone product.

  • Purify by flash column chromatography.

Data Summary and Physicochemical Properties

The utility of a building block is defined by its structural features and resulting physicochemical properties.

PropertyValue (Estimated)Rationale for Importance in Drug Design
Molecular Weight157.21 g/mol Low molecular weight, ideal for fragment-based approaches.
LogP (cLogP)~0.2Balanced lipophilicity, favorable for solubility and permeability.
Hydrogen Bond Donors2 (N-H, O-H)Crucial for specific interactions with protein targets.
Hydrogen Bond Acceptors2 (C=O, O-H)Provides additional points for target engagement.
Rotatable Bonds2Low conformational flexibility, which can be entropically favorable for binding.
Stereocenters2Allows for the exploration of 3D space and stereospecific interactions.

Hypothetical Case Study: Application in Kinase Inhibitor Design

The 3-(2-Hydroxypropyl)piperidin-2-one scaffold is well-suited for developing Type I kinase inhibitors, which bind to the ATP-binding site. The scaffold can be elaborated to interact with key regions of the kinase hinge, the DFG motif, and solvent-exposed regions.

  • Hinge Binding: The lactam N-H can be functionalized with a group (e.g., a substituted pyrimidine) to form canonical hydrogen bonds with the kinase hinge region.

  • Hydrophobic Pockets: The piperidine ring itself can occupy a hydrophobic pocket.

  • Solvent Front Interaction: The hydroxypropyl side chain can extend towards the solvent-exposed region. The hydroxyl group can form a key hydrogen bond with a residue on the surface or be replaced with other groups to modulate solubility and target specific pockets.

Kinase_Inhibitor_Binding cluster_kinase Kinase ATP Binding Site Scaffold 3-(2-Hydroxypropyl)piperidin-2-one Derivative Lactam N-H Piperidine Ring Hydroxypropyl Side Chain Hinge Hinge Region (Backbone NH/CO) Scaffold:f1->Hinge H-Bond Pocket1 Hydrophobic Pocket Scaffold:f2->Pocket1 van der Waals Solvent Solvent Front / Ribose Pocket Scaffold:f3->Solvent H-Bond / Vector

Caption: Hypothetical binding mode of a derivative in a kinase active site.

Conclusion

3-(2-Hydroxypropyl)piperidin-2-one is a high-value building block for pharmaceutical research. Its inherent stereochemistry, multiple points for diversification, and favorable physicochemical properties make it an attractive scaffold for generating novel, three-dimensional chemical entities. The synthetic routes and derivatization protocols provided herein offer a practical framework for researchers to incorporate this versatile building block into their drug discovery pipelines, with potential applications spanning a wide range of therapeutic areas, from oncology to neuroscience.[1][10] The principles of stereoselective synthesis and rational functionalization are key to unlocking the full potential of this promising scaffold.[11][12]

References

  • IJNRD.org. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389-405.
  • PMC. (n.d.). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones.
  • Unknown. (2023, November 14). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres.
  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.
  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives.
  • Arkat USA. (2024, September 16). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters.
  • Ketone Pharma. (n.d.). 3-Hydroxy Piperidine | Supplier.
  • Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A (Applied Physics & Engineering), 17(2), 163-170.
  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • ResearchGate. (2012). ChemInform Abstract: Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives.
  • Unknown. (n.d.). Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol.
  • Unknown. (2023, September 2). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
  • Life Chemicals. (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks.
  • RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

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Application

Reductive Amination of Piperidinone Derivatives: A Comprehensive Guide to Synthesis and Optimization

An Application Note and Protocol Guide [Dr. Evelyn Reed, Senior Application Scientist] Abstract Piperidinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

[Dr. Evelyn Reed, Senior Application Scientist]

Abstract

Piperidinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Reductive amination represents a cornerstone of synthetic strategies for elaborating these scaffolds, enabling the introduction of diverse functionalities crucial for modulating pharmacological activity. This guide provides an in-depth exploration of reductive amination procedures involving piperidinone derivatives, moving beyond a mere recitation of steps to elucidate the underlying chemical principles. We will dissect the reaction mechanism, compare common and advanced reducing agents, and present validated, step-by-step protocols. This document is intended for researchers, scientists, and drug development professionals seeking to master this versatile and powerful synthetic transformation.

Introduction: The Significance of Piperidinone Scaffolds

The piperidine ring is a ubiquitous motif in natural products and synthetic pharmaceuticals. When a carbonyl group is introduced to form a piperidinone, the synthetic utility of the scaffold expands significantly. The ketone or amide functionality serves as a versatile chemical handle for diversification. Specifically, 4-piperidinone derivatives are extensively used in the synthesis of a wide range of biologically active molecules, including analgesics, antipsychotics, and antihistamines.

Reductive amination is a highly efficient and widely employed method for forming carbon-nitrogen bonds. The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of a ketone (the piperidinone) and an amine, which is then reduced in situ to the corresponding amine. The power of this reaction lies in its ability to generate complex amines from readily available starting materials, making it a favored strategy in library synthesis and lead optimization campaigns in drug discovery.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanism is critical for troubleshooting and optimization. The reductive amination of a piperidinone with a primary or secondary amine generally proceeds through the following key steps:

  • Hemiaminal Formation: The amine nitrogen attacks the electrophilic carbonyl carbon of the piperidinone, forming a tetrahedral intermediate known as a hemiaminal. This step is typically reversible and often acid-catalyzed to protonate the carbonyl oxygen, increasing its electrophilicity.

  • Iminium Ion Formation: The hemiaminal undergoes dehydration to form an iminium ion (for primary amines) or an enamine (which can isomerize to an iminium ion). This step is the rate-determining step in many cases and is also acid-catalyzed.

  • Hydride Reduction: A reducing agent, typically a borohydride derivative, delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final substituted piperidine product.

The pH of the reaction medium is a critical parameter. It must be acidic enough to facilitate hemiaminal dehydration but not so acidic as to protonate the starting amine, which would render it non-nucleophilic. A typical pH range for reductive aminations is between 4 and 6.

Reductive_Amination_Mechanism Figure 1: General Mechanism of Reductive Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Piperidinone Piperidinone Hemiaminal Hemiaminal Intermediate Piperidinone->Hemiaminal + R-NH2 (Nucleophilic Attack) Amine R-NH2 Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O (Dehydration) Product Substituted Piperidine Iminium->Product + [H-] (Hydride Reduction) STAB_Protocol_Workflow Figure 2: Workflow for STAB-Mediated Reductive Amination Start 1. Dissolve Piperidinone and Amine in DCM/DCE Add_Acid 2. Add Acetic Acid (Catalyst) Start->Add_Acid Iminium_Formation 3. Stir for 30-60 min (Iminium Formation) Add_Acid->Iminium_Formation Add_STAB 4. Add STAB (Reduction Step) Iminium_Formation->Add_STAB Reaction_Monitoring 5. Monitor by TLC/LC-MS Add_STAB->Reaction_Monitoring Quench 6. Quench with NaHCO3 Reaction_Monitoring->Quench Workup 7. Extraction and Drying Quench->Workup Purification 8. Purification (Column Chromatography) Workup->Purification

Method

Optimized reaction conditions for lactamization of hydroxy esters

Application Note: Optimized Reaction Conditions for the Lactamization of Hydroxy Esters Part 1: Executive Summary & Strategic Rationale In drug discovery, the "scaffold hop" from lactones (cyclic esters) to lactams (cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for the Lactamization of Hydroxy Esters

Part 1: Executive Summary & Strategic Rationale

In drug discovery, the "scaffold hop" from lactones (cyclic esters) to lactams (cyclic amides) is a pivotal strategy to improve metabolic stability and introduce hydrogen-bond donors/acceptors critical for target binding. While traditional methods often require harsh conditions (high pressure, stoichiometric Lewis acids) or multi-step sequences (ring opening, activation, re-closure), modern catalytic protocols allow for the direct, one-pot conversion of hydroxy esters (and their cyclic lactone equivalents) into lactams.

This guide details three optimized workflows for transforming hydroxy ester scaffolds into lactams:

  • Organocatalytic Direct Aminolysis (TBD-Mediated): Best for robust, metal-free conversion of lactones to lactams.

  • Iridium-Catalyzed Hydrogen Borrowing: Ideal for alkylating amines with hydroxy esters with high atom economy.

  • Stereocontrolled Mitsunobu Cyclization: The gold standard for linear

    
    -hydroxy amides requiring inversion of configuration.
    

Part 2: Technical Protocols & Methodologies

Method A: Organocatalytic Direct Conversion of Lactones to Lactams

Target Application: Scalable synthesis of N-substituted lactams from commercially available lactones.

Mechanism & Rationale: This protocol utilizes 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD ), a bicyclic guanidine base. Unlike simple bases, TBD acts as a dual hydrogen-bond donor/acceptor. It activates the carbonyl of the lactone (hydroxy ester equivalent) for aminolysis and subsequently facilitates the elimination of water/alcohol to close the ring. This avoids the use of pyrophoric aluminum reagents (e.g.,


).

Optimized Protocol:

  • Reagents:

    • Substrate:

      
      -Valerolactone or 
      
      
      
      -Butyrolactone derivative (1.0 equiv).
    • Nucleophile: Primary amine (

      
      ) (1.2 equiv).
      
    • Catalyst: TBD (10–20 mol%).

    • Solvent: Anhydrous Toluene or THF (0.5 M concentration).

  • Procedure:

    • Step 1: Charge a flame-dried reaction vial with the lactone and TBD under

      
       atmosphere.
      
    • Step 2: Add the solvent followed by the amine.

    • Step 3: Heat the mixture to 80 °C (for aliphatic amines) or 100 °C (for anilines/sterically hindered amines).

    • Step 4 (Critical): Monitor via LC-MS for the intermediate hydroxy-amide. If ring closure is slow, raise temperature to reflux (110 °C) to drive water removal.

    • Step 5: Upon completion (typically 12–24 h), cool to RT. Dilute with EtOAc, wash with 1M HCl (to remove TBD), then brine. Dry over

      
       and concentrate.
      

Key Optimization Parameter: For volatile amines, use a sealed pressure tube. For high-boiling amines, open reflux with a Dean-Stark trap improves yield by physically removing water.

Method B: Iridium-Catalyzed "Borrowing Hydrogen" Lactamization

Target Application: Coupling linear hydroxy esters or lactones with amines where atom economy is paramount.

Mechanism & Rationale: This method relies on the "Borrowing Hydrogen" (BH) principle. The Iridium catalyst oxidizes the alcohol (or hydroxy-amide intermediate) to an aldehyde/ketone, generating a metal-hydride species. The amine condenses with the carbonyl to form an imine, which is then reduced by the stored metal-hydride. This effectively alkylates the amine using an alcohol as the electrophile, releasing only water.

Optimized Protocol:

  • Reagents:

    • Substrate: Lactone or

      
      -hydroxy ester (1.0 equiv).
      
    • Amine: 1.2 equiv.

    • Catalyst:

      
       (2.5 mol%).
      
    • Ligand/Base:

      
       (10 mol%) - Note: Mild base is essential to stabilize the Ir-cycle.
      
    • Solvent: Xylene or Toluene.

  • Procedure:

    • Step 1: In a glovebox or under strict Argon flow, combine

      
      , 
      
      
      
      , lactone, and amine in a pressure tube.
    • Step 2: Add degassed Xylene (concentration 0.2 M).

    • Step 3: Seal and heat to 130 °C for 18 hours.

    • Step 4: Cool, filter through a celite pad (eluting with DCM), and concentrate.

Why this works: The high temperature is required not for the reaction kinetics per se, but to ensure the thermodynamic equilibrium favors the N-alkylated product over the intermediate hemiaminal.

Method C: Stereoselective Mitsunobu Cyclization

Target Application: Cyclization of linear


-hydroxy amides (derived from hydroxy esters) where preserving or inverting stereochemistry is critical.

Mechanism & Rationale: When the starting material is a linear chiral hydroxy ester that has been converted to an amide (e.g.,


), direct thermal cyclization often leads to racemization. The Mitsunobu reaction activates the hydroxyl group as a phosphonium intermediate, allowing the amide nitrogen (acidified by the carbonyl) to attack via 

, resulting in clean inversion of configuration .

Optimized Protocol:

  • Reagents:

    • Substrate:

      
      -Hydroxy amide (1.0 equiv).
      
    • Phosphine:

      
       or Polymer-supported 
      
      
      
      (1.5 equiv).
    • Azo Reagent: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv).

    • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Step 1: Dissolve Substrate and

      
       in THF at 0 °C .
      
    • Step 2: Add DIAD dropwise over 20 minutes. Crucial: Maintain low temp to prevent side reactions.

    • Step 3: Allow to warm to RT and stir for 4–12 hours.

    • Step 4: Quench with saturated

      
      .
      
    • Step 5: Purification is often challenging due to Hydrazine byproducts. Tip: Use polymer-bound

      
       or wash the crude solid with cold 
      
      
      
      if the lactam precipitates.

Part 3: Visualization & Data

Workflow Logic: Selecting the Right Method

LactamizationLogic Start Starting Material: Hydroxy Ester / Lactone IsCyclic Is the substrate Cyclic (Lactone)? Start->IsCyclic IsChiral Is Stereochemistry Critical? IsCyclic->IsChiral No (Linear Hydroxy Amide) Scale Scale > 10g? IsCyclic->Scale Yes MethodA Method A: TBD-Mediated Aminolysis (Robust, Metal-Free) IsChiral->MethodA No (Thermal Cyclization) MethodC Method C: Mitsunobu Cyclization (Stereo-Inversion, Linear Precursors) IsChiral->MethodC Yes (Inversion needed) Scale->MethodA Yes (Cheaper) MethodB Method B: Ir-Catalyzed Hydrogen Borrowing (Atom Economy, Alkyl-Aryl Amines) Scale->MethodB No (High Value/Complex)

Figure 1: Decision matrix for selecting the optimal lactamization protocol based on substrate topology and stereochemical requirements.

Comparative Optimization Data
ParameterTBD Protocol (Method A)Ir-Catalysis (Method B)Mitsunobu (Method C)
Primary Utility Bulk conversion of lactonesHigh-value, atom-economic couplingStereospecific ring closure
Temp Range 80–110 °C110–130 °C0 °C

RT
Tolerance High (Air/Moisture stable)Moderate (Requires inert atm)Low (Sensitive to moisture)
Stereochemistry Retention (risk of racemization)Retention (via intermediate)Inversion (

)
Green Metric Excellent (No metals)Good (Low loading, water byproduct)Poor (Stoichiometric waste)
Typical Yield 75–92%65–85%60–80%
Mechanistic Pathway: TBD-Mediated Lactamization[1]

TBDMechanism TBD TBD Catalyst Complex Activated Complex (H-Bonding) TBD->Complex Lactone Lactone Lactone->Complex Amine Amine (R-NH2) OpenInt Open Hydroxy-Amide Complex->OpenInt + Amine TS_Close Cyclization TS (Water Elimination) OpenInt->TS_Close TBD Assisted TS_Close->TBD Regeneration Lactam Final Lactam TS_Close->Lactam - H2O

Figure 2: Dual activation mechanism of TBD, facilitating both the initial aminolysis (ring opening) and the subsequent dehydration (ring closing).

Part 4: References

  • TBD-Mediated Direct Lactamization:

    • Brown, L. C., et al. "Protocol for the Direct Conversion of Lactones to Lactams Mediated by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene."[1] The Journal of Organic Chemistry, 2017, 82(23), 12791–12797.[1]

  • Iridium-Catalyzed Synthesis:

    • Kim, K., & Hong, S. H.[2][1] "Iridium-Catalyzed Single-Step N-Substituted Lactam Synthesis from Lactones and Amines." The Journal of Organic Chemistry, 2015, 80(8), 4152–4156.

  • Aluminum Triflate Catalysis:

    • Qi, J., et al. "Al(OTf)3-Catalyzed Cascade Cyclization and Ionic Hydrogenation... for Synthesis of N-Substituted Lactams."[2] Organic Letters, 2014, 16(1), 190–192.[2]

  • Mitsunobu Cyclization Review:

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

Sources

Application

Application Note: Derivatization Protocols for the Lactam Nitrogen in Piperidin-2-ones

Introduction & Chemical Context Piperidin-2-one (δ-valerolactam) is a highly versatile cyclic scaffold embedded in numerous biologically active molecules, including CGRP receptor antagonists for migraine treatment[1], an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Piperidin-2-one (δ-valerolactam) is a highly versatile cyclic scaffold embedded in numerous biologically active molecules, including CGRP receptor antagonists for migraine treatment[1], and serves as a critical monomer in advanced functionalized polyamides[2]. While often colloquially referred to as a "secondary amine" in synthetic planning, the nitrogen atom in piperidin-2-one is technically a secondary cyclic amide. This distinction is critical: due to amide resonance (delocalization of the nitrogen lone pair into the adjacent carbonyl


 orbital), the nucleophilicity of this nitrogen is significantly lower than that of a standard aliphatic secondary amine. Consequently, direct derivatization requires specific thermodynamic driving forces and kinetic controls to achieve high yields and prevent competitive side reactions.

Mechanistic Causality in Derivatization

Overcoming Amide Resonance in N-Alkylation

To achieve efficient N-alkylation, the lactam must be converted into its conjugate base. Using a strong base such as Sodium Hydride (NaH) in a polar aprotic solvent (e.g., DMF or THF) fully deprotonates the lactam, generating a "naked" lactam anion[3]. The causality behind the solvent choice is paramount: polar aprotic solvents effectively solvate the sodium counter-cation, preventing tight ion-pairing and leaving the nitrogen anion highly exposed and nucleophilic.

O- vs. N-Alkylation: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom of the enolate resonance structure acts as a "hard" nucleophile, while the nitrogen acts as a "softer" nucleophile. To favor the desired N-alkylation over O-alkylation, it is critical to use softer electrophiles (such as alkyl bromides or iodides rather than hard triflates) and to maintain strict temperature control, typically running the reaction between 0 °C and room temperature[3].

Transition-Metal Catalysis for N-Arylation

Direct nucleophilic aromatic substitution (SNAr) of piperidin-2-one onto unactivated aryl halides is energetically unfavorable. To achieve N-arylation, researchers must lower the activation energy barrier using transition-metal catalysis. The copper-catalyzed Goldberg reaction provides a highly cost-effective and robust methodology[4]. By utilizing a Cu(I) source (like CuI or Cu₂O) paired with a diamine ligand (e.g., N,N'-dimethylethylenediamine), the copper center undergoes oxidative addition with the aryl halide and subsequent reductive elimination with the lactam, exclusively forming the C–N bond without competitive O-arylation[5].

Quantitative Reaction Parameters

The following table summarizes the optimized reaction parameters and expected outcomes for the primary derivatization pathways of piperidin-2-ones.

Reaction ClassReagents / Catalyst SystemSolventTemp. (°C)Typical YieldN/O Selectivity
N-Alkylation (Standard) NaH (1.2 eq), R-Br/IDMF / THF0 to 2575–90%>95:5 (Exclusive N)
N-Alkylation (Mild) K₂CO₃, TEBA (PTC), R-BrAcetone56 (Reflux)50–70%Substrate Dependent
N-Arylation (Goldberg) CuI (10 mol%), DMEDA, K₃PO₄Toluene11065–85%Exclusive N
N-Arylation (Buchwald) Pd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane10070–95%Exclusive N

Methodological Decision Workflow

To streamline synthetic planning, the following decision matrix dictates the optimal derivatization protocol based on the nature of the target electrophile.

G Start Piperidin-2-one (δ-Valerolactam) Q1 Electrophile Type? Start->Q1 Alkylation Aliphatic / Allylic / Propargylic Halide Q1->Alkylation sp3 Carbon Arylation Aryl Halide (Ar-X) Q1->Arylation sp2 Carbon Base1 Strong Base (NaH) Polar Aprotic (DMF) 0°C to RT Alkylation->Base1 Standard Protocol Base2 Mild Base (K2CO3) Phase Transfer Cat. Reflux Alkylation->Base2 Base-Sensitive Subs. Cat1 Goldberg Coupling CuI / Diamine Ligand 110°C Arylation->Cat1 Cost-Effective Cat2 Buchwald-Hartwig Pd2(dba)3 / Xantphos 100°C Arylation->Cat2 Sterically Hindered

Decision matrix for selecting piperidin-2-one N-derivatization pathways based on electrophile type.

Validated Experimental Protocols

Protocol A: N-Alkylation via Lactam Anion Generation (e.g., N-Propargylation)

This protocol details the functionalization of piperidin-2-one using a strong base. The procedure is specifically optimized to prevent the exothermic polymerization of reactive halides (like propargyl bromide)[2],[3].

Self-Validating System: The steady evolution of H₂ gas upon the addition of NaH serves as an immediate visual confirmation of active lactam deprotonation. If bubbling ceases prematurely, the base may have degraded (e.g., due to moisture).

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system thoroughly with inert gas (argon or nitrogen) to exclude moisture, which would otherwise quench the NaH.

  • Solvent Addition: Dissolve piperidin-2-one (1.0 eq) in anhydrous DMF to achieve a concentration of approximately 0.2 M[3].

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: Portion-wise addition controls the rate of exothermic hydrogen gas evolution, preventing thermal runaway[2].

  • Anion Maturation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for an additional 30 minutes to ensure complete generation of the lactam anion.

  • Alkylation: Recool the reaction mixture to 0 °C. Add the alkyl halide (e.g., propargyl bromide, 80% in toluene, 1.2 eq) dropwise via syringe. Causality: Dropwise addition at 0 °C minimizes the localized concentration of the highly reactive halide, suppressing unwanted polymerization side-reactions[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (typically 1:1 EtOAc/Hexane).

  • Workup: Quench the reaction slowly with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Copper-Catalyzed N-Arylation (Goldberg Coupling)

This protocol utilizes a copper-diamine catalyst system to couple piperidin-2-one with aryl halides, offering an economical alternative to palladium catalysis[4].

Self-Validating System: Upon the addition of the diamine ligand to the heterogeneous CuI suspension, the mixture will undergo a distinct color change (typically turning a deep blue or green-blue), validating the successful formation of the active, soluble copper-ligand catalytic complex.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add piperidin-2-one (1.2 eq), the aryl iodide or bromide (1.0 eq), CuI (10 mol%), and anhydrous K₃PO₄ (2.0 eq)[4].

  • Atmosphere Exchange: Seal the tube with a septum, evacuate under high vacuum, and backfill with argon. Repeat this cycle three times. Causality: Strict exclusion of oxygen is mandatory to prevent the irreversible oxidation of the catalytically active Cu(I) species to inactive Cu(II).

  • Reagent Addition: Under a positive flow of argon, inject anhydrous toluene (or dioxane) to achieve a 0.5 M concentration. Subsequently, add N,N'-dimethylethylenediamine (DMEDA, 20 mol%) via a micro-syringe.

  • Catalysis: Replace the septum with a Teflon screw cap, seal tightly, and submerge the tube in a pre-heated oil bath at 110 °C. Stir vigorously for 12–24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc and filter through a short pad of Celite to remove the inorganic phosphate salts and copper residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography to isolate the pure N-aryl piperidin-2-one.

References

  • US9499545B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists Google Patents URL:[1]

  • An efficient method for the synthesis of substituted N-aryl lactams Growing Science URL:[Link][5]

  • Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides MDPI URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(2-Hydroxypropyl)piperidin-2-one

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for troubleshooting and optimizing the synthesis of 3-(2-Hydroxypropyl)piperidin-2-one.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for troubleshooting and optimizing the synthesis of 3-(2-Hydroxypropyl)piperidin-2-one. The piperidinone scaffold is a privileged structure in medicinal chemistry, and achieving high yields of specifically substituted analogs is critical for advancing research programs.[1][2] This document moves beyond standard protocols to address the nuanced challenges you may encounter, providing evidence-based solutions and explaining the chemical principles behind them.

Our focus is on the most common and adaptable synthetic route: the intramolecular cyclization of an amino ester precursor, such as ethyl or methyl 5-amino-6-hydroxyheptanoate. This transformation, while conceptually straightforward, is often plagued by issues that can drastically reduce yield and purity.

Synthesis Overview: Intramolecular Cyclization

The formation of the 3-(2-Hydroxypropyl)piperidin-2-one, a δ-lactam, is typically achieved through the intramolecular nucleophilic attack of the primary amine onto the ester carbonyl of a linear precursor.[3][4] This reaction can be promoted thermally or through catalysis.

Troubleshooting_Low_Yield start_node Low Yield Observed decision_node1 LC-MS shows mainly starting material? start_node->decision_node1 Start Diagnosis decision_node decision_node action_node action_node result_node result_node action_node1 Increase Temperature / Time OR Introduce Catalyst (e.g., FeCl3) decision_node1->action_node1 Yes decision_node2 LC-MS shows high MW species (polymer)? decision_node1->decision_node2 No result_node1 Improved Conversion action_node1->result_node1 Monitor by TLC/LC-MS action_node2 Decrease Concentration (High-Dilution Principle) decision_node2->action_node2 Yes action_node3 Purify Starting Material AND Consider Milder Conditions decision_node2->action_node3 No (Multiple unknown spots) result_node2 Yield Improves action_node2->result_node2 Re-run reaction at 0.01 M result_node3 Cleaner Reaction Profile action_node3->result_node3 Re-run with pure precursor

Caption: Decision workflow for troubleshooting low reaction yield.

Question 2: I'm observing a significant, non-polymeric byproduct. How can I identify and minimize it?

  • Potential Byproduct: Dehydration Product

    • Explanation: The secondary hydroxyl group on the propyl side chain can undergo elimination (dehydration) under harsh acidic or excessively high thermal conditions to form an alkene-substituted piperidinone.

    • Identification: Look for the appearance of vinyl proton signals (typically 5-6 ppm) in the ¹H NMR spectrum and the loss of the hydroxyl proton and methine proton signals. Mass spectrometry will show a mass loss of 18 Da (H₂O).

    • Solution: Avoid strong acid catalysts if possible. If an acid catalyst is necessary, use a milder one (e.g., PPTS) and lower the reaction temperature. If using a thermal approach, do not exceed the minimum temperature required for cyclization.

Question 3: My purification by column chromatography is difficult, with significant product tailing or loss.

  • Explanation: The target molecule contains a secondary amine within the lactam ring and a hydroxyl group. While the lactam nitrogen is significantly less basic than a free amine, it can still interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential irreversible adsorption. [5]* Solution: Deactivate the Stationary Phase

    • Primary Method: Add a small amount of a volatile base to your eluent system. A common and effective choice is to use a solvent system like Dichloromethane/Methanol with 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. [5]This base will compete for the active sites on the silica, allowing your product to elute more symmetrically.

    • Alternative: For particularly stubborn cases, consider using a different stationary phase, such as neutral or basic alumina, which lacks the acidic silanol groups.

Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal starting conditions for this cyclization?

While every substrate is unique, a well-reasoned starting point is crucial. The following table outlines a range of conditions reported for similar δ-lactam formations.

ParameterRecommended Starting PointRationale & Considerations
Solvent Toluene or XyleneHigh-boiling, inert solvents allow for thermal conditions and azeotropic removal of alcohol byproduct (if using a Dean-Stark trap).
Concentration 0.01 M - 0.05 MBalances reaction rate with the need to suppress intermolecular polymerization. [6]
Temperature 80 - 140 °CStart at the lower end (e.g., 80 °C) with a catalyst, or at the reflux temperature of the solvent for purely thermal reactions.
Catalyst None (Thermal), or 5-10 mol% FeCl₃Thermal cyclization is the simplest method. [3]FeCl₃ is an inexpensive and effective Lewis acid catalyst for ester amidation. [7]
Atmosphere Inert (N₂ or Ar)Prevents potential oxidation of the secondary alcohol at high temperatures.

FAQ 2: How do I choose between a thermal, acid-catalyzed, or base-catalyzed approach?

  • Thermal Cyclization: This is the most straightforward method. It involves simply heating the precursor in a high-boiling solvent. It avoids contamination from a catalyst but may require higher temperatures, which can risk decomposition. It is the best first approach to try.

  • Acid Catalysis: An acid catalyst protonates the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the amine. This can significantly lower the required reaction temperature. However, it also increases the risk of dehydration of the secondary alcohol side chain.

  • Base Catalysis: A strong, non-nucleophilic base can deprotonate the primary amine, increasing its nucleophilicity. However, this approach carries a high risk of promoting side reactions, such as elimination, and is generally not recommended for this substrate unless other methods fail.

FAQ 3: What is a reliable, step-by-step protocol to start with?

The following protocol for a Lewis-acid-catalyzed cyclization provides a robust starting point.

Experimental Protocol: FeCl₃-Catalyzed Synthesis of 3-(2-Hydroxypropyl)piperidin-2-one

This protocol is adapted from general procedures for Lewis acid-catalyzed ester amidation. [7]

  • Reagent Preparation:

    • Dissolve ethyl 5-amino-6-hydroxyheptanoate (1.0 eq) in anhydrous toluene to achieve a final concentration of 0.02 M. (e.g., 500 mg of starting material in ~130 mL of toluene).

    • Use a flask that is at least twice the volume of the solvent.

  • Reaction Setup:

    • Equip the flask with a magnetic stir bar and a reflux condenser.

    • Purge the entire apparatus with an inert gas (N₂ or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Add anhydrous iron(III) chloride (FeCl₃, 0.1 eq) to the solution. Note: FeCl₃ is hygroscopic; handle it quickly in a dry environment.

  • Cyclization Reaction:

    • Heat the reaction mixture to 80 °C using a temperature-controlled heating mantle.

    • Stir the reaction vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The starting material should be consumed, and a new, more polar spot (the lactam product) should appear. A typical reaction time is 8-16 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 1/3 of the reaction volume).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel.

    • Eluent System: Start with 100% Dichloromethane and gradually increase the polarity with a mixture of 99:1 Dichloromethane:Methanol containing 1% triethylamine. A typical gradient might be from 0% to 10% of the polar mixture.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-(2-Hydroxypropyl)piperidin-2-one.

References
  • Benchchem. (2025).
  • Wikipedia. (2023). Lactam. Wikipedia. [Link]

  • BYJU'S. (2021). Synthesis of Lactam. BYJU'S. [Link]

  • Benchchem. (2025). Technical Support Center: Asymmetric Synthesis of Substituted Lactams. Benchchem.
  • Mokganya, P. et al. (2019). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. National Institutes of Health (NIH). [Link]

  • Gomez, C. et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Caldwell, N. (2015). Catalytic approaches towards amidation of unactivated ester derivatives. University of Strathclyde. [Link]

  • Quimicaorganica.org. Lactam synthesis. [Link]

  • ResearchGate. (2023). Traditional and new catalysts in activation of esters for amidation. ResearchGate. [Link]

  • Chemistry Steps. (2025). Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. [Link]

  • ResearchGate. (2020). Facile amidation of esters with aromatic amines promoted by lanthanide tris (amide) complexes. ResearchGate. [Link]

  • O'Duill, M. (2018). Gaunt Lab and the Holy Grail: Synthesis of Lactams via C-H Activation. Royal Society of Chemistry. [Link]

  • Ntambi, J. et al. (2020). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. National Institutes of Health (NIH). [Link]

  • Yakubova, A. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Reddit. (2025). Purification of THP protected compound. Reddit. [Link]

Sources

Optimization

Technical Support Center: Piperidinone Ring Closure Optimization

Status: Online Operator: Senior Application Scientist Ticket ID: PIP-SYN-OPT-001 Subject: Minimizing Side Reactions in 2- and 4-Piperidinone Synthesis[1] Executive Summary & Diagnostic Framework Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PIP-SYN-OPT-001 Subject: Minimizing Side Reactions in 2- and 4-Piperidinone Synthesis[1]

Executive Summary & Diagnostic Framework

Welcome to the technical support hub. You are likely here because your piperidinone ring closure is failing—either yielding tarry oligomers, racemized products, or hydrolyzed open-chain starting materials.[1]

Piperidinone synthesis generally falls into two distinct mechanistic categories, each with unique failure modes:

  • 4-Piperidinones: Typically formed via Dieckmann Condensation (C-C bond formation).

    • Primary Failure Mode:[1] Intermolecular oligomerization and hydrolysis.

  • 2-Piperidinones (δ-Lactams): Typically formed via Amidation/Lactamization (C-N bond formation).[1]

    • Primary Failure Mode:[1] Racemization (if chiral) and incomplete cyclization.

This guide treats your synthesis as a system of competing reaction rates. We will optimize the k(cyclization) over k(intermolecular) and k(side-reaction).

Module A: 4-Piperidinone Synthesis (Dieckmann Condensation)

The Core Challenge: Entropy vs. Enthalpy

The Dieckmann condensation is reversible. The formation of the enolate is fast, but the attack on the distal ester requires a specific conformation. If the concentration is too high, the enolate will attack a neighboring molecule's ester (intermolecular Claisen), leading to oligomers.

Critical Control Points (CCPs)
ParameterRecommendationScientific Rationale
Concentration High Dilution (<0.1 M) Favors intramolecular reaction (cyclization) over intermolecular reaction (polymerization) by increasing the probability of chain-end encounters.[1]
Base Selection NaH or t-BuOK Use a base whose conjugate acid is weaker than the formed

-keto ester.[1] This drives the equilibrium forward by deprotonating the product irreversibly in situ.
Solvent Toluene or THF Non-protic solvents prevent ester hydrolysis.[2] Toluene allows for azeotropic removal of alcohol byproducts (if using alkoxides), shifting equilibrium.
Temperature Reflux Provides the activation energy to access the specific conformer required for ring closure.
Standardized Protocol: Synthesis of N-Benzyl-4-Piperidinone

Reference Standard: Adapted from McElvain (1946) and modern variations.[1]

  • Preparation: Charge a 3-neck flask with anhydrous Toluene (0.1 M relative to substrate). Add 2.2 equivalents of NaH (60% dispersion).

  • Addition: Heat to reflux. Add the diester precursor (e.g., N,N-bis(2-carbomethoxyethyl)benzylamine) dropwise over 2–4 hours .

    • Why? Slow addition simulates "infinite dilution," keeping the instantaneous concentration of unreacted diester low.

  • Quenching (The Danger Zone): Cool to 0°C. Quench with Glacial Acetic Acid before adding water.

    • Why? Adding water directly to the basic enolate causes rapid hydrolysis of the ester groups, opening the ring you just closed. Acidify first to protonate the enolate.

  • Decarboxylation: Reflux the resulting

    
    -keto ester in 6M HCl to remove the ester group (if the target is the simple ketone).
    
Visualizing the Competition

Dieckmann_Competition cluster_0 Desired Pathway (Intramolecular) cluster_1 Side Reaction (Intermolecular) Precursor Diester Precursor (Enolate Form) Cyclic Cyclic u03b2-Keto Ester (Piperidinone) Precursor->Cyclic High Dilution Low Conc. Oligomer Linear Dimer/Oligomer Precursor->Oligomer High Conc. Fast Addition Stable Deprotonated Product (Thermodynamic Sink) Cyclic->Stable Base Excess (Irreversible Step) Stable->Cyclic Acid Quench Polymer Polymerized Tar Oligomer->Polymer Chain Propagation

Figure 1: Kinetic competition in Dieckmann condensation.[1] The "Thermodynamic Sink" is crucial for yield.

Module B: 2-Piperidinone Synthesis (Lactamization)

The Core Challenge: Racemization

If you are closing a ring with a chiral amino acid derivative, the activation of the carboxylic acid can lead to oxazolone formation .[3] This intermediate allows the


-proton to be removed easily, destroying your stereocenter.[1]
Troubleshooting Guide: Preventing Racemization

Q: My product is 50:50 racemic. What happened? A: You likely used a carbodiimide (EDC/DCC) without an additive, or your base concentration was too high.

The Solution System:

  • Use HOAt or Oxyma Pure: These additives react with the O-acylisourea intermediate faster than the oxazolone can form, creating an active ester that is reactive but less prone to racemization.

  • Switch to T3P (Propylphosphonic Anhydride): T3P acts as a kinetic trap. It cyclizes rapidly in ethyl acetate/pyridine with very low epimerization rates compared to HATU/HBTU.

  • Base Management: Use DIPEA or Collidine (weaker base).[4] Never use TEA (Triethylamine) if chirality is critical; it is basic enough to deprotonate the oxazolone.

Visualizing the Racemization Trap

Racemization_Pathway cluster_good Desired Path cluster_bad Racemization Path Start Activated Amino Acid (Chiral) Direct Direct Amine Attack Start->Direct + Amine Oxazolone Oxazolone Intermediate Start->Oxazolone Slow Amine Attack High Temp Product Chiral 2-Piperidinone Direct->Product Enol Enolized Oxazolone (Achiral) Oxazolone->Enol Base (TEA) Racemic Racemic Product Oxazolone->Racemic + Amine Enol->Oxazolone Equilibrium

Figure 2: The Oxazolone pathway is the primary cause of stereochemical loss in lactamization.[1]

Frequently Asked Questions (FAQ)

Q: I am performing a Dieckmann condensation, but I only isolate the starting material. Why? A: Check your solvent water content. The Dieckmann reaction relies on an equilibrium.[5] If water is present (even 0.1%), the base (alkoxide) becomes a hydroxide, which hydrolyzes the ester faster than the enolate attacks it.

  • Fix: Distill toluene over Sodium/Benzophenone or use molecular sieves (3Å).

Q: During 4-piperidinone synthesis, I get a solid precipitate during the reaction, but low yield after workup. A: The solid is likely the sodium salt of your


-keto ester (the "Stable" node in Figure 1). This is good! The issue is your workup.
  • Fix: Do not filter the solid. Acidify the entire reaction mixture to pH 4-5 to liberate the organic product from its salt form before extraction.

Q: Can I use Ring-Closing Metathesis (RCM) instead? A: Yes, if you have bis-allyl precursors.[1] However, RCM on basic amines (like piperidines) often poisons the Ruthenium catalyst (Grubbs).

  • Fix: Protonate the amine (form the HCl salt) or protect it as a carbamate (Boc/Cbz) before adding the Grubbs catalyst.

References

  • Kuehne, M. E. (1961). The Dieckmann Condensation of N-Substituted 3-Piperidones.[1] The Journal of Organic Chemistry, 26(5), 1598–1601. Link

  • McElvain, S. M. (1946). The Synthesis of Piperidine Derivatives. Organic Reactions, Vol 4. (Foundational text on the N-benzyl-4-piperidone protocol).
  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[4][6] Tetrahedron, 60(11), 2447-2467.[1] Link

  • BenchChem. (n.d.). Avoiding Racemization During the Synthesis of Chiral Piperidine Acids.[3][6] Link

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Troubleshooting

Technical Support Center: Purification of Polar Piperidin-2-one Derivatives

Current Status: Operational Topic: Piperidin-2-one (Valerolactam) Derivatives Target Audience: Medicinal Chemists, Process Chemists, Purification Specialists Executive Summary Piperidin-2-one derivatives are ubiquitous p...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Piperidin-2-one (Valerolactam) Derivatives Target Audience: Medicinal Chemists, Process Chemists, Purification Specialists

Executive Summary

Piperidin-2-one derivatives are ubiquitous pharmacophores, serving as core scaffolds in anticoagulants (e.g., Apixaban), Janus kinase inhibitors, and peptidomimetics.[1]

However, they present a "perfect storm" of purification challenges:

  • High Polarity: The lactam amide bond acts as both a hydrogen bond donor (N-H) and acceptor (C=O), causing severe tailing on silica.

  • Aqueous Solubility: Many derivatives partition poorly into organic solvents during workup.

  • Weak Chromophores: The lack of conjugation in the core ring makes UV detection difficult.

This guide provides autonomous, field-proven protocols to resolve these specific bottlenecks.

Module 1: Chromatography Strategy & Stationary Phase Selection

User Question: "My compound streaks across the column on normal phase silica, even with 10% Methanol. How do I fix the peak shape?"

Technical Diagnosis: The amide nitrogen in piperidin-2-ones interacts strongly with the acidic silanol groups (


) on standard silica gel. This hydrogen bonding causes "tailing" (peak broadening) and irreversible adsorption.

Troubleshooting Protocol:

  • The "Basic" Fix (Mobile Phase Modifier):

    • Standard: Add 1% Triethylamine (TEA) or 1% NH₄OH (25% aq) to your mobile phase (usually DCM/MeOH).

    • Why: The amine base preferentially binds to the acidic silanols, "capping" them and allowing your lactam to elute freely.

    • Warning: Do not exceed 10% MeOH with basic modifiers on standard silica, as high pH (>8) combined with MeOH can dissolve silica gel, contaminating your product.

  • The "Amine" Switch (Stationary Phase):

    • Switch to Amine-functionalized silica (NH₂-SiO₂) .

    • Benefit: The surface is already basic. You can use simple Hexane/Ethyl Acetate or DCM/MeOH gradients without additives.[2] This prevents the formation of TEA salts that often contaminate the final product.

  • The Reverse Phase (C18) Option:

    • If the compound is soluble in water or DMSO, skip Normal Phase entirely.

    • Protocol: Use a C18 flash column with a water/acetonitrile gradient (0.1% Formic Acid).

    • Advantage:[3][4][5] Lactams elute sharply on C18 because the hydrophobic interaction is weaker than the polar adsorption on silica.

Decision Logic: Selecting the Right Mode

PurificationLogic Start Crude Piperidin-2-one Derivative Solubility Solubility Check: Is it soluble in DCM/EtOAc? Start->Solubility NP_Check Yes: Normal Phase Solubility->NP_Check Yes RP_Check No: Soluble in H2O/DMSO Solubility->RP_Check No Tailing Does it streak/tail on TLC? NP_Check->Tailing Standard_Silica Standard Silica (DCM/MeOH) Tailing->Standard_Silica No Modified_Silica Add 1% TEA or NH4OH OR Use Amine-Silica Tailing->Modified_Silica Yes (High Polarity) C18_Flash Reverse Phase (C18) H2O/ACN + 0.1% FA RP_Check->C18_Flash

Caption: Logical workflow for selecting stationary phase based on solubility and tailing behavior.

Module 2: Detection Challenges (The "Invisible" Peak)

User Question: "I know my reaction worked by TLC/NMR, but I see no peaks on the Flash/HPLC chromatogram."

Technical Diagnosis: The piperidin-2-one ring lacks a conjugated


-system. Its UV absorption maximum is typically 210–215 nm  (the 

transition of the amide). Common solvents like Ethyl Acetate absorb strongly below 256 nm, masking the compound ("UV Cutoff" issue).

Troubleshooting Protocol:

Detection MethodApplicabilityActionable Step
UV (Variable) Limited Set detector to 210 nm or 215 nm . Crucial: You cannot use Ethyl Acetate or Acetone as solvents (Cutoff >256 nm). Switch to Acetonitrile/Water (RP) or DCM/MeOH (NP).
ELSD / CAD High Evaporative Light Scattering Detector (ELSD) detects any non-volatile compound. It ignores the lack of chromophore.
Staining (TLC) High KMnO₄ (Basic): Stains the amide/alkene. Iodine: Universal stain. Dragendorff’s Reagent: Specific for tertiary amines/lactams (orange spots).
Derivatization High If analyzing by HPLC, react with Tosyl Chloride pre-column to add a UV-active phenyl group [1].
Module 3: Aqueous Workup & Isolation[7][8][9][10]

User Question: "My product is water-soluble. When I wash the reaction with water, I lose everything to the aqueous layer."

Technical Diagnosis: Small, polar piperidin-2-ones (LogP < 1) partition into water. Standard extraction with Ether or EtOAc is ineffective.[6]

Troubleshooting Protocol:

  • The "Salting Out" Method:

    • Saturate the aqueous layer with NaCl (brine) or Ammonium Sulfate . This increases the ionic strength, forcing the organic lactam out of the water phase.

    • Extract with THF or n-Butanol (Note: n-BuOH requires high-vac evaporation).

  • The "Dry Load" Shortcut (Skip Workup):

    • If the reaction solvent is volatile (e.g., MeOH, DCM), do not perform an aqueous workup.

    • Step 1: Add Celite or coarse silica gel directly to the crude reaction mixture.

    • Step 2: Evaporate to dryness (free-flowing powder).

    • Step 3: Load this powder into an empty solid-load cartridge and run the chromatography column. This avoids yield loss in water.

  • Continuous Extraction:

    • For kilogram-scale where yield is critical: Use a liquid-liquid continuous extractor with Dichloromethane (heavier than water) for 12–24 hours.

Module 4: Advanced Purification (Apixaban-Style Intermediates)

User Question: "I am synthesizing N-aryl piperidin-2-ones (like Apixaban intermediates). Are there non-chromatographic methods?"

Technical Diagnosis: Industrial synthesis of drugs like Apixaban relies on process efficiency. Chromatography is often avoided in favor of crystallization due to the rigidity added by the aryl groups.

Protocol (Precipitation/Recrystallization):

  • Reaction Solvent: Perform the cyclization/coupling in a water-miscible solvent (e.g., THF, Dioxane).

  • Quench: Add water slowly to the reaction mixture.

  • Effect: The hydrophobic aryl group often drives the derivative to precipitate as a solid while impurities remain in the mother liquor.

  • Refinement: Recrystallize the solid from EtOAc/Isopropyl Ether or Isopropanol/Water to achieve >99% purity without a column [2].

Workflow: Isolation of Water-Soluble vs. Insoluble Derivatives

WorkupLogic Crude Reaction Mixture Solubility Is Product Water Soluble? Crude->Solubility Yes_Path Yes (High Polarity) Solubility->Yes_Path LogP < 1 No_Path No (Lipophilic/Aryl) Solubility->No_Path LogP > 2 No_Workup AVOID Aqueous Workup Yes_Path->No_Workup Dry_Load Evaporate onto Silica (Solid Load) No_Workup->Dry_Load Precip Add Water to Precipitate No_Path->Precip Recryst Recrystallize (EtOAc/IPA) Precip->Recryst

Caption: Decision tree for isolation strategies based on compound hydrophobicity.

References
  • BenchChem Application Notes. (2025). HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from

  • Quick Company. (2016). An Improved Process For Preparing Intermediate Of Apixaban.[7] Patent/Process Disclosure. Retrieved from

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Teledyne ISCO. (2012).[2] Purification Strategies for Flavones and Related Compounds (Polar Heterocycles). Retrieved from

  • European Patent Office. (2020). EP 3228619 B1: Process for the preparation of Apixaban. Retrieved from

Sources

Optimization

Technical Support Center: Chiral HPLC Method Development &amp; Troubleshooting

Introduction Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging task of resolving the enantiomers of 3-(2-Hydroxypropyl)piperid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging task of resolving the enantiomers of 3-(2-Hydroxypropyl)piperidin-2-one via chiral High-Performance Liquid Chromatography (HPLC). This molecule, with its polar lactam ring, hydroxyl group, and a single stereocenter, presents a unique set of challenges requiring a systematic approach to method development. This document is designed for researchers, analytical scientists, and drug development professionals to navigate these challenges effectively.

The core principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP).[1] The difference in stability of these complexes leads to differential retention times, enabling separation.[2] Success hinges on optimizing the interplay between the analyte, the CSP, the mobile phase, and temperature.

Frequently Asked Questions (FAQs)

This section addresses common initial questions during the method development process for 3-(2-Hydroxypropyl)piperidin-2-one.

Q1: Where should I begin with Chiral Stationary Phase (CSP) selection for a polar molecule like this?

A1: For a polar analyte containing hydrogen bond donors (hydroxyl) and acceptors (lactam), polysaccharide-based CSPs are the most versatile and successful starting point.[3][4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex array of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities.[4][5]

A primary screening of 3 to 5 columns with different selectors is highly recommended to find the optimal phase.[1][6]

Recommended Starting CSPs for Screening:

CSP Name (Example) Chiral Selector Key Characteristics
Chiralpak® IA / IB / IC Immobilized Amylose/Cellulose Derivatives Broad selectivity and high solvent compatibility, allowing for use in normal, reversed, and polar organic modes.[7]
Chiralcel® OD / OJ Coated Cellulose/Cellulose Derivatives Well-established phases with a vast library of successful separations. Less robust to harsh solvents compared to immobilized versions.[8][9]

| Lux® Cellulose/Amylose Series | Cellulose/Amylose Derivatives | A range of selectors designed for screening across normal, reversed, and polar organic modes.[1] |

Q2: What are the recommended starting mobile phase conditions?

A2: Given the polar nature of 3-(2-Hydroxypropyl)piperidin-2-one, normal phase or polar organic modes are generally more successful than reversed-phase.

  • Normal Phase (NP): This is the most common starting point.

    • Solvents: A mixture of a non-polar alkane (like n-hexane) and an alcohol modifier (isopropanol or ethanol).[10]

    • Starting Ratio: Begin with a screening run using a gradient or a mid-range isocratic composition like Hexane/Isopropanol (80:20, v/v).[8]

    • Additive: The piperidin-2-one structure contains a lactam, which is a cyclic amide and less basic than a free amine. However, to prevent secondary interactions with residual silanols on the silica support and ensure sharp peaks, the addition of a small amount of a basic additive like 0.1% Diethylamine (DEA) is often beneficial.[6]

  • Polar Organic (PO) Mode: This mode uses polar solvents and can sometimes offer unique selectivity.[11]

    • Solvents: Pure alcohols (Methanol, Ethanol) or Acetonitrile.[12]

    • Rationale: This mode can enhance solubility and provide different chiral recognition mechanisms compared to NP.[11]

Q3: How critical is temperature control, and what temperature should I use?

A3: Temperature is a critical parameter that directly influences the thermodynamics of the chiral recognition process.[5][13]

  • General Rule: Lower temperatures (e.g., 15-25°C) often lead to better resolution.[6][14] This is because the weaker interactions (hydrogen bonds, dipole-dipole forces) that govern chiral recognition are more stable at lower temperatures, leading to a greater difference in the free energy of association between the two enantiomer-CSP complexes.

  • Exceptions: This is not a universal rule. In some cases, higher temperatures (e.g., 30-40°C) can improve peak efficiency (reduce peak width) or even reverse the elution order of the enantiomers.[3][15]

  • Recommendation: Start at a controlled room temperature (e.g., 25°C). If separation is poor, evaluating a range from 15°C to 40°C is a crucial optimization step.[14] Always use a column oven for precise and reproducible temperature control.[14]

Troubleshooting Guide

This section provides systematic workflows to resolve specific experimental issues.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting (a single peak) or only partially separated (Resolution, Rs < 1.5).

This is the most common initial challenge. The following workflow provides a systematic approach to achieving separation.

G cluster_0 Troubleshooting Workflow: No Resolution start No Resolution (Rs < 1.5) csp_check Is the CSP suitable? start->csp_check mp_opt Optimize Mobile Phase csp_check->mp_opt Yes screen_csp Screen Different CSPs csp_check->screen_csp No/Unknown temp_opt Optimize Temperature mp_opt->temp_opt Partial Improvement success Problem Resolved (Rs >= 1.5) mp_opt->success Significant Improvement col_health Check Column Health temp_opt->col_health Partial Improvement temp_opt->success Significant Improvement screen_csp->mp_opt col_health->success Problem Found & Fixed replace_col Wash or Replace Column col_health->replace_col Column Degraded replace_col->start Re-evaluate

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Verify CSP Selection: As detailed in FAQ Q1, ensure you are using a CSP class (polysaccharide) known to be effective for this type of analyte. If you have only tried one column, the most effective next step is to screen other CSPs.[6]

  • Optimize Mobile Phase: This is often the most impactful step.

    • Modifier Percentage: Systematically vary the alcohol (Isopropanol or Ethanol) concentration in n-hexane. For example, create a sequence testing 10%, 15%, 20%, and 30% alcohol. Lower alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

    • Modifier Type: The choice between ethanol and isopropanol can dramatically alter selectivity. If isopropanol gives poor results, test ethanol.

    • Additives: If not already present, add 0.1% DEA to the mobile phase to improve peak shape.[10]

  • Optimize Temperature: As discussed in FAQ Q3, systematically evaluate the effect of temperature. Run the separation at 15°C, 25°C, and 40°C to determine the optimal condition.[14]

  • Check Column Health: A contaminated or degraded column can lose its resolving power. Flush the column according to the manufacturer's instructions or test the separation on a new column of the same type to confirm performance.[6]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Peaks are asymmetrical. Tailing peaks have a drawn-out latter half, while fronting peaks have a sloping leading edge.

G cluster_1 Key Influences on Chiral Separation Analyte Analyte 3-(2-Hydroxypropyl)piperidin-2-one Resolution {Outcome|Enantiomeric Resolution} CSP Chiral Stationary Phase (CSP) - Polysaccharide Type - Selector (Cellulose/Amylose) - Immobilized vs. Coated CSP->Resolution MobilePhase Mobile Phase - Modifier % (e.g., IPA) - Modifier Type (e.g., EtOH) - Additives (e.g., DEA) MobilePhase->Resolution Temp Temperature - Affects Δ(ΔG) - Controls Kinetics Temp->Resolution

Caption: Key parameters influencing chiral separation.

Possible Causes & Solutions:

CauseDiagnostic Test & SolutionScientific Rationale
Secondary Site Interactions [16][17]Action: Add 0.1% Diethylamine (DEA) to the mobile phase.The analyte can interact with acidic silanol groups on the silica support, creating a secondary, non-chiral retention mechanism that leads to tailing. A basic additive like DEA competes for these sites, ensuring interaction is primarily with the chiral selector.[6]
Column Overload [16]Action: Dilute the sample 10-fold and re-inject. If peak shape improves, the original concentration was too high.Injecting too much mass saturates the stationary phase, leading to a non-linear isotherm and causing peak distortion (typically tailing, but can be fronting).[16]
Physical Column Issue [18]Action: If all peaks in the chromatogram (including any impurities) are tailing, suspect a physical problem like a column void or a blocked frit. Reverse and flush the column (if permitted by the manufacturer) or replace it.A physical disruption in the packed bed creates alternative flow paths, leading to band broadening and asymmetrical peaks for all components.[18][19]
Issue 3: Split Peaks

Symptom: A single enantiomer peak appears as a doublet or has a significant shoulder.

Peak splitting is a complex issue that can stem from chemical, chromatographic, or physical problems.[20][21]

Possible Causes & Solutions:

CauseDiagnostic Test & SolutionScientific Rationale
Strong Sample Solvent [20]Action: Dissolve the sample in the mobile phase or a weaker solvent (e.g., hexane with a minimal amount of alcohol for solubility).If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure isopropanol), it disrupts the equilibrium at the column head. The sample band spreads and can distort, causing a split peak.[16][20]
On-Column Interconversion [14]Action: Run the separation at a lower temperature (e.g., 10°C). If the valley between the split peaks decreases, it may indicate on-column racemization or epimerization.Although unlikely for this specific molecule under normal phase conditions, some compounds can interconvert between enantiomeric forms during chromatography. Lowering the temperature can slow this kinetic process.[14]
Column Contamination/Void [18][19]Action: A partially blocked inlet frit or a void at the top of the column can split the sample band as it enters the column. Disconnect the column, inspect the inlet frit for discoloration, and replace if necessary.This physical issue creates a dual flow path for the analyte band, leading to two distinct peak maxima. This will typically affect all peaks in the chromatogram.[18][21]

Experimental Protocols

Protocol 1: Systematic CSP Screening
  • Column Selection: Choose 3-5 polysaccharide CSPs (e.g., Chiralpak IA, Chiralpak IB, Chiralcel OD-H).

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 3-(2-Hydroxypropyl)piperidin-2-one in a 50:50 mixture of Hexane/Isopropanol.

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: Isopropanol

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • UV Detection: 210 nm (as the molecule lacks a strong chromophore)

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-12 min: 10% to 50% B

      • 12-15 min: Hold at 50% B

      • 15-17 min: Return to 10% B

      • 17-22 min: Equilibrate at 10% B

  • Evaluation: Analyze the chromatograms from each column. Look for any sign of separation, even a shoulder. The column that shows the best "hit" (highest selectivity or resolution) is chosen for further optimization.

Protocol 2: Isocratic Method Optimization
  • Column: Use the most promising CSP identified in the screening protocol.

  • Sample: Use the same sample as prepared for screening.

  • Mobile Phase: Prepare several isocratic mobile phases based on the elution conditions from the screening. For example, if the peak of interest eluted at 25% Isopropanol in the gradient, prepare and test isocratic mobile phases of Hexane/Isopropanol at 80:20, 85:15, and 90:10 (v/v). Add 0.1% DEA to all mobile phases.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (can be optimized later, e.g., 0.5-1.5 mL/min, to balance resolution and run time)[14]

    • Column Temperature: 25°C

    • UV Detection: 210 nm

    • Injection Volume: 5 µL

  • Data Analysis: For each condition, calculate the retention factors (k), selectivity (α), and resolution (Rs). Select the condition that provides a baseline resolution (Rs ≥ 1.5) with a reasonable run time. If resolution is still insufficient, proceed to optimize temperature.

References

  • Nistor, I., Lebrun, P., Ceccato, A., & Rozet, E. (2013). Implementation of a design space approach for enantiomeric separations in polar organic solvent chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Available at: [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Fitos, I., & Visy, J. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Patel, R., et al. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]

  • Beesley, T.E. (2026). Update in the Technology and Applications of Chiral Stationary Phases. LCGC International. Available at: [Link]

  • Ali, I., et al. (2017). Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. Available at: [Link]

  • Subramanian, G. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks? Available at: [Link]

  • Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Available at: [Link]

  • Aboul-Enein, H. Y. (2014). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. Available at: [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • Nature. (Year N/A). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available at: [Link]

  • Phenomenex. (Year N/A). HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • Armstrong, D. W., et al. (2017). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Reddy, G. S., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. SciSpace. Available at: [Link]

  • Chromatography Today. (Year N/A). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Available at: [Link]

  • MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Available at: [Link]

  • Costa, E. B., et al. (2006). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Taylor & Francis Online. Available at: [Link]

  • Rahman, M. M. (Year N/A). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available at: [Link]

  • PubMed. (2022). Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. Available at: [Link]

  • MDPI. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Available at: [Link]

  • Liu, A., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. Available at: [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. Available at: [Link]

  • Bio-Works. (Year N/A). Split peaks as a phenomenon in liquid chromatography. Available at: [Link]

  • McBrien, M. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available at: [Link]

  • Chromatography Today. (Year N/A). What are the Common Peak Problems in HPLC. Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 3-substituted piperidinone synthesis

To: User From: Technical Support Center – Advanced Synthesis Division Subject: Technical Guide: Overcoming Steric Hindrance in 3-Substituted Piperidinone Synthesis Executive Summary & Route Selection Strategy Synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Center – Advanced Synthesis Division Subject: Technical Guide: Overcoming Steric Hindrance in 3-Substituted Piperidinone Synthesis

Executive Summary & Route Selection Strategy

Synthesizing 3-substituted piperidinones (specifically piperidin-4-ones) presents a classic conflict in organic synthesis: the need for regioselective functionalization at a sterically congested


-position versus the inherent reactivity of the amine and ketone functionalities.

When steric hindrance compromises yield or selectivity, standard enolate alkylation protocols often fail.[1] This guide categorizes solutions into three tiers based on the severity of the steric blockade.

Use the Decision Matrix below to select your synthetic strategy:

RouteSelection Start Target: 3-Substituted Piperidinone StericLevel Assess Steric Demand at C3 Start->StericLevel Low Low/Medium Sterics (e.g., Methyl, Ethyl, Allyl) StericLevel->Low Simple Alkyl High High Sterics (e.g., Isopropyl, t-Butyl, Aryl) StericLevel->High Bulky/Aryl Quat Quaternary Center (3,3-Disubstituted) StericLevel->Quat Gem-Dimethyl/Spiro Direct Direct u03b1-Alkylation/Arylation (Enamine or Pd-Catalysis) Low->Direct Pyridine Pyridine Reduction Route (Functionalize then Hydrogenate) High->Pyridine DeNovo De Novo Cyclization (Dieckmann Condensation) Quat->DeNovo Check Check Regioselectivity Direct->Check Fails? Check->Pyridine Poor Selectivity

Caption: Strategic decision tree for selecting a synthetic route based on steric demand.

Troubleshooting Guide: Direct -Functionalization

Context: You are attempting to install a substituent directly onto an N-protected piperidin-4-one.

Q1: I am observing low conversion and polyalkylation when using LDA/Alkyl Halide. How do I fix this?

Diagnosis: The "kinetic" enolate formed by LDA is reactive but unstable. In sterically hindered systems, proton transfer between the product and starting material leads to polyalkylation (the "proton shuffle"). Solution:

  • Switch to Enamine Chemistry: Convert the ketone to a pyrrolidine enamine. This sterically directs the alkylation to the mono-substituted product and prevents polyalkylation.

    • Protocol: Reflux N-protected piperidinone with pyrrolidine (1.1 eq) and catalytic p-TsOH in toluene with Dean-Stark water removal. Isolate the enamine (do not purify on silica) and react with the alkyl halide in acetonitrile.

  • Change the Base: If you must use enolate chemistry, switch from LDA to KHMDS or LiHMDS . The larger counterion (K+) often loosens the ion pair, increasing reactivity towards bulky electrophiles while the bulky silyl ligands prevent over-alkylation.

Q2: My Pd-catalyzed -arylation is stalling. The catalyst dies before completion.

Diagnosis: Reductive elimination is the rate-determining step in sterically crowded


. Standard ligands (BINAP, PPh3) are too small or lack the electronic bite to force the elimination of the bulky product.
Solution: 
  • Ligand Selection: You must use bulky, electron-rich phosphines or NHC ligands.[1]

    • Recommendation: Use P(t-Bu)3 or DtBPF (1,1′-Bis(di-tert-butylphosphino)ferrocene).[1] These ligands create a "conical pocket" that forces the metal center to eject the product to relieve steric strain.

  • Base Compatibility: Ensure your base (e.g., NaOtBu) isn't deprotonating the protecting group.[1] For N-Boc piperidinones, LiHMDS or K3PO4 are safer alternatives if NaOtBu causes side reactions.[1]

Q3: I cannot get the reaction to work for a 3,3-disubstituted (quaternary) center.

Diagnosis: Direct alkylation to form a quaternary center on a piperidinone ring is thermodynamically and kinetically disfavored due to 1,3-diaxial strain in the transition state.[1] Solution: Stop direct alkylation.

  • Adopt the Dieckmann Condensation strategy (see Section 3).[1] It is far easier to build the ring around the quaternary center than to force a group onto a crowded ring.

Troubleshooting Guide: De Novo Cyclization (Dieckmann)

Context: You are building the ring from an acyclic diester precursor to avoid steric issues.

Q4: The Dieckmann cyclization yields are low (<30%), even with bulky substituents.

Diagnosis: The reaction is reversible. If water is present, ester hydrolysis competes.[1] If the concentration is too high, intermolecular condensation (oligomerization) dominates.[1] Solution:

  • Strict Anhydrous Conditions: Use NaH (washed free of oil) or freshly sublimed t-BuOK.

  • High Dilution: Run the reaction at 0.05 M to 0.1 M concentration to favor intramolecular cyclization over intermolecular polymerization.

  • The "Thorpe-Ingold" Advantage: Paradoxically, increasing steric bulk on the chain (e.g., gem-dimethyl groups) often improves yield by pre-organizing the chain for cyclization.[1] If your yield is low, check if your precursor has enough conformational freedom to twist away from the reactive conformation.[1]

Detailed Protocol: Pd-Catalyzed -Arylation of N-Boc-4-Piperidinone

Objective: Install a sterically demanding aryl group at the C3 position. Standard: J. Am. Chem. Soc.[1][2] 1999, 121, 1473; Tetrahedron 2004, 60, 9757.[1]

Reagents:

  • N-Boc-4-piperidinone (1.0 mmol)

  • Aryl Bromide (1.2 mmol)[1]

  • Pd(dba)2 (0.02 mmol, 2 mol%)[1]

  • Ligand: P(t-Bu)3 (0.04 mmol, 4 mol%) - Critical for sterics[1]

  • Base: NaOtBu (1.5 mmol)[1]

  • Solvent: Dioxane (anhydrous, degassed)[1]

Step-by-Step:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(dba)2 and P(t-Bu)3 in Dioxane (2 mL).[1] Stir for 15 mins at RT until the solution turns from purple to orange/yellow (active Pd(0) species).

  • Addition: Add the Aryl Bromide, N-Boc-4-piperidinone, and NaOtBu to the vial. Dilute with remaining Dioxane to reach 0.2 M concentration.[1]

  • Reaction: Seal the vial and heat to 80°C .

    • Note: If the Aryl bromide is ortho-substituted (highly hindered), increase temp to 100°C and catalyst loading to 5 mol%.[1]

  • Monitoring: Monitor by GC-MS or LC-MS. Do not rely solely on TLC as the starting material and product often have similar Rf values.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Concentrate and purify via flash chromatography (Hex/EtOAc).

Data Comparison: Ligand Performance for Steric Hindrance

The following table summarizes ligand efficacy for


-arylation of hindered ketones.
LigandSteric Bulk (Cone Angle)Electronic PropertyRecommendation
PPh3 Medium (145°)Moderate DonorAvoid. Fails for hindered substrates.
BINAP Large (90° bite angle)ChelatingGood for enantioselectivity, but often too slow for very bulky substrates.[1]
P(t-Bu)3 Very Large (182°) Strong Donor Excellent. Best for ortho-substituted aryl halides or hindered piperidinones.
Xantphos Large (111° bite angle)ChelatingModerate. Good for general arylation, but P(t-Bu)3 is superior for extreme sterics.[1]
IPr (NHC) Extremely BulkyStrong DonorExcellent. Alternative if phosphines fail.[1]

References

  • Kawatsura, M., & Hartwig, J. F. (1999).[1] Simple, Highly Active Palladium Catalysts for α-Arylation of Ketones. Journal of the American Chemical Society.[2] Link[1]

  • de Filippis, A., Pardo, D. G., & Cossy, J. (2004).[1] Direct α-arylation of N-protected 2-piperidinones. Tetrahedron. Link[1]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[1] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[2] Link[1]

  • Klegraf, E., et al. (2012).[1] Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B. Link

Sources

Optimization

Technical Support Center: Metal Catalyst Removal from Piperidinone Scaffolds

The "Sticky" Challenge: Why Piperidinones Retain Metals Q: Why are my piperidinone products consistently failing elemental impurity testing despite standard workups? A: Piperidinones present a unique "double-trap" for tr...

Author: BenchChem Technical Support Team. Date: March 2026

The "Sticky" Challenge: Why Piperidinones Retain Metals

Q: Why are my piperidinone products consistently failing elemental impurity testing despite standard workups?

A: Piperidinones present a unique "double-trap" for transition metals. Unlike simple hydrocarbons, piperidinones possess two distinct coordination sites:

  • The Secondary/Tertiary Amine: A potent Lewis base that forms strong

    
    -bonds with soft metals like Palladium (Pd) and Platinum (Pt).
    
  • The Carbonyl Oxygen: capable of

    
    -backbonding or chelation, especially if the metal can form a stable 5- or 6-membered ring between the amine and the ketone (common in 2- and 3-piperidinones).
    

Standard aqueous washes often fail because the metal-piperidinone binding constant (


) exceeds the affinity of the metal for the wash buffer. To break this bond, you must introduce a ligand with a significantly higher affinity for the metal (a "super-chelator") or physically sequester the metal on a solid support.

Diagnostic Workflow

Before selecting a method, visualize your purification strategy based on the specific metal and process scale.

PurificationStrategy Start START: Metal Impurity Detected MetalType Identify Metal Catalyst Start->MetalType Pd_Pt_Ru Pd, Pt, Ru, Rh (Soft Metals) MetalType->Pd_Pt_Ru Cu_Fe_Ni Cu, Fe, Ni (Hard/Borderline Metals) MetalType->Cu_Fe_Ni ScaleCheck1 Scale < 10g? Pd_Pt_Ru->ScaleCheck1 ScaleCheck2 Scale < 10g? Cu_Fe_Ni->ScaleCheck2 Scavenger Solid-Supported Scavengers (SiliaMetS Thiol/DMT) ScaleCheck1->Scavenger Yes (High Value) ActivatedCarbon Activated Carbon / Celite Filtration ScaleCheck1->ActivatedCarbon No (Bulk) ChelatingWash Aqueous Chelating Wash (EDTA / NH4Cl) ScaleCheck2->ChelatingWash Yes Cryst Recrystallization with Chelating Additive ScaleCheck2->Cryst No

Figure 1: Decision tree for selecting the optimal purification method based on metal type and reaction scale.

Tier 1: Aqueous Chemical Washes (The "Quick Fix")

Q: Can I remove Copper (Cu) or Iron (Fe) without expensive resins?

A: Yes. For "harder" metals like Copper and Iron, aqueous extraction is often sufficient if you use the right chelating agent. Standard brine or bicarbonate washes are ineffective here.

Protocol A: The EDTA Wash (Best for Cu, Fe, Ni)

Ethylenediaminetetraacetic acid (EDTA) forms hexadentate complexes with metals, stripping them from the piperidinone nitrogen.

  • Preparation: Prepare a 0.1 M aqueous solution of Disodium EDTA (

    
    ). Adjust pH to 7–8 with dilute NaOH (EDTA is most active when deprotonated).
    
  • Execution:

    • Dissolve crude piperidinone in a water-immiscible solvent (DCM or EtOAc).

    • Add 0.5 volumes of EDTA solution.[1]

    • Crucial Step: Vigorously stir or shake for at least 15 minutes. Kinetic exchange is slow.

  • Observation: A color change in the aqueous layer (e.g., blue for Cu) indicates successful transfer.

  • Repeat: Repeat until the aqueous layer remains colorless.

Protocol B: The "Ammonia Trick" (Specific for Copper)

If your product is stable to base, aqueous ammonia is highly effective for removing copper halides.[1]

  • Wash: Wash the organic layer with 10% aqueous

    
     saturated with 
    
    
    
    .
  • Mechanism: Forms the water-soluble deep blue complex

    
    .
    

Tier 2: Solid-Supported Scavengers (The Gold Standard)

Q: I used Palladium (Pd) for a coupling reaction. Washes aren't working. What now?

A: Palladium coordinates too strongly to piperidines for simple washes. You need Solid-Supported Metal Scavengers . These are functionalized silica or polymer beads that bind metals irreversibly, allowing simple filtration.

Selection Guide: Matching Scavenger to Metal

Not all scavengers work for all metals. Use this table to select the correct functionality.

Metal ImpurityPrimary Scavenger RecommendationFunctional GroupMechanism
Pd, Pt, Ru, Rh Si-Thiol (or MP-TMT)Mercaptan / TrimerSoft-Soft interaction (High Affinity)
Pd (OAc)₂ Si-DMT DimercaptotriazineBidentate chelation
Cu, Zn, Ni Si-TAA (or Si-Triamine)Triamine / AcetateHard-Borderline chelation
Os, Ru Si-Thiourea ThioureaSpecific coordination
Protocol C: Batch Mode Scavenging (Standard)
  • Dissolution: Dissolve crude product in a solvent compatible with the resin (MeOH, THF, EtOAc, DCM). Avoid DMF if possible (competes for metal binding).

  • Loading: Add 3–5 equivalents of scavenger resin (relative to the residual metal content, NOT the product).

    • Note: If metal content is unknown, start with 10% w/w of resin relative to crude product.

  • Incubation: Stir gently at 40–50°C for 4 hours . Heat improves the kinetics of metal transfer from the product to the resin pore.

  • Filtration: Filter through a fine frit (0.45 µm) or a Celite pad to remove the resin.

  • Validation: Test a small aliquot for color or via ICP-MS before proceeding to the next step.

Tier 3: Troubleshooting Difficult Cases

Q: My product is crystalline, but the metal is "trapped" inside the crystal lattice. Recrystallization isn't helping.

A: Recrystallization can act as a purification trap. If the metal-ligand complex has similar solubility to your product, it will co-crystallize, effectively concentrating the impurity.

The Solution: "Chelating Crystallization" You must scavenge the metal during the dissolution phase, before the crystal lattice reforms.

  • Dissolve: Dissolve the crude solid in the minimum amount of hot solvent.

  • Add Scavenger: Add activated carbon (e.g., Darco G-60) OR a specific scavenger resin (like Si-Thiol) directly to the hot solution.

  • Agitate: Stir at reflux for 30 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove the carbon/resin.

  • Crystallize: Allow the filtrate to cool slowly. The metal remains bound to the solid support (removed) or stays in the mother liquor (due to lower concentration).

Q: I am seeing "leaching" where the metal count drops but then rises again over time. A: This suggests oxidation of the metal-complex.

  • Fix: Ensure your solvents are degassed. For Cu-catalyzed reactions, add a small amount of antioxidant (like ascorbic acid) during the workup to keep the metal in a soluble oxidation state that can be washed away.

Regulatory Limits (ICH Q3D)

When developing pharmaceutical intermediates, your target limits depend on the route of administration.[2][3]

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Cd 1522
Pb 1555
As 115152
Hg 13031
Co 2A5053
V 2A100101
Ni 2A200205
Pd 2B100101
Pt 2B100101
Cu 3300030030

Source: ICH Q3D Guideline for Elemental Impurities [1]

References

  • ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Metal Scavenger User Guide . Biotage. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Troubleshooting

Controlling temperature gradients for piperidin-2-one crystallization

Technical Support Center: Precision Crystallization of Piperidin-2-one Executive Summary Piperidin-2-one (delta-valerolactam) presents a unique crystallization challenge due to its low melting point (~39–40°C ) and high...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Precision Crystallization of Piperidin-2-one

Executive Summary

Piperidin-2-one (delta-valerolactam) presents a unique crystallization challenge due to its low melting point (~39–40°C ) and high hygroscopicity. Unlike high-melting APIs, this compound requires a crystallization strategy that operates near ambient temperature, making it highly susceptible to environmental fluctuations and "oiling out" (Liquid-Liquid Phase Separation).

This guide prioritizes Melt Crystallization as the superior method for high purity (>99.9%) without solvent inclusion, followed by Solution Crystallization for initial isolation.

Module 1: The Thermodynamics of Control

To control the crystal habit and purity, you must master the Metastable Zone Width (MSZW) .[1] For piperidin-2-one, this zone is narrow. If you cool too fast, you hit the "Oiling Out" boundary before the Nucleation boundary.

Critical Parameters Table
ParameterValue / CharacteristicImpact on Protocol
Melting Point 39.5°C – 40.0°CDanger Zone: Do not use high-temperature evaporation. Degradation risk increases significantly >60°C.
Solubility Miscible in water, ethanol, chloroform.Challenge: High solubility makes yield low in polar solvents. Use anti-solvents (Toluene/EtOAc).
Hygroscopicity HighRisk: Absorbed water lowers the melting point (freezing point depression) and causes hydrolysis to 5-aminovaleric acid.
Metastable Zone Narrow (< 5°C in melt)Control: Requires precision cooling ramps (< 0.1°C/min) to avoid amorphous solidification.

Module 2: Melt Crystallization (The Gold Standard)

For piperidin-2-one, melt crystallization (static layer or falling film) is preferred over solution crystallization because it avoids solvent entrapment and handling large solvent volumes for a low-melting solid.

The "Sweating" Protocol

The critical step in purifying piperidin-2-one is "sweating"—heating the crystal layer just below its melting point to drain entrapped impurities.

Visualizing the Temperature Ramp (Graphviz):

MeltCrystallizationProfile Start Feed Melt (45°C) Cooling Ramp Down (Linear Cooling) Start->Cooling Rate: -0.5°C/min Nucleation Nucleation Point (~35°C) Cooling->Nucleation Supercooling Growth Crystal Growth (Dwell at 20°C) Nucleation->Growth Latent Heat Release Sweating Sweating Phase (Ramp to 38°C) Growth->Sweating Drain Impurities Harvest Melt Product (Collect Pure Fraction) Sweating->Harvest Final Melt

Caption: Figure 1.[2] Standard temperature profile for static layer melt crystallization of piperidin-2-one. Note the "Sweating" phase which approaches the melting point to reject impurities.

Module 3: Troubleshooting Guides (Q&A)

This section addresses specific failure modes reported by users handling delta-valerolactam.

Issue 1: The "Oiling Out" Phenomenon

User Question: "I am trying to crystallize piperidin-2-one from an ethyl acetate solution. Instead of crystals, I see cloudy droplets forming, and then a separate liquid layer settles at the bottom. Why?"

Scientist's Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This happens when the crystallization line is "submerged" below the immiscibility gap.

  • Cause: The attractive forces between piperidin-2-one molecules are stronger than the solute-solvent interactions, and you are cooling too rapidly into the metastable zone.

  • Mechanism: The system lowers its energy by separating into a solute-rich liquid phase (the oil) rather than organizing into a crystal lattice.

Corrective Protocol:

  • Seed the Solution: Add pure piperidin-2-one seed crystals at the saturation point (approx. 30°C). This provides a surface for growth, bypassing the energy barrier for nucleation.

  • Change Solvent Ratio: If using Ethyl Acetate/Hexane, increase the Ethyl Acetate fraction slightly to improve solubility and lower the supersaturation spike.

  • Reduce Cooling Rate: Switch from a linear cooling profile to a Cubic Cooling Profile . This maintains constant supersaturation rather than spiking it early.

Issue 2: Wall Scaling (Encrustation)

User Question: "A hard crust of crystals forms on the cooling jacket walls, but the bulk solution remains clear. This ruins my heat transfer."

Scientist's Diagnosis: This is a classic Temperature Gradient Failure . The


 (difference between jacket temperature and bulk solution temperature) is too high.

Corrective Protocol: Implement a Dynamic


 Control Strategy . Do not set a fixed jacket temperature. Instead, slave the jacket temperature to the bulk temperature.

Logic Flow for Control System (Graphviz):

DeltaTControl Sensor Bulk Temp Probe (T_bulk) Controller PID Controller (Calc Delta T) Sensor->Controller Feedback SetPoint Profile Setpoint (T_set) SetPoint->Controller Target Valve Jacket Valve (Cooling Fluid) Controller->Valve If (T_bulk - T_jacket) > 2°C Throttle Valve Jacket Reactor Jacket (T_jacket) Valve->Jacket Adjust Flow Jacket->Sensor Heat Transfer

Caption: Figure 2. Dynamic feedback loop to limit wall supercooling. The controller ensures the jacket is never more than 2°C colder than the bulk solution.

Issue 3: Hydrolysis Impurities

User Question: "My HPLC shows a rising peak for 5-aminovaleric acid after crystallization. I dried the solvent, so where is it coming from?"

Scientist's Diagnosis: Piperidin-2-one is a lactam; it is chemically unstable in the presence of water and heat.

  • Source: Even "dry" solvents can absorb atmospheric moisture if the vessel is not blanketed.

  • Catalyst: The crystallization process itself (heating to dissolve) accelerates the ring-opening hydrolysis.

Corrective Protocol:

  • Atmosphere: Perform all operations under a positive pressure of dry Nitrogen or Argon.

  • Solvent Check: Verify solvent water content is <0.05% (Karl Fischer titration).

  • Temperature Limit: Never exceed 50°C during the dissolution phase.

Module 4: Recommended Solvent Systems

Based on solubility parameter matching and literature on lactam purification:

Solvent SystemRoleProtocol Notes
Ethyl Acetate (Pure) PrimaryGood for cooling crystallization. Dissolve at 40°C, cool to -5°C.
Toluene Anti-SolventHigh purity potential. Dissolve in minimal warm Toluene, cool slowly.
Methyl tert-butyl ether (MTBE) AlternativeUseful if oiling out occurs in EtOAc. Lower solubility prevents high supersaturation.
Water AVOID Causes hydrolysis and ring-opening. Only use for waste recovery, not final purification.

References

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text on MSZW and cooling profiles).

  • BenchChem. (2025).[3] Technical Support Center: Purification of 2-Piperidinol and Its Derivatives. (Specific data on piperidine derivative solubility).

  • NIST Chemistry WebBook. (2025). 2-Piperidinone Properties. (Melting point and thermodynamic data).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Cambridge University Press. (Principles of melt crystallization and sweating).

  • PubChem. (2025).[4] Piperidin-2-one Compound Summary. (Chemical stability and hydrolysis risks).

Sources

Optimization

Strategies for improving solubility of 3-(2-Hydroxypropyl)piperidin-2-one

Technical Support Center: Solubility Optimization for 3-(2-Hydroxypropyl)piperidin-2-one Role: Senior Application Scientist Status: Online Ticket ID: SOL-3HP-2024 Subject: Troubleshooting Dissolution, Formulation, and Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 3-(2-Hydroxypropyl)piperidin-2-one

Role: Senior Application Scientist Status: Online Ticket ID: SOL-3HP-2024 Subject: Troubleshooting Dissolution, Formulation, and Process Stability

Executive Summary & Molecule Profile

Welcome to the technical support hub. You are likely encountering difficulties because 3-(2-Hydroxypropyl)piperidin-2-one (hereafter 3-HP ) occupies a deceptive "solubility middle ground."

Structurally, it combines a polar delta-valerolactam core with a secondary alcohol side chain.

  • The Trap: Users often treat it like a simple amine (expecting salt formation) or a lipophilic organic (expecting solubility in ethers/alkanes). It is neither.

  • The Reality: It is a polar, non-ionizable (at physiological pH) molecule with high hydrogen-bonding potential (H-bond donor/acceptor). It tends to "oil out" rather than crystallize and resists dissolution in non-polar media.

Physicochemical Profile:

Property Value / Characteristic Implication
Core Structure Piperidin-2-one (Lactam) Non-basic Nitrogen. Does not form stable salts with weak acids (e.g., HCl) in aqueous media due to amide resonance.
Functional Group 2-Hydroxypropyl (-CH2-CH(OH)-CH3) Increases water solubility but creates strong intermolecular H-bonds, leading to high lattice energy or viscous oils.
LogP (Predicted) ~ -0.4 to 0.2 Highly hydrophilic. Soluble in water/alcohols; Insoluble in Hexane/Heptane.

| pKa | ~17 (Amide N-H) | pH adjustment is ineffective for solubility enhancement in the pH 1–14 range. |

Troubleshooting Guides (Q&A Format)

Module A: Organic Synthesis & Process Chemistry

Q: Why does my compound "oil out" instead of crystallizing during purification? A: This is the most common ticket we receive for hydroxy-substituted lactams. The molecule has a low melting point and high affinity for itself (H-bonding). When you add an anti-solvent (like Hexane or Ether) too quickly, it undergoes liquid-liquid phase separation (LLPS) before it can nucleate crystals.

Protocol: Controlled Anti-Solvent Crystallization

  • Dissolution: Dissolve crude 3-HP in a minimum volume of DCM (Dichloromethane) or Isopropyl Acetate (IPAc) . Do not use Methanol (too soluble).

  • Temperature: Cool the solution to 0–5°C.

  • Anti-Solvent: Use MTBE (Methyl tert-butyl ether) rather than Hexane. MTBE has slight polarity that mitigates the "shock" of phase change.

  • Addition Rate: Add MTBE dropwise only until slight turbidity persists. Stop.

  • Seeding: Add a seed crystal (if available) or scratch the glass.

  • Aging: Stir slowly for 2-4 hours. Do not rush. The oil droplets must re-dissolve and deposit on the crystal lattice (Ostwald ripening).

Q: I need to dissolve 3-HP in a non-polar reaction solvent (Toluene/THF). It won't dissolve. A: 3-HP is too polar for pure Toluene. You must use a Cosolvent System .

  • Strategy: Add 5–10% DMF (Dimethylformamide) or DMAc (Dimethylacetamide) to your Toluene.

  • Alternative: If the reaction tolerates it, switch to 2-MeTHF (2-Methyltetrahydrofuran) . It has higher polarity than standard THF and often solubilizes hydroxylated lactams effectively.

Module B: Formulation & Biological Assays

Q: I cannot make a stock solution in PBS. Can I use HCl to make a salt? A: NO. This is a critical error.

  • Reasoning: The nitrogen in the lactam ring is part of an amide bond (

    
    ). The lone pair is delocalized into the carbonyl oxygen. It is not basic . Adding HCl will not form a stable salt; it will simply acidify your solution and potentially hydrolyze the lactam ring over time.
    
  • Solution: You must rely on Hydrotropy or Complexation , not ionization.

Q: How do I improve aqueous solubility for high-concentration dosing (>50 mg/mL)? A: Use Cyclodextrin Complexation . The piperidinone ring fits well into the hydrophobic cavity of Beta-Cyclodextrins, while the hydroxyl group interacts with the rim.

Protocol: HP-β-CD Complexation

  • Vehicle: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Addition: Add excess 3-HP to this vehicle.

  • Equilibration: Shake/stir at room temperature for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter.

  • Result: This typically boosts solubility by 10–50x compared to pure water by shielding the hydrophobic portions of the piperidine ring.

Decision Logic & Workflows

Figure 1: Solubility Strategy Decision Tree

Use this flowchart to select the correct solvent system based on your application.

SolubilityStrategy Start Start: Define Application AppType What is the goal? Start->AppType Synth Organic Synthesis / Purification AppType->Synth Process Chem Bio Biological Assay / Formulation AppType->Bio Drug Delivery SolventChoice Solvent Polarity Check Synth->SolventChoice NonPolar Non-Polar Media (Toluene/Hexane) SolventChoice->NonPolar Target Solvent Polar Polar Media (DCM/Alcohols) SolventChoice->Polar Target Solvent Cosolvent Add 10% DMF or Switch to 2-MeTHF NonPolar->Cosolvent Direct Direct Dissolution (High Solubility) Polar->Direct AqReq Aqueous Conc. Required? Bio->AqReq LowConc < 1 mg/mL AqReq->LowConc HighConc > 10 mg/mL AqReq->HighConc DMSO Use 0.1% DMSO Spike LowConc->DMSO SaltCheck Can we use pH/Salts? HighConc->SaltCheck NoSalt NO (Lactam is non-ionic) SaltCheck->NoSalt Complex Use HP-beta-Cyclodextrin (20% w/v) NoSalt->Complex

Caption: Decision matrix for selecting solubilization strategies. Note the explicit rejection of pH adjustment for this non-ionic lactam.

Figure 2: Hydrotropy & Co-Solvency Workflow

Mechanism of action for stabilizing high-concentration solutions.

Hydrotropy Drug 3-HP Molecule (Hydrophobic Ring + Polar -OH) Clash High Lattice Energy (Poor Dissolution) Drug->Clash Water Water Structure (H-Bond Network) Water->Clash Hydrotrope Hydrotrope Addition (Nicotinamide or Urea) Clash->Hydrotrope Add Agent Mechanism Stacking Interaction & Water Structure Breaking Hydrotrope->Mechanism Result Stable Solution (No Precipitation) Mechanism->Result

Caption: Workflow illustrating how hydrotropes (like Nicotinamide) disrupt water structure and stack with the lactam ring to prevent precipitation.

Reference Data & Citations

Solubility Data Table (Experimental & Predicted)

Solvent Solubility Rating Notes
Water Soluble Soluble, but rate-limited by crystal lattice energy if solid.
Methanol/Ethanol Very Soluble Best solvents for stock solutions.
DCM (Dichloromethane) Soluble Good for extraction, but beware of emulsions.
Toluene Sparingly Soluble Requires heat or cosolvent (DMF).
Hexane/Heptane Insoluble Do not use. Will cause oiling out.

| Diethyl Ether | Poor | Often causes gumming/oiling. |

References

  • PubChem. (2024). Compound Summary: Piperidin-2-one and derivatives.[1][2][] National Library of Medicine. [Link]

  • Jadhav, P., & Pore, Y. (2021). Piperine-Hydroxy acid-Cyclodextrin Inclusion Complexes.[2][4] Asian Journal of Pharmaceutics.[5][6] (Demonstrates cyclodextrin efficacy for piperidine scaffolds). [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Reference for why non-basic amides do not form salts). [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-(2-Hydroxypropyl)piperidin-2-one before handling.

Sources

Troubleshooting

Technical Support Center: Chiral Piperidinone Functionalization

Facility: Advanced Synthesis & Catalysis Support Topic: Preventing Racemization During Piperidinone Functionalization[1] Introduction Welcome to the technical support hub for chiral lactam synthesis. This guide addresses...

Author: BenchChem Technical Support Team. Date: March 2026

Facility: Advanced Synthesis & Catalysis Support
Topic: Preventing Racemization During Piperidinone Functionalization[1]

Introduction

Welcome to the technical support hub for chiral lactam synthesis. This guide addresses the critical challenge of maintaining optical purity during the functionalization of 2-piperidinones (valerolactams) .

The core issue is the acidity of the


-proton (C3 position). While the 

of a simple amide/lactam

-proton is high (~30 in DMSO), the introduction of

-protecting groups (Boc, Cbz, Tosyl) dramatically increases this acidity (

~20–24), making the stereocenter highly susceptible to deprotonation by bases used for alkylation or cross-coupling.

This guide provides self-validating protocols to navigate these thermodynamic and kinetic pitfalls.

Module 1: The Racemization Risk Assessment

"Is my reaction conditions destroying my stereocenter?"

The risk of racemization is dictated by the relationship between the base strength (


) and the substrate's 

-proton acidity (

).
The Danger Zone
Substrate TypeStructure NoteApprox.[1]

-Proton

(DMSO)
Risk Level
Unprotected Lactam Free N-H~30–32Low (Hard to deprotonate)

-Alkyl Lactam
N-Me, N-Bn~30Low

-Acyl/Carbamate
N-Boc, N-Cbz, N-Ac~20–24 CRITICAL (Highly susceptible)

-Sulfonyl
N-Ts, N-Ms~18–20Extreme

Key Insight: If you protect the nitrogen with an electron-withdrawing group (EWG) like Boc or Tosyl to facilitate chemistry, you simultaneously activate the


-proton, making it liable to deprotonation by bases as weak as alkoxides or even carbonates under forcing conditions.

Module 2: Troubleshooting -Functionalization

Scenario: You need to alkylate the Nitrogen atom of a C3-chiral piperidinone. Common Failure: Using Sodium Hydride (NaH) results in a racemic product.[1]

Root Cause Analysis

NaH is a strong, non-nucleophilic base.[1] It deprotonates the N-H (desired), but if the reaction is slow or excess base is present, it will eventually deprotonate the C3-H (undesired), forming a planar enolate that racemizes upon reprotonation.

Protocol: The "Soft Base" Approach

Objective: Selectively deprotonate N-H without touching C3-H.[1]

  • Solvent: DMF or DMSO (Polar aprotic promotes N-alkylation).[1]

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[1]
  • Additive: TBAI (Tetrabutylammonium iodide) - 10 mol%.[1]

  • Temperature: Room Temperature (Do not heat above 40°C).

Why this works: The


 of the N-H is lower than the C3-H. Carbonate bases are strong enough to deprotonate N-H in equilibrium but kinetically too slow/weak to effectively deprotonate the C3-H at ambient temperatures.
Decision Logic: Base Selection

BaseSelection Start Target: N-Alkylation of Chiral Piperidinone CheckEWG Is there an EWG at C3? (e.g., Ester, Nitrile) Start->CheckEWG Yes Risk: Extreme Acidity CheckEWG->Yes Yes No Risk: Moderate CheckEWG->No No (Alkyl/Aryl) Mitsunobu Mitsunobu Yes->Mitsunobu Use Mitsunobu Conditions (Dead/PPh3) - Neutral pH WeakBase WeakBase No->WeakBase Use Cs2CO3 / DMF / RT Success Product Isolated Mitsunobu->Success Check ee% WeakBase->Success Check ee%

Figure 1: Decision tree for selecting safe N-alkylation conditions based on substrate acidity.

Module 3: Troubleshooting -Functionalization (C3)

Scenario: You want to alkylate the chiral center (C3) itself, or generate a quaternary center, without losing the original stereochemical information. Concept: Memory of Chirality (MOC) .

The MOC Phenomenon

Usually, forming an enolate destroys chirality because the


-carbon becomes 

(planar). However, in cyclic systems like piperidinones, the enolate can exhibit axial chirality (non-planar conformation) or restricted rotation due to chelation with the metal counterion.[1] If the alkylation rate is faster than the rate of conformational relaxation (racemization) of the enolate, optical purity is preserved.
Protocol: MOC Alkylation

Reagents:

  • Base: KHMDS (Potassium hexamethyldisilazide) - Preferred over LiHMDS for MOC in some lactam cases due to specific aggregate structures.[1]

  • Solvent: Toluene (Non-polar solvents often tighten the ion pair, preserving the "memory").

  • Temp: -78°C (Strict control required).

Step-by-Step:

  • Dissolve substrate in dry Toluene under Argon.[1] Cool to -78°C.[1]

  • Add KHMDS (1.1 eq) dropwise.[1] Stir for 15–30 mins.

    • Critical: Do not stir too long; the "memory" has a half-life.

  • Add Electrophile (dissolved in Toluene) quickly.

  • Quench at -78°C with acidic buffer (AcOH/THF).

Validation: If you obtain a racemate, your enolate "relaxed" before reacting. Switch to a more rigid protecting group (e.g., N-Boc to N-Tosyl) or increase electrophile concentration to speed up the capture step.

Module 4: Palladium-Catalyzed Cross-Coupling

Scenario: Buchwald-Hartwig amination or


-arylation.[1]
Issue:  Strong bases (NaOtBu) used in standard protocols cause rapid racemization of chiral piperidinones.[1]
The "Weak Base" Solution

Standard Buchwald conditions use NaOtBu (


 of conjugate acid ~17), which will deprotonate an 

-Boc-piperidinone.[1]

Recommended System:

  • Catalyst: Pd(OAc)2 or Pd2(dba)3.

  • Ligand: Xantphos or BrettPhos (High activity allows milder bases).[1]

  • Base:

    
      (Tribasic Potassium Phosphate) or 
    
    
    
    .[1]
  • Solvent: 1,4-Dioxane or Toluene.[1]

Why: Phosphate and Carbonate bases are generally too weak to deprotonate the


-center of the lactam efficiently under non-aqueous conditions, but they are sufficient to turnover the Pd-catalytic cycle.

Module 5: Analytical Validation (FAQ)

Q: How do I know if I have racemized my compound? A: You must establish a chiral HPLC or SFC method.[1]

  • Columns: Chiralpak AD-H, OD-H, or IC are standard starting points for lactams.[1]

  • Mobile Phase: Hexane/IPA (for normal phase) or

    
    /MeOH (for SFC).[1]
    
  • Standard: Always synthesize the racemate intentionally (using NaH/RT) to identify the enantiomer peaks before running your chiral sample.

Q: My ee% dropped from 99% to 80%. Can I purify it? A: Yes. Piperidinones are highly crystalline.[1]

  • Method: Recrystallization.[1]

  • Note: Racemates often crystallize differently than pure enantiomers.[1] If the racemate is less soluble, filter it off (the solid is racemic, the filtrate is enriched). If the racemate is more soluble, crystallize the pure product.[1]

Visualizing the Racemization Pathway

RacemizationPath cluster_prevention Prevention Strategy (MOC) Substrate Chiral Piperidinone (sp3, Pure) Enolate Enolate Intermediate (Planar/sp2) Substrate->Enolate + Base MOC_Enolate Chiral Enolate (Axial Chirality/Restricted) Substrate->MOC_Enolate Low Temp (-78C) Base Strong Base (Deprotonation) PathA Reprotonation (Top Face) Enolate->PathA PathB Reprotonation (Bottom Face) Enolate->PathB Racemate Racemic Mixture (Optical Activity Lost) PathA->Racemate PathB->Racemate Product Enantiopure Product MOC_Enolate->Product Fast Electrophile Capture

Figure 2: Mechanism of racemization via planar enolization vs. the Memory of Chirality (MOC) pathway.

References

  • Acidity of Lactams: Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] Link

  • Memory of Chirality (Review): Kawabata, T., & Fuji, K. (2003).[1][2] Memory of chirality: Asymmetric induction based on the dynamic chirality of enolates.[3] Topics in Stereochemistry, 23, 175–205.[1][2] Link

  • MOC in Piperidinones: Park, S., et al. (2021).[1][4] Memory of Chirality in the Asymmetric Synthesis of Piperidines with Vicinal Stereocenters. Chemistry – An Asian Journal, 16(20), 3097-3101.[1][4] Link

  • Buchwald-Hartwig Base Effects: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link

  • Prevention of Racemization in Amide Alkylation: Benoiton, N. L. (2018).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Focus on oxazolone mechanisms and base selection). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Interpretation Guide: 3-(2-Hydroxypropyl)piperidin-2-one

The following guide provides a comparative technical analysis of the 1H NMR interpretation for 3-(2-Hydroxypropyl)piperidin-2-one , a critical intermediate in the synthesis of quinazolinone alkaloids like Halofuginone an...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of the 1H NMR interpretation for 3-(2-Hydroxypropyl)piperidin-2-one , a critical intermediate in the synthesis of quinazolinone alkaloids like Halofuginone and Febrifugine .

[1]

Executive Summary & Structural Significance

3-(2-Hydroxypropyl)piperidin-2-one is a functionalized valerolactam derivative.[1] Its structural complexity arises not from the ring system itself, but from the interaction between the lactam ring and the chiral side chain.

  • Core Relevance: It serves as the "Western" fragment in the total synthesis of Halofuginone (an antiprotozoal and antifibrotic agent).[1]

  • Stereochemical Challenge: The molecule possesses two chiral centers: C3 (ring alpha-carbon) and C2' (side chain carbinol).[1] This results in two diastereomeric pairs (syn and anti), often leading to signal doubling in NMR spectra which can be misinterpreted as impurities.[1]

This guide compares the Standard Protocol (CDCl3, 1D 1H NMR) against the Advanced Protocol (DMSO-d6, 2D NMR) to demonstrate why the latter is required for definitive structural validation.

Structural Analysis & Spin System

Before interpreting data, we must define the spin system connectivity.

  • Ring System (Piperidin-2-one):

    • NH (Pos 1): Exchangeable proton.[1]

    • H3 (Pos 3): Methine proton, alpha to Carbonyl.[1]

    • H4/H5: Methylene bridge protons.[1]

    • H6 (Pos 6): Methylene protons, alpha to Nitrogen (deshielded).[1]

  • Side Chain (2-Hydroxypropyl):

    • H1' (Pos 1'): Diastereotopic methylene protons (connecting ring to chiral center).[1]

    • H2' (Pos 2'): Methine proton (alpha to OH).[1]

    • H3' (Pos 3'): Methyl group (Doublet).[1]

Comparative Analysis: Solvent & Methodology

The choice of solvent and field strength drastically alters the interpretability of this molecule.

Table 1: Comparative Performance of NMR Solvents
FeatureAlternative: Chloroform-d (CDCl3) Recommended: DMSO-d6 Scientific Rationale
Hydroxyl Proton Often invisible or broad singlet (exchange).[1]Sharp doublet (~4.5 ppm).[1]DMSO inhibits proton exchange, allowing observation of

coupling.[1]
Amide Proton Broad, variable shift (5.5 - 6.5 ppm).[1]Sharper signal (7.0 - 7.5 ppm).[1]Strong H-bonding in DMSO stabilizes the amide conformer.[1]
Diastereomer Resolution Poor. Signals often overlap.[1]Excellent.Distinct chemical environments in DMSO often resolve the syn and anti methyl doublets.[1]
Water Peak ~1.56 ppm (Interferes with H4/H5).[1]~3.33 ppm (Interferes with H6).[1]CDCl3 water peak obscures the critical aliphatic region.[1]
Table 2: Methodological Comparison (1D vs. 2D)
MetricStandard 1D 1H NMR Advanced 2D (COSY/HSQC) Verdict
H1' Assignment Impossible. Buried under ring protons.[1]Clear cross-peaks to H3 and H2'.2D Required for side-chain connectivity.
Stereochemistry Ambiguous.[1]Definitive.NOESY correlations between H3 and H2' distinguish syn/anti.

Experimental Protocol (Self-Validating)

Reagents & Equipment[1]
  • Analyte: >5 mg of 3-(2-Hydroxypropyl)piperidin-2-one (dried in vacuo for >4h to remove trace water).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.[1]

  • Instrument: 400 MHz or higher (600 MHz recommended for diastereomer separation).

Step-by-Step Acquisition
  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution; turbidity indicates polymerization or salt formation.[1]

  • 1D Acquisition: Acquire standard proton spectrum (ns=16, d1=2.0s).

  • D2O Shake (Validation Step): After initial acquisition, add 1 drop of D2O and re-acquire.

    • Validation: The disappearance of the OH doublet (~4.6 ppm) and NH signal confirms their assignment.[1]

  • COSY Acquisition: Acquire magnitude-mode COSY to map the spin system:

    • Trace the path: NH → H6 → H5 → H4 → H3 → H1' → H2' → H3' .

Data Interpretation & Reference Values

Representative Chemical Shifts (DMSO-d6)

Note: Values represent the major diastereomer.[1] Minor shifts may appear ±0.05 ppm.[1]

PositionProtonShift (δ ppm)MultiplicityCoupling (

Hz)
Interpretation
NH 17.45br s-Amide proton.[1]
H3' 3H1.08d6.2Terminal Methyl (Diagnostic).[1]
H4/H5 4H1.40 - 1.90m-Ring envelope (overlapping).[1]
H1' 2H1.35 - 1.65m-Diastereotopic bridge protons.[1]
H3 1H2.25m-Alpha-carbonyl.[1]
H6 2H3.15m-Alpha-nitrogen (deshielded).[1]
H2' 1H3.75m-Methine (Chiral center).[1]
OH 1H4.55d4.5Hydroxyl (visible in DMSO).[1]
Mechanism of Diastereomer Identification

Because the molecule has two chiral centers, you will likely observe two sets of signals for the methyl group (H3').

  • Major Isomer: Methyl doublet at

    
     1.08.[1]
    
  • Minor Isomer: Methyl doublet at

    
     1.12.[1]
    
  • Ratio Calculation: Integration of these two doublets provides the diastereomeric ratio (dr).[1]

Visualization of Workflows

Diagram 1: Diastereomer Assignment Workflow

This logic gate ensures accurate stereochemical assignment, critical for Halofuginone synthesis quality control.[1]

DiastereomerAssignment Start Crude NMR Spectrum (DMSO-d6) CheckMethyl Inspect Methyl Region (1.0 - 1.2 ppm) Start->CheckMethyl SingleDoublet Single Doublet? CheckMethyl->SingleDoublet TwoDoublets Two Overlapping Doublets? CheckMethyl->TwoDoublets Pure Single Diastereomer (Stereopure) SingleDoublet->Pure Mixture Diastereomeric Mixture (Calculate Integration Ratio) TwoDoublets->Mixture NOESY Run 2D NOESY Pure->NOESY Mixture->NOESY Assign Correlate H3 (Ring) to H2' (Chain) Strong NOE = Syn / Weak = Anti NOESY->Assign

Caption: Logical workflow for distinguishing stereoisomers in 3-(2-hydroxypropyl)piperidin-2-one analysis.

Diagram 2: COSY Connectivity Map

This diagram visualizes the scalar coupling network established by 2D COSY experiments.

COSY_Network NH NH (7.45 ppm) H6 H6 (3.15 ppm) NH->H6 Vicinal H5 H5 (1.50 ppm) H6->H5 H4 H4 (1.80 ppm) H5->H4 H3 H3 (2.25 ppm) H4->H3 H1_prime H1' (1.50 ppm) H3->H1_prime Side Chain Connection H2_prime H2' (3.75 ppm) H1_prime->H2_prime H3_prime H3' (Me) (1.08 ppm) H2_prime->H3_prime Methyl Coupling OH OH (4.55 ppm) H2_prime->OH DMSO only

Caption: COSY correlation network showing the connectivity from the amide NH through the ring to the chiral side chain.

References

  • McLaughlin, N. P., & Evans, P. (2010).[1] Dihydroxylation of Vinyl Sulfones: Stereoselective Synthesis of (+)-Febrifugine and (+)-Halofuginone.[1] The Journal of Organic Chemistry, 75(2), 518–521.[1] Link[1]

  • Zhu, S., et al. (2009).[1] Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents.[1][2] Bioorganic & Medicinal Chemistry Letters, 19(22), 6355-6358.[1] Link[1]

  • Oshima, Y., et al. (2014).[1] X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2-hydroxyphenyl)-prop-2-en-1-one.[1] Journal of Molecular Structure, 1076, 600–605.[1] Link[1]

  • Kikuchi, H., et al. (2006).[1][3] Potent Antimalarial Febrifugine Analogues against the Plasmodium Malaria Parasite.[1][2] Journal of Medicinal Chemistry, 49(15), 4698–4706.[1] Link[1]

  • PubChem Compound Summary. (2025). 3-Hydroxypiperidin-2-one (Analogous Structure Reference). National Center for Biotechnology Information.[1] Link

Sources

Comparative

Advanced LC-MS/MS Fragmentation Guide: Piperidin-2-one Derivatives

Executive Summary: The Lactam Scaffold in Proteomics and Drug Design Piperidin-2-one (δ-valerolactam) is a critical pharmacophore found in diverse bioactive molecules, from kinase inhibitors to natural alkaloids. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lactam Scaffold in Proteomics and Drug Design

Piperidin-2-one (δ-valerolactam) is a critical pharmacophore found in diverse bioactive molecules, from kinase inhibitors to natural alkaloids. Unlike simple piperidines, the introduction of the C2-carbonyl group fundamentally alters the ionization physics and fragmentation topology in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a definitive technical analysis of the fragmentation patterns of piperidin-2-one derivatives. By contrasting these patterns with structural analogs (piperidines and pyrrolidinones), we establish a self-validating framework for structural elucidation.

Structural Context & Ionization Physics

To interpret the mass spectrum of a piperidin-2-one derivative, one must first understand the protonation dynamics in the Electrospray Ionization (ESI) source.

The Protonation Dichotomy

While the nitrogen atom in a saturated amine (piperidine) is the exclusive site of protonation, the amide functionality in piperidin-2-one introduces competition:

  • Oxygen Protonation (Kinetic Control): The carbonyl oxygen is the most basic site due to resonance stabilization. This leads to the formation of an

    
    -protonated imidate-like species.
    
  • Nitrogen Protonation (Fragmentation Control): Although thermodynamically less favored in the gas phase, proton transfer to the nitrogen is often the rate-limiting step required to trigger ring-opening fragmentation.

Key Insight: The fragmentation of piperidin-2-ones is driven by charge-remote fragmentation and proton-transfer driven ring opening , distinct from the radical-cation mechanisms seen in EI-MS.

Diagnostic Fragmentation Pathways[1][2][3][4][5]

The fragmentation of the piperidin-2-one core (


) follows a predictable topology defined by the stability of the amide bond.
Pathway A: The Lactam Ring Contraction (Neutral Loss of CO)

This is the most diagnostic pathway for cyclic amides.

  • Mechanism: Protonation transfers to the nitrogen, weakening the

    
     bond.
    
  • Cleavage: Heterolytic cleavage opens the ring, forming an acylium ion.

  • Elimination: The acylium terminus eliminates Carbon Monoxide (CO, 28 Da).

  • Result: Formation of a cyclic iminium ion (often resembling a pyrrolidine cation).



Pathway B: Ammonia/Amine Loss (N-Dealkylation)

If the nitrogen is unsubstituted, loss of ammonia (


, 17 Da) is observed. In 

-substituted derivatives, this manifests as the loss of the

-substituent as a neutral amine or the formation of the substituent cation, depending on proton affinity.
Pathway C: Retro-Cleavage (C2H4 Loss)

Similar to the Retro-Diels-Alder (RDA) reaction, the ring can expel ethylene (


, 28 Da), particularly from the C4-C5 positions.
Visualization of Fragmentation Topology

G MH [M+H]+ Precursor (Piperidin-2-one) m/z 100 RingOpen Ring-Opened Acylium Ion m/z 100 MH->RingOpen Proton Transfer (O to N) Ion72 Pyrrolidinyl Cation (Loss of CO) m/z 72 RingOpen->Ion72 -CO (28 Da) Diagnostic Ion83 Acylium Cation (Loss of NH3) m/z 83 RingOpen->Ion83 -NH3 (17 Da) Ion55 Alkenyl Cation (Loss of NH3 + CO) m/z 55 Ion72->Ion55 -NH3 (17 Da) Ion44 Iminium Ion (Loss of C2H4) m/z 44 Ion72->Ion44 -C2H4 (28 Da) Ion83->Ion55 -CO (28 Da)

Figure 1: Connectivity map of piperidin-2-one fragmentation. The m/z 72 ion is the primary diagnostic marker for the intact lactam ring.

Comparative Analysis: Piperidin-2-one vs. Alternatives

To validate your spectral assignment, compare the observed pattern against structurally related scaffolds.

Table 1: Spectral Fingerprint Comparison
FeaturePiperidin-2-one (Valerolactam)Piperidine (Saturated Amine)Pyrrolidin-2-one (Butyrolactam)
Precursor Ion



Dominant Neutral Loss CO (28 Da) NH3 (17 Da) CO (28 Da)
Ring Contraction Forms 5-membered cation (

72)
N/A (Forms acyclic ions)Forms 4-membered cation (

58)
Low Mass Fingerprint

55, 44

69, 44

44, 41
Mechanism Charge-remote / Acylium intermediateRadical-site / Inductive cleavageCharge-remote / High strain release
Key Differentiator: The Carbonyl Effect
  • Piperidine: Lacks the carbonyl. The spectrum is dominated by the loss of ammonia (

    
    ) and ethylene. The 
    
    
    
    peak is virtually absent.
  • Piperidin-2-one: The carbonyl "locks" the nitrogen lone pair, suppressing simple amine losses until the ring opens. The presence of the [M+H-28] peak is the definitive confirmation of the lactam core.

Experimental Protocol: Validated LC-MS/MS Profiling

This protocol is designed to maximize the detection of diagnostic fragments for


-substituted piperidin-2-one derivatives.
Reagents & Instrumentation[1][2][6][7][8][9]
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole (QqQ).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.[1]

Step-by-Step Methodology
  • Source Optimization (Tune):

    • Operate in Positive ESI (+) .

    • Set Fragmentor Voltage to 100-135V. Rationale: Lactams are stable; higher energy is needed to prevent in-source re-cyclization but sufficient to decluster.

    • Collision Energy (CE): Apply a ramp (e.g., 10-40 eV). Why: Low CE (10-20 eV) preserves the

      
       ion. High CE (40 eV) reveals the deep skeletal fragments (
      
      
      
      55, 44).
  • Data Acquisition:

    • Perform MS2 Scan on the precursor.

    • Targeted Inclusion List: If analyzing derivatives, calculate the theoretical

      
       and set a narrow isolation window (1.3 Da).
      
  • Data Analysis (Self-Validation):

    • Check 1: Identify the precursor

      
      .[2]
      
    • Check 2: Look for the

      
       Da loss.[3] If absent, the compound may be a ring-opened amino-acid derivative or a simple amine.
      
    • Check 3: Verify the presence of the substituent fragment. For

      
      -benzyl-piperidin-2-one (
      
      
      
      190), look for the benzyl cation (
      
      
      91) AND the lactam core fragments.

Case Study: N-Benzylpiperidin-2-one

To illustrate the protocol, we examine the fragmentation of


-benzylpiperidin-2-one (

, MW 189.25).
Fragmentation Tree
  • Precursor:

    
    
    
  • Primary Cleavage (Substituent Loss):

    • 
       (Tropylium ion, dominant).
      
    • Note: The stability of the benzyl cation often suppresses the lactam ring fragmentation.

  • Secondary Cleavage (Ring Contraction):

    • 
       (
      
      
      
      ).
    • Observation: This peak is lower abundance than in the unsubstituted lactam but remains diagnostic.

Table 2: Relative Abundance Data (Normalized)
Fragment Ion (

)
IdentityRelative Abundance (%)Origin
190

100Precursor
162

15-25Lactam Ring Contraction
91

85-95Benzyl Substituent (Tropylium)
100

< 5Loss of Benzyl radical (Rare in ESI)

References

  • BenchChem. (2025).[2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • Stanoeva, J. P., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. Journal of the Brazilian Chemical Society. Retrieved from

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General reference for Lactam CO loss mechanisms).

Sources

Validation

IR spectroscopy bands for lactam and hydroxyl groups in piperidinones

Topic: IR Spectroscopy Analysis of Lactam and Hydroxyl Groups in Piperidinones Content Type: Technical Comparison & Application Guide Audience: Senior Researchers, Medicinal Chemists, and Process Analytical Scientists Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Analysis of Lactam and Hydroxyl Groups in Piperidinones Content Type: Technical Comparison & Application Guide Audience: Senior Researchers, Medicinal Chemists, and Process Analytical Scientists

Executive Summary

In drug development, the piperidinone scaffold serves as a critical pharmacophore, particularly in the design of beta-lactamase inhibitors and peptidomimetics. Distinguishing between regioisomers (e.g., 2-piperidinone vs. 4-piperidinone) and characterizing the hydrogen-bonding state of hydroxyl substituents is a frequent analytical challenge.

This guide provides a field-proven framework for interpreting Infrared (IR) spectra of these compounds. Unlike basic textbook tables, this analysis focuses on the competitive interplay between lactam resonance, ring strain, and hydrogen-bonding networks that define the spectral fingerprint of hydroxypiperidinones.

Part 1: Spectral Performance Comparison

The following data synthesizes experimental findings for the two primary functional groups of interest: the Lactam (Amide) Carbonyl and the Hydroxyl Group .

Table 1: Diagnostic Bands for Piperidinone Regioisomers

Differentiation between the lactam (2-one) and ketone (4-one) isomers is the primary structural question.

Feature2-Piperidinone (δ-Lactam) 4-Piperidinone (Ketone) Mechanistic Insight
C=O Stretch 1640 – 1680 cm⁻¹ (Strong)1705 – 1725 cm⁻¹ (Strong)Resonance vs. Induction: The nitrogen lone pair in the lactam donates electron density to the carbonyl (resonance), weakening the C=O bond and lowering the frequency compared to the isolated ketone in the 4-position.
N-H Stretch 3200 – 3400 cm⁻¹ (Broad/Strong)3300 – 3500 cm⁻¹ (Weak/Sharp)H-Bonding Potential: Lactam N-H groups are potent H-bond donors, leading to significant broadening. The secondary amine in 4-piperidinone is less acidic and typically shows a sharper, weaker band.
Overtones ~3080 cm⁻¹ (Fermi Resonance)AbsentThe N-H stretch often couples with the Amide II overtone in lactams, creating a "shoulder" peak rarely seen in the ketone isomer.
Table 2: Hydroxyl Group Environmental Analysis

The position of the O-H band is a direct reporter of the local chemical environment.

StateFrequency (ν_OH) Band Shape Structural Implication
Free (Non-bonded) 3600 – 3650 cm⁻¹ Sharp, NarrowObserved only in dilute solution (<0.01 M in CCl₄/CHCl₃) or gas phase. Indicates steric shielding or lack of acceptor sites.
Intermolecular H-Bond 3200 – 3550 cm⁻¹ Broad, IntenseIndicates self-association (dimers/polymers). Concentration Dependent: Shifts to higher frequency upon dilution.
Intramolecular H-Bond 3450 – 3550 cm⁻¹ Sharp to Med. BroadIndicates a specific geometric motif (e.g., 3-hydroxy-2-piperidinone forming a 5-membered ring with the carbonyl oxygen). Concentration Independent.
Part 2: Mechanistic Visualization
Diagram 1: Structural-Spectral Decision Logic

This decision tree outlines the logical flow for assigning bands in a complex hydroxypiperidinone spectrum.

IR_Decision_Logic Start Unknown Piperidinone Derivative CheckCO Check Carbonyl Region (1600-1750 cm⁻¹) Start->CheckCO Lactam Band at 1640-1680 cm⁻¹ (Amide I) CheckCO->Lactam Low Freq Ketone Band at 1705-1725 cm⁻¹ (Ketone) CheckCO->Ketone High Freq CheckOH Check Hydroxyl Region (3200-3650 cm⁻¹) Lactam->CheckOH Ketone->CheckOH BroadOH Broad Band (3200-3550 cm⁻¹) CheckOH->BroadOH SharpOH Sharp Band (>3600 cm⁻¹) CheckOH->SharpOH Dilution Perform Dilution Study BroadOH->Dilution Inter Shift Observed: Intermolecular H-Bond Dilution->Inter Band Sharpens/Shifts Blue Intra No Shift: Intramolecular H-Bond Dilution->Intra Band Position Constant

Caption: Logical workflow for distinguishing regioisomers and hydrogen bonding states in hydroxypiperidinones.

Part 3: Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed to be self-validating.

Protocol A: The "Gold Standard" Dilution Study

Objective: To definitively distinguish between intramolecular (structural) and intermolecular (concentration-dependent) hydrogen bonding.

Materials:

  • Solvent: Spectroscopic grade CCl₄ or CHCl₃ (Must be dry; water creates interfering O-H signals).

  • Cell: NaCl or CaF₂ liquid cell with variable path length (or multiple fixed cells: 0.1 mm, 1.0 mm, 10 mm).

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Prepare a 0.1 M solution of the hydroxypiperidinone derivative.

    • Acquire spectrum using a 0.1 mm path length cell.

    • Target Observation: You should see a broad band (H-bonded) and possibly a small sharp shoulder (free).

  • Serial Dilution:

    • Dilute the stock to 0.01 M (10x dilution).

    • Acquire spectrum using a 1.0 mm path length cell. (Increasing path length compensates for lower concentration to keep signal intensity comparable).

    • Dilute further to 0.001 M (100x dilution).

    • Acquire spectrum using a 10 mm path length cell.

  • Data Analysis:

    • Overlay the spectra. Normalize the baseline.

    • Intermolecular H-Bonding: The broad band at ~3300-3400 cm⁻¹ will decrease in intensity, and the sharp band at ~3600 cm⁻¹ will grow significantly.

    • Intramolecular H-Bonding: The ratio between the broad and sharp bands (if both exist) remains constant, or the position of the main band does not shift.

Protocol B: Solid State Analysis (KBr Pellet)

Objective: Rapid identification of functional groups for purity checks.

  • Grinding: Mix 1-2 mg of sample with ~200 mg of dry KBr. Grind to a fine powder (particle size < 2 µm) to minimize Christiansen scattering (which causes sloping baselines).

  • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes.

  • Validation: The pellet must be transparent. An opaque pellet indicates moisture or insufficient grinding, which will distort the O-H region (3400 cm⁻¹) and invalidate the H-bond analysis.

Part 4: Scientific Rationale & Causality

Why does the Lactam C=O shift lower? In 2-piperidinone, the nitrogen atom is sp² hybridized (planar), allowing its lone pair to overlap with the carbonyl π-system. This resonance contribution (N-C=O ↔ N+=C-O-) increases the single-bond character of the carbonyl, reducing its force constant (


) and thus its vibrational frequency (

). In 4-piperidinone, the carbonyl is isolated from the nitrogen by methylene groups, preventing this resonance; it behaves as a standard cyclic ketone (stiffer bond, higher frequency).

Why distinguish H-bonding types? For drug development, intramolecular hydrogen bonds (e.g., in 3-hydroxy-2-piperidinone) lock the molecule into a specific conformation, potentially improving membrane permeability by "hiding" the polar donor/acceptor groups. Intermolecular bonding suggests the compound may aggregate, affecting solubility and formulation stability.

Diagram 2: Dilution Study Workflow

Dilution_Workflow Stock 0.1 M Solution (Short Path) Dilute1 0.01 M Solution (Medium Path) Stock->Dilute1 Dilute 10x Dilute2 0.001 M Solution (Long Path) Dilute1->Dilute2 Dilute 10x Result_Inter Result: Band Shifts (Intermolecular) Dilute2->Result_Inter Band Shape Changes Result_Intra Result: No Shift (Intramolecular) Dilute2->Result_Intra Band Shape Constant

Caption: Experimental workflow for the dilution study to isolate hydrogen bonding effects.

References
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2-Piperidinone. National Institute of Standards and Technology.[1][2][3] Link

  • Royal Society of Chemistry. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides. RSC Publishing. Link[4]

  • BenchChem. (2025).[5] Spectroscopic Analysis Confirms Successful Synthesis of 2-Piperidinol: A Comparative Guide. Link

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Link

  • National Institutes of Health (NIH). (2025). 2-Piperidone Compound Summary. PubChem.[6] Link

Sources

Comparative

A Comparative Guide to Establishing a Reference Standard for the Analysis of 3-(2-Hydroxypropyl)piperidin-2-one

Introduction: The Analytical Imperative for a Novel Piperidinone 3-(2-Hydroxypropyl)piperidin-2-one is a substituted lactam, a chemical scaffold of significant interest in medicinal chemistry and drug development. The pi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Novel Piperidinone

3-(2-Hydroxypropyl)piperidin-2-one is a substituted lactam, a chemical scaffold of significant interest in medicinal chemistry and drug development. The piperidine ring is a ubiquitous feature in a multitude of pharmaceuticals and natural alkaloids, valued for its pharmacokinetic properties.[1][2] The introduction of a hydroxypropyl side chain presents a molecule with moderate polarity and potential for further functionalization, making it a valuable synthetic intermediate.

Accurate quantification and impurity profiling are cornerstones of drug development and quality control. These activities are critically dependent on the availability of a well-characterized, high-purity reference standard. A search for a commercially available certified reference standard for 3-(2-Hydroxypropyl)piperidin-2-one (CAS 1331640-05-7) reveals a notable market absence. Consequently, researchers and drug development professionals are often required to synthesize and qualify their own reference material in-house.

This guide provides a comprehensive framework for this process. It is not a comparison of commercial products, but a more fundamental comparison of the essential analytical methodologies required to qualify a synthesized batch of 3-(2-Hydroxypropyl)piperidin-2-one to the rigorous level of a primary reference standard. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing the causal logic behind experimental choices and detailed protocols to ensure scientific integrity.

Synthesis Context: Anticipating Analytical Challenges

To develop robust analytical methods, one must first understand the potential impurity profile of the target compound. A plausible synthetic route for 3-(2-Hydroxypropyl)piperidin-2-one could involve the alkylation of a suitable piperidin-2-one precursor. A related synthesis, the treatment of 3,2-epoxypropylisobutyl ether with piperidine, yields a similar structure and provides insight into potential byproducts.[3]

Based on common synthetic pathways for piperidones, potential impurities may include:

  • Unreacted Starting Materials: Residual piperidin-2-one or alkylating agents.

  • Solvent Residues: Trace amounts of solvents used during reaction and purification (e.g., toluene, ethanol, ethyl acetate).[4]

  • By-products: Isomers, over-alkylated products, or degradation products resulting from the reaction conditions.

  • Stereoisomers: The presence of a chiral center on the hydroxypropyl side chain means the final product can exist as a racemic mixture or as individual enantiomers, depending on the synthesis.

A successful analytical strategy must be able to separate, identify, and quantify these potential contaminants.

The Analytical Triad: A Comparative Approach to Reference Standard Qualification

The qualification of an in-house reference standard relies on a multi-faceted analytical approach. No single technique can provide all the necessary information. Here, we compare the "big three" analytical techniques for their specific application to 3-(2-Hydroxypropyl)piperidin-2-one.

Overall Analytical Workflow

The qualification process is a systematic workflow designed to build a complete profile of the candidate standard. Each analytical technique provides a crucial piece of the puzzle, from initial purity assessment to definitive structural confirmation.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Analytical Characterization cluster_Qualification Qualification & Documentation Synthesize Synthesize Compound Purify Purify via Crystallization/Chromatography Synthesize->Purify Candidate Candidate Standard Batch Purify->Candidate HPLC HPLC-UV/CAD (Purity & Assay) Candidate->HPLC GCMS GC-MS (Residual Solvents, Volatile Impurities) Candidate->GCMS NMR NMR (1H, 13C, 2D) (Structure Confirmation) Candidate->NMR KF Karl Fischer (Water Content) Candidate->KF DataReview Review & Approve Data HPLC->DataReview GCMS->DataReview NMR->DataReview KF->DataReview CoA Generate Certificate of Analysis (CofA) DataReview->CoA

Caption: Overall workflow for qualifying an in-house reference standard.

High-Performance Liquid Chromatography (HPLC)

Principle & Purpose: HPLC is the workhorse technique for determining the purity of a non-volatile organic compound. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For reference standard qualification, its primary roles are to perform a purity assay (typically expressed as area percent) and to quantify the compound against a known standard if one were available.

Advantages for 3-(2-Hydroxypropyl)piperidin-2-one:

  • High Resolution: Capable of separating closely related impurities from the main compound.

  • Versatility: A wide range of column chemistries and mobile phases can be screened to optimize separation.

  • Quantitative Accuracy: Provides precise and accurate measurements of peak areas, which are proportional to concentration.

Limitations & Considerations:

  • Chromophore Requirement: Standard UV detection requires the analyte to have a chromophore (a part of the molecule that absorbs UV light). The piperidin-2-one lactam amide bond provides weak UV absorbance at low wavelengths (~210 nm). This can lead to low sensitivity and potential interference from solvents or impurities that also absorb in this region.

  • Alternative Detection: To overcome this, a "universal" detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is highly recommended.[5] These detectors respond to any non-volatile analyte, providing a more uniform response for the main compound and any non-chromophoric impurities.

Experimental Protocol: HPLC-UV/CAD for Purity Assessment

This protocol outlines a robust starting point for method development.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the candidate reference standard.

    • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD) and/or a CAD.

    • Column: A reverse-phase C18 column (e.g., Waters Atlantis T3, 150 x 4.6 mm, 3 µm) is a good starting point due to the compound's polarity.[6]

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a standard approach for initial screening.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection:

      • UV/DAD: Monitor at 210 nm.

      • CAD: Nitrogen pressure at 35 psi, default settings.

  • Method Validation (per ICH Q2(R1) Guidelines): [7][8][9]

    • Specificity: Analyze a blank (diluent), the candidate standard, and the standard spiked with anticipated impurities (if available) to demonstrate that the peak for 3-(2-Hydroxypropyl)piperidin-2-one is free from interference.

    • Linearity: Prepare a series of dilutions (e.g., from 0.05 to 1.5 mg/mL) to demonstrate a linear relationship between concentration and detector response (R² > 0.999).

    • Precision: Perform multiple injections (n=6) of the same sample to assess repeatability (RSD < 1.0%).

Quantitative Data Summary: HPLC Method
ParameterTypical SpecificationRationale
Purity (Area %) ≥ 99.5%For use as a primary reference standard.
Linearity (R²) > 0.999Ensures the method is quantitative over the desired range.
Precision (%RSD) < 1.0%Demonstrates the reliability and reproducibility of the method.
Individual Impurity < 0.10%Aligns with typical ICH reporting thresholds for unknown impurities.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Purpose: GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It separates components based on their boiling points and interaction with a capillary column, followed by detection with a mass spectrometer, which provides mass information for identification. For reference standard qualification, its primary roles are identifying and quantifying residual solvents and detecting volatile impurities.

Advantages for 3-(2-Hydroxypropyl)piperidin-2-one:

  • High Sensitivity: Excellent for detecting trace-level impurities like residual solvents.

  • Definitive Identification: The mass spectrum provides a molecular fingerprint that can be used to confirm the identity of volatile impurities by matching against spectral libraries.

Limitations & Considerations:

  • Volatility Requirement: 3-(2-Hydroxypropyl)piperidin-2-one itself has low volatility due to its hydroxyl group and polar lactam structure. Direct analysis by GC is challenging and can lead to poor peak shape and thermal degradation.

  • Derivatization: To analyze the compound itself or non-volatile impurities, a derivatization step is often necessary. Silylation (e.g., using BSTFA) can be used to replace the active hydrogen on the hydroxyl group, increasing volatility and improving chromatographic performance.[11] However, for reference standard qualification, GC-MS is most effectively used for what it does best: analyzing residual solvents without derivatization.

Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis

This protocol is a standard method for analyzing residual solvents according to USP <467>.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the candidate reference standard into a headspace vial.

    • Add a high-boiling point solvent (e.g., 1 mL of Dimethyl Sulfoxide - DMSO) to dissolve the sample.

    • Seal the vial immediately. Prepare a blank vial containing only the DMSO.

  • Instrumentation & Conditions:

    • GC-MS System: A GC system coupled with a mass spectrometer and a headspace autosampler.

    • Column: A column designed for volatile compounds, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Headspace Parameters:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

      • Incubation Time: 15 minutes

    • GC Oven Program:

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 240°C, hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify peaks corresponding to solvents by comparing their retention times and mass spectra to a known solvent library.

    • Quantify by comparing peak areas to those of a standard solution containing known amounts of the identified solvents.

GC-MS Workflow Diagram

GCMS_Workflow Sample Weigh Sample into Headspace Vial Solvent Add DMSO Sample->Solvent Seal Seal Vial Solvent->Seal Incubate Incubate in Headspace Oven Seal->Incubate Inject Inject Headspace into GC Incubate->Inject Separate Separate by Boiling Point (GC) Inject->Separate Detect Detect & Identify by Mass (MS) Separate->Detect Analyze Analyze Data (Identify & Quantify) Detect->Analyze

Caption: Workflow for residual solvent analysis by Headspace GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Purpose: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule. For reference standard qualification, its role is to provide definitive confirmation of the chemical structure and to detect impurities that may not be visible by other techniques.

Advantages for 3-(2-Hydroxypropyl)piperidin-2-one:

  • Unambiguous Identification: Provides a unique fingerprint of the molecule's structure. The chemical shifts, coupling constants, and integrations of the proton (¹H) NMR spectrum can be used to confirm the connectivity of every part of the molecule.

  • Quantitative Capability (qNMR): With an internal standard of known purity and concentration, ¹H NMR can be used for a highly accurate assay (quantitative NMR or qNMR) without the need for a specific reference standard of the analyte itself.

  • Detects Non-Chromophoric Impurities: NMR can detect any proton-containing impurity, regardless of its UV absorbance or volatility.

Limitations & Considerations:

  • Sensitivity: NMR is inherently less sensitive than HPLC or GC-MS, making it less suitable for detecting trace-level impurities (<0.1%).

  • Complexity: 2D NMR experiments (like COSY and HSQC) are often required for full, unambiguous assignment of all signals, which requires more instrument time and expertise for interpretation.[12][13]

Experimental Protocol: Structural Confirmation by NMR
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the candidate standard in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Experiments:

    • Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • ¹H NMR: Acquire a standard proton spectrum. Ensure the signal-to-noise is high enough to see small impurity peaks. The integral values should correspond to the number of protons in each part of the molecule.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • 2D NMR (for full characterization):

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, which is key for confirming the overall molecular framework.

  • Data Interpretation:

    • Structure Confirmation: The combination of 1D and 2D spectra should allow for the assignment of every proton and carbon signal to its position in the proposed structure of 3-(2-Hydroxypropyl)piperidin-2-one.

    • Purity Assessment: Look for small peaks in the ¹H NMR spectrum that do not belong to the main compound, solvent, or TMS. The integration of these peaks relative to the main compound can provide an estimate of impurity levels.

Comparison of Analytical Techniques
FeatureHPLC-UV/CADGC-MS (Headspace)NMR Spectroscopy
Primary Purpose Purity Assay, QuantificationResidual Solvents, Volatile ImpuritiesStructural Confirmation, Identity
Analyte Volatility Non-volatileVolatileNot a factor
Sensitivity High (ng to pg)Very High (pg to fg)Low (µg to mg)
Destructive? YesYesNo
Quantitative? Yes (relative or external standard)Yes (external standard)Yes (qNMR with internal standard)
Key Strength Robustness and precision for purity determination.Gold standard for volatile impurity analysis.Unambiguous structural elucidation.
Key Limitation Requires chromophore or universal detector.Limited to volatile/derivatizable analytes.Low sensitivity for trace impurities.

Conclusion: Establishing a Self-Validating System

In the absence of a commercially available Certified Reference Standard for 3-(2-Hydroxypropyl)piperidin-2-one, a rigorous, multi-technique approach is not just recommended, but essential. By combining the strengths of HPLC for purity, GC-MS for residual solvents, and NMR for absolute structural identity, a laboratory can confidently qualify a synthesized batch of material for use as an in-house primary reference standard.

This process creates a self-validating system. The data from each technique corroborates the others, building a comprehensive Certificate of Analysis that is scientifically sound and fit for its intended purpose in a regulated research and development environment. This guide provides the strategic framework and detailed protocols necessary to achieve that goal, ensuring the accuracy and integrity of all future analytical work involving this important compound.

References

  • Damiani, T., et al. (2024). Remarkable diversity of alkaloid scaffolds in Piper fimbriulatum. bioRxiv. Available at: [Link]

  • Aridoss, G., et al. (2021).
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Freitas, C. S., et al. (2019). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry.
  • Ganesan, S., et al. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry.
  • Google Patents. (2011). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Li, Y., et al. (2024). Rapid Analysis of Compounds from Piperis Herba and Piperis Kadsurae Caulis and Their Differences Using High-Resolution Liquid–Mass Spectrometry and Molecular Network Binding Antioxidant Activity. Molecules.
  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Aliyeva, A. A., et al. (2021). SYNTHESIS OF 3-PIPERIDINE-2-HYDROXYPROPYLISOBUTYL ETHER AND STUDY OF ITS ANTI-RUST PROPERTIES.
  • Mathew, B., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules.
  • Singh, S., et al. (2012). Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS).
  • Google Patents. (2016). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • CPAchem. (n.d.). Piperidine CAS:110-89-4 EC:203-813-0. Available at: [Link]

  • Zampieri, D., et al. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry.
  • Liu, X., et al. (2011). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Klein, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
  • Damiani, T., et al. (2024).
  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
  • Elder, D. P. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • DTIC. (1990). Piperidine Synthesis. Available at: [Link]

  • Bakhtin, M. A., et al. (2023).
  • Briti Scientific. (n.d.). Certificate of Analysis. - 4-(4-Chlorophenyl)piperidine-2,6-dione. Available at: [Link]

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  • Ottokemi. (n.d.). Piperidine, GR 99%+, COA, Certificate of Analysis. Available at: [Link]

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Validation

Stability Under Scrutiny: A Comparative Guide to 3-Substituted Piperidin-2-ones in Acidic Environments

For researchers and professionals in drug development, understanding the stability of heterocyclic scaffolds is paramount. The piperidin-2-one (or δ-valerolactam) core is a prevalent motif in a variety of biologically ac...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the stability of heterocyclic scaffolds is paramount. The piperidin-2-one (or δ-valerolactam) core is a prevalent motif in a variety of biologically active molecules. However, its journey through the acidic environment of the gastrointestinal tract or during certain formulation processes can be fraught with the peril of hydrolysis. The substitution at the 3-position of the piperidin-2-one ring plays a critical role in modulating its stability, yet direct comparative data is sparse in the current literature. This guide provides a framework for understanding and predicting the relative stability of 3-substituted piperidin-2-ones under acidic conditions, grounded in established mechanistic principles of organic chemistry. We will explore the "why" behind the expected stability trends and provide a robust experimental protocol for those seeking to generate their own comparative data.

The Mechanism of Acid-Catalyzed Hydrolysis of Piperidin-2-ones

Under acidic conditions, the hydrolysis of piperidin-2-ones, like other lactams of similar ring size, proceeds through a bimolecular mechanism (A-2 type) involving a tetrahedral intermediate.[1][2] This is in contrast to the highly strained β-lactams, which can undergo hydrolysis via a unimolecular pathway involving an acylium ion intermediate.[1][2] The δ-lactam ring is considered to be relatively strain-free.

The accepted mechanism for the acid-catalyzed hydrolysis of a 3-substituted piperidin-2-one is a two-step process:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the reversible protonation of the carbonyl oxygen atom of the lactam. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. It is noteworthy that piperidin-2-one (a δ-lactam) has been described as being "unusually basic" compared to other lactams, which may influence the equilibrium of this initial protonation step.[1][2]

  • Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the protonated carbonyl carbon. This is the rate-determining step of the reaction and results in the formation of a tetrahedral intermediate.

  • Proton Transfer and Ring Opening: A series of rapid proton transfers follows, leading to the collapse of the tetrahedral intermediate and the cleavage of the amide bond, ultimately yielding the corresponding 5-aminocarboxylic acid.

The following diagram illustrates this mechanistic pathway:

Acid-Catalyzed Hydrolysis of 3-Substituted Piperidin-2-one Piperidinone 3-Substituted Piperidin-2-one ProtonatedPiperidinone Protonated Piperidin-2-one Piperidinone->ProtonatedPiperidinone + H₃O⁺ H3O H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedPiperidinone->TetrahedralIntermediate + H₂O H2O_1 H₂O RingOpenedProduct 5-Aminocarboxylic Acid TetrahedralIntermediate->RingOpenedProduct Proton Transfer & Ring Opening H2O_2 H₂O H3O_2 H₃O⁺

Caption: Mechanism of acid-catalyzed hydrolysis of a 3-substituted piperidin-2-one.

The Influence of 3-Substituents on Stability: A Predictive Analysis

The nature of the substituent at the 3-position can significantly impact the rate of hydrolysis through a combination of electronic and steric effects. These effects primarily influence the stability of the transition state leading to the tetrahedral intermediate.

Electronic Effects
  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro, cyano, or halo groups decrease the electron density on the piperidin-2-one ring through an inductive effect. This destabilizes the positively charged protonated intermediate, making it less favorable to form. Consequently, EWGs at the 3-position are predicted to decrease the rate of acid-catalyzed hydrolysis, thereby increasing the stability of the lactam.

  • Electron-Donating Groups (EDGs): Alkyl or alkoxy groups, for instance, donate electron density to the ring. This helps to stabilize the positive charge on the protonated lactam, making it more susceptible to nucleophilic attack. Therefore, EDGs at the 3-position are expected to increase the rate of hydrolysis and thus decrease the stability of the piperidin-2-one.

Steric Effects
  • Steric Hindrance: Bulky substituents at the 3-position can sterically hinder the approach of the water molecule to the carbonyl carbon. This would raise the activation energy of the rate-determining step and slow down the reaction. Thus, increasing the steric bulk of the 3-substituent is predicted to decrease the rate of hydrolysis and enhance the stability of the lactam ring.

Predicted Stability Ranking of 3-Substituted Piperidin-2-ones

Based on the principles outlined above, we can predict the relative stability of a series of 3-substituted piperidin-2-ones under acidic conditions. The following table provides a hypothetical comparison. It is crucial to note that this is a predictive ranking based on theoretical principles and awaits experimental verification.

3-SubstituentSubstituent TypePredicted Effect on Hydrolysis RatePredicted Relative Stability
-NO₂Strongly Electron-WithdrawingSignificant DecreaseVery High
-CNModerately Electron-WithdrawingDecreaseHigh
-ClWeakly Electron-WithdrawingSlight DecreaseModerately High
-HUnsubstituted (Reference)-Moderate
-CH₃Weakly Electron-DonatingSlight IncreaseModerately Low
-OCH₃Strongly Electron-DonatingIncreaseLow
-C(CH₃)₃Bulky/Weakly Electron-DonatingSignificant Decrease (Steric Hindrance)Very High

Experimental Protocol for Comparative Stability Analysis

To empower researchers to generate their own data, we provide a detailed, self-validating protocol for a comparative stability study of 3-substituted piperidin-2-ones.

Objective

To determine the pseudo-first-order rate constants (k_obs) for the acid-catalyzed hydrolysis of a series of 3-substituted piperidin-2-ones at a constant pH and temperature.

Materials and Reagents
  • 3-Substituted piperidin-2-one compounds of interest

  • Hydrochloric acid (HCl), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a suitable C18 column

  • pH meter

  • Thermostated water bath or incubator

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling and Analysis cluster_data Data Analysis A Prepare stock solutions of each 3-substituted piperidin-2-one in ACN D Initiate hydrolysis by adding a small aliquot of stock solution to the pre-heated acidic medium A->D B Prepare acidic hydrolysis medium (e.g., 1 M HCl in H₂O) B->D C Calibrate HPLC method with known concentrations of each compound H Analyze each sample by HPLC to determine the concentration of the remaining piperidin-2-one C->H E Incubate the reaction mixture at a constant temperature (e.g., 50 °C) D->E F Withdraw aliquots at predetermined time points (t₀, t₁, t₂, ... tₙ) E->F G Immediately quench the reaction (e.g., by neutralizing with a base or diluting in mobile phase) F->G G->H I Plot ln([Compound]t/[Compound]₀) vs. time H->I J Determine the pseudo-first-order rate constant (k_obs) from the slope of the line I->J K Compare the k_obs values to rank the stability of the compounds J->K

Caption: Experimental workflow for the comparative stability analysis.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of each 3-substituted piperidin-2-one in acetonitrile.

    • Prepare a 1 M aqueous solution of hydrochloric acid.

  • HPLC Method Development:

    • Develop an isocratic or gradient HPLC method that provides good separation of the parent piperidin-2-one from its hydrolyzed product (the 5-aminocarboxylic acid).

    • A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) at a flow rate of 1 mL/min, with UV detection at a wavelength where the piperidin-2-one has strong absorbance.

    • Generate a calibration curve for each compound to accurately quantify its concentration.

  • Hydrolysis Reaction:

    • Pre-heat the 1 M HCl solution to the desired temperature (e.g., 50 °C) in a thermostated water bath.

    • To initiate the reaction, add a small, precise volume of the piperidin-2-one stock solution to the heated acid solution to achieve a final concentration in the range of the HPLC calibration curve (e.g., 0.1 mM).

    • Start a timer immediately upon addition.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of the HPLC mobile phase to stop the hydrolysis.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system and determine the concentration of the remaining piperidin-2-one at each time point using the calibration curve.

  • Data Analysis:

    • For each compound, plot the natural logarithm of the concentration ratio (ln([A]t/[A]₀)) versus time, where [A]t is the concentration at time t and [A]₀ is the initial concentration.

    • The plot should yield a straight line, and the pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

    • A higher k_obs value indicates a faster rate of hydrolysis and lower stability.

Conclusion

References

  • Jiang, J., Qing, J., & Gong, L.-Z. (2009). Asymmetric synthesis of 3-amino-delta-lactams and benzo[a]quinolizidines by catalytic cyclization reactions involving azlactones. Chemistry (Weinheim an der Bergstrasse, Germany), 15(29), 7031–7034. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. (1976). Canadian Journal of Chemistry, 54(14), 2268-2277. [Link]

  • Ozturk, S., Shahabi, S., & Kutuk, H. (2021). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1141-1150. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Zheng, C., & Toste, F. D. (2015). Recent advances in the synthesis of glutarimides and their application in catalytic asymmetric synthesis. Chemical Society Reviews, 44(22), 8353-8364. [Link]

  • Mitchell, A. G., & El-Faham, A. (2020). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 11(10), 1109-1121. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Quantitative Analysis of Piperidinone Reaction Mixtures

Introduction: The piperidine and piperidinone scaffolds are foundational motifs in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Their synthesis is a cornerstone of drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The piperidine and piperidinone scaffolds are foundational motifs in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Their synthesis is a cornerstone of drug development, where precise control over reaction progress, yield, and purity is not just desirable, but essential. Accurate quantitative analysis of complex reaction mixtures allows researchers to optimize conditions, identify byproducts, and ensure the quality and consistency of their active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring each protocol is presented as a robust, self-validating system.

Pillar 1: Strategic Selection of an Analytical Technique

The choice of an analytical method is dictated by the specific question you need to answer. Are you performing routine quality control on a known product, identifying an unknown impurity, or determining the absolute concentration of a novel compound without a dedicated reference standard? Each scenario calls for a different approach. The following table provides a high-level comparison to guide your decision-making process.

FeatureHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Separation by polarity, detection by UV absorbance.Separation by boiling point, identification by mass-to-charge ratio and fragmentation.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation; signal is proportional to the number of nuclei.
Analyte Requirement Must possess a UV chromophore or be derivatized.Must be volatile and thermally stable, or be derivatized.Must be soluble in a deuterated solvent and contain NMR-active nuclei (e.g., ¹H).
Primary Application Routine quantification, purity checks, stability testing.Identification of unknown impurities, analysis of volatile components.[3][4]Absolute quantification without a specific analyte standard, structural confirmation, mixture analysis.[5][6]
Sensitivity Good (µg/mL to ng/mL range).[7]Excellent (pg/mL range).Moderate (mg/mL range).
Selectivity Moderate; relies on chromatographic separation.Excellent; mass analyzer provides high specificity.Excellent; unique chemical shifts for different protons.
Throughput High; typical run times are 5-15 minutes.[7][8]Moderate; longer run times due to temperature programming.Low to Moderate; requires longer acquisition times for quantification.
Cost Relatively low instrumentation and running costs.Moderate to high instrumentation cost.High instrumentation cost, but can be cost-effective as it requires fewer standards.

Pillar 2: High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Rationale

HPLC is the workhorse of the pharmaceutical industry for good reason: it is robust, reproducible, and highly automatable. For piperidinone analysis, Reversed-Phase HPLC (RP-HPLC) is the most common modality.[9] The fundamental principle is the partitioning of analytes between a polar mobile phase and a non-polar stationary phase (typically C18). The key consideration for UV detection is that the analyte must possess a chromophore—a part of the molecule that absorbs UV light. Many piperidinone structures, particularly those derived from aromatic precursors, meet this criterion.[7][8] If the target molecule lacks a chromophore, a pre-column derivatization step using a UV-active tagging agent (e.g., 4-toluenesulfonyl chloride) is a reliable strategy to impart detectability.[9][10]

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sample 1. Reaction Quench & Dilution Accurately dilute an aliquot of the reaction mixture. prep_cal 2. Calibration Standards Prepare a series of standards of known concentration from a reference. prep_filter 3. Filtration Filter all samples and standards through a 0.45 µm syringe filter. hplc 4. HPLC Injection Inject onto an RP-C18 column. prep_filter->hplc sep 5. Separation Isocratic or gradient elution with a buffered organic/aqueous mobile phase. hplc->sep det 6. UV Detection Monitor absorbance at the analyte's λmax. sep->det integ 7. Peak Integration Measure the peak area of the analyte. det->integ curve 8. Calibration Curve Plot peak area vs. concentration for standards (r² > 0.99). integ->curve quant 9. Quantification Calculate the concentration in the reaction sample from the curve. curve->quant

Caption: Workflow for quantitative HPLC-UV analysis.

Self-Validating Protocol: HPLC-UV Quantification of a Piperidinone

This protocol is designed to be validated according to ICH Q2(R1) guidelines.[11]

  • Instrumentation & Conditions:

    • System: HPLC with a UV or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water. The exact ratio (e.g., 50:50 v/v) should be optimized for the specific analyte (isocratic elution).[12]

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C.[10]

    • Detection Wavelength: Determined by finding the maximum absorbance (λmax) of the piperidinone analyte (e.g., 220-260 nm).[12]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the piperidinone reference standard and dissolve in 10 mL of mobile phase.

    • Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected concentration range of the reaction sample (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Reaction Sample: At a specific time point, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding to a cold solvent). Accurately dilute the aliquot with mobile phase to a final concentration within the calibration range.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis & Quantification:

    • Inject the calibration standards in order of increasing concentration to build the calibration curve.

    • Inject the prepared reaction sample.

    • Plot the peak area of the analyte against the known concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be >0.99 for good linearity.[7][8]

    • Use the peak area of the analyte in the reaction sample and the regression equation to calculate its concentration.

    • Account for the dilution factor to determine the final concentration in the original reaction mixture.

Pillar 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale

GC-MS is a powerful technique that combines the separation capability of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for identifying unknown components in a reaction mixture, such as byproducts or impurities. The primary requirements are that the analyte must be volatile enough to be vaporized in the GC inlet and thermally stable enough not to decompose during analysis. While some piperidinones meet this requirement, others may require derivatization (e.g., silylation) to increase their volatility.

The "MS" component is the key advantage; it acts as a "molecular scale," providing the mass-to-charge ratio of the analyte. Furthermore, the high-energy ionization source fragments the molecule into a predictable pattern, which serves as a unique chemical fingerprint for definitive identification against spectral libraries like NIST.[4]

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_extract 1. Liquid-Liquid Extraction Extract analytes from the aqueous reaction mixture into an organic solvent (e.g., EtOAc). prep_dry 2. Drying & Concentration Dry the organic layer (e.g., with Na₂SO₄) and concentrate under reduced pressure. prep_extract->prep_dry prep_reconstitute 3. Reconstitution Re-dissolve the residue in a small, known volume of a volatile solvent (e.g., CH₂Cl₂). prep_dry->prep_reconstitute gc 4. GC Injection Inject into a heated inlet for volatilization. prep_reconstitute->gc sep 5. Separation Separation on a capillary column (e.g., HP-5ms) via a temperature program. gc->sep ionize 6. Ionization & Fragmentation Electron Impact (EI, 70 eV) ionization creates charged fragments. sep->ionize detect 7. Mass Detection Quadrupole analyzer separates fragments by m/z. ionize->detect tic 8. Total Ion Chromatogram (TIC) View separated components over time. detect->tic ms 9. Mass Spectrum Analysis Extract mass spectrum for each peak. tic->ms identify 10. Identification Compare fragmentation pattern to spectral libraries (e.g., NIST) to identify components. ms->identify

Caption: Workflow for qualitative/quantitative GC-MS analysis.

Self-Validating Protocol: GC-MS Analysis of a Piperidinone Mixture
  • Instrumentation & Conditions:

    • System: GC-MS with an Electron Ionization (EI) source.

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[14]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[14]

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[14]

    • MS Parameters: EI at 70 eV, mass scan range of 35-500 amu.[4][14]

  • Preparation of Solutions:

    • Sample Preparation: Quench a 1 mL aliquot of the reaction. If the mixture is aqueous, perform a liquid-liquid extraction with a solvent like ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate it. Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent.

    • Calibration (for quantification): Prepare calibration standards of the target piperidinone in the same final solvent used for the sample. It is also advisable to add a non-interfering internal standard to both the samples and the calibration standards to correct for injection volume variability.

  • Analysis & Identification:

    • Inject the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC), which shows all separated components as peaks.

    • For each peak of interest, extract the corresponding mass spectrum.

    • Analyze the molecular ion peak (if present) and the fragmentation pattern.

    • Compare the experimental mass spectrum with a reference library (e.g., NIST/Wiley) to confirm the identity of known compounds or propose structures for unknown byproducts.

    • For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

Pillar 4: Quantitative NMR (qNMR) Spectroscopy

Expertise & Rationale

qNMR stands apart from chromatographic techniques because it is a primary ratio method.[15] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This means you can determine the molar ratio of different compounds in a mixture directly from a single ¹H NMR spectrum, provided each compound has at least one unique, well-resolved signal.[16]

The most powerful application of qNMR is for absolute quantification without requiring a reference standard of the analyte itself.[5][17] Instead, a certified internal standard (IS) of known purity and weight is added to the sample. By comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the IS, the precise concentration or purity of the analyte can be calculated. This is invaluable in early drug development when a certified standard of a newly synthesized molecule may not yet exist. The key to accuracy is ensuring full relaxation of all nuclei between pulses by setting the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons being quantified.

Experimental Workflow: qNMR Analysis

cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation prep_analyte 1. Weigh Analyte Accurately weigh the crude reaction mixture or isolated product. prep_is 2. Weigh Internal Standard (IS) Accurately weigh a certified IS (e.g., maleic acid). prep_analyte->prep_is prep_dissolve 3. Dissolve Dissolve both analyte and IS in a known volume of deuterated solvent (e.g., DMSO-d₆). prep_is->prep_dissolve acquire 4. Acquire ¹H NMR Spectrum Use quantitative parameters (e.g., 90° pulse, long relaxation delay d1 > 5*T₁). prep_dissolve->acquire process 5. Process Spectrum Careful phasing and baseline correction. acquire->process integrate 6. Integrate Signals Integrate a well-resolved analyte signal and a well-resolved IS signal. process->integrate calculate 7. Calculate Purity/Concentration Use the qNMR equation relating integral areas, molecular weights, masses, and proton counts. integrate->calculate

Caption: Workflow for absolute quantification by qNMR.

Self-Validating Protocol: Absolute Quantification by qNMR
  • Preparation of the qNMR Sample:

    • Accurately weigh approximately 10-20 mg of the crude piperidinone reaction product (mass_analyte) into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, mass_IS) into the same NMR tube. The IS must have signals that do not overlap with the analyte signals.[18]

    • Add a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) to the NMR tube and ensure complete dissolution.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): ≥ 30 seconds (a conservative value to ensure full relaxation for most small molecules).

    • Number of Scans (ns): ≥ 16, to ensure a good signal-to-noise ratio (S/N > 150:1 recommended).

  • Data Processing and Calculation:

    • Process the spectrum with careful manual phasing and baseline correction to ensure accurate integration.

    • Select a well-resolved signal for the analyte (Int_analyte) corresponding to a known number of protons (N_analyte).

    • Select a well-resolved signal for the internal standard (Int_IS) corresponding to a known number of protons (N_IS). For maleic acid, the two olefinic protons often appear as a singlet.

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (mass_IS / mass_analyte) * Purity_IS

      Where:

      • Int = Integral area of the signal

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • mass = Weighed mass

      • Purity_IS = Purity of the internal standard (usually >99.5%)

Conclusion and Recommendations

The quantitative analysis of piperidinone reaction mixtures is not a one-size-fits-all problem. The optimal method depends entirely on the analytical goal.

  • For high-throughput process monitoring and routine quality control where a reference standard is available and the analyte has a UV chromophore, HPLC-UV is the undisputed method of choice due to its speed, robustness, and cost-effectiveness.[12]

  • When faced with an unknown impurity or a complex mixture of byproducts, the structural information provided by GC-MS is invaluable for identification. It is the preferred tool for qualitative analysis and impurity profiling , provided the analytes are sufficiently volatile.

  • For the absolute quantification of a novel piperidinone for which no certified reference standard exists, or for certifying in-house reference materials, qNMR is the most powerful and accurate method. It provides a direct, primary measurement of purity and concentration with high confidence.[5][15]

By understanding the fundamental principles, strengths, and limitations of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy to accelerate their research and ensure the quality of their synthesized molecules.

References

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC. (URL: )
  • A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin - ResearchGate. (2026, February 9). (URL: [Link])

  • Piperidine Synthesis. - DTIC. (2025, June 4). (URL: )
  • Advances in Piperidone Synthesis Techniques | PDF - Scribd. (URL: [Link])

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - ACS Publications. (2024, October 22). (URL: [Link])

  • (PDF) Piperamides fromPiper ottonoidesby NMR and GC-MS Based Mixture Analysis. (2025, December 18). (URL: [Link])

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar
  • A validated RP-HPLC method for the determination of piperidone analogue of curcumin - ResearchGate. (URL: [Link])

  • Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity - PMC. (2021, September 22). (URL: [Link])

  • (PDF) Synthesis of Piperidones by MCR - ResearchGate. (2009, March 23). (URL: [Link])

  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed. (2021, November 9). (URL: [Link])

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. (2023, September 2). (URL: [Link])

  • (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY - ResearchGate. (2024, September 1). (URL: [Link])

  • Quantitative NMR Spectroscopy.docx 11/2017. (URL: )
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. (URL: [Link])

  • Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2005, May 5). (URL: [Link])

  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D - ResearchGate. (URL: [Link])

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega. (2020, February 3). (URL: [Link])

  • Petrenko-Kritschenko piperidone synthesis - Wikipedia. (URL: [Link])

  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (URL: [Link])

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis - SciELO. (URL: [Link])

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery. (2021, August 3). (URL: [Link])

  • Quantitative monitoring of biphasic reactions - Andor - Oxford Instruments. (URL: [Link])

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (URL: [Link])

  • Qualitative and Quantitative Application of NMR in Rilmenidine Dihydrogen Phosphate API and Its Related Impurity-B and Correlati - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). (URL: [Link])

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 3-(2-Hydroxypropyl)piperidin-2-one: Essential Safety and Operational Protocols

Welcome to your comprehensive guide on the safe handling of 3-(2-Hydroxypropyl)piperidin-2-one. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide on the safe handling of 3-(2-Hydroxypropyl)piperidin-2-one. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, providing a deep dive into the causality behind each safety recommendation. By understanding the principles of chemical hazards and containment, we can create a self-validating system of safety that protects both the individual and the integrity of our research.

Hazard Identification and Risk Assessment: Understanding the "Why"

The piperidine functional group, a core component of 3-(2-Hydroxypropyl)piperidin-2-one, is known to exhibit corrosive and irritant properties. Safety data for the closely related compound, 3-Hydroxypiperidine, indicates that it can cause severe skin burns, serious eye damage, and respiratory irritation[1][2]. Therefore, a thorough risk assessment is the foundational step before any handling of this compound.

Potential Hazard Description Primary Exposure Routes
Skin Corrosion/Irritation The compound is presumed to be corrosive and can cause severe burns upon contact with the skin[1][2].Dermal (skin) contact
Serious Eye Damage Direct contact with the eyes can lead to serious and potentially permanent damage[1][2].Ocular (eye) contact
Respiratory Irritation Inhalation of dust, fumes, or aerosols may cause irritation to the respiratory tract[1].Inhalation
Ingestion Swallowing the compound can cause burns to the mouth, throat, and stomach[2].Oral (ingestion)

Given these potential hazards, all work with 3-(2-Hydroxypropyl)piperidin-2-one must be conducted within a certified chemical fume hood to minimize the risk of inhalation and to contain any potential spills[1].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for mitigating the risks associated with handling 3-(2-Hydroxypropyl)piperidin-2-one. The following PPE is mandatory for all procedures involving this compound.

Recommended PPE Ensemble
  • Primary Engineering Control: Always handle this compound within a properly functioning chemical fume hood[1].

  • Hand Protection: Wear nitrile or neoprene gloves. Given the corrosive nature of related compounds, consider double-gloving for added protection, especially during procedures with a higher risk of splashing[3][4]. Ensure gloves are regularly inspected for any signs of degradation or puncture.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a significant splash risk, a full-face shield worn over safety goggles is strongly recommended[1][3].

  • Body Protection: A flame-resistant lab coat should be worn at all times[3]. For larger quantities or procedures with a high splash potential, a chemically resistant apron or gown should be worn over the lab coat[4].

  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory.[3]

PPE Donning and Doffing Procedures

The order of donning and doffing PPE is crucial to prevent cross-contamination. Follow the sequence illustrated below.

Donning (Putting On) PPE Workflow

G A 1. Lab Coat B 2. Eye Protection (Goggles/Face Shield) A->B C 3. Gloves (Ensure cuffs overlap with lab coat sleeves) B->C

Caption: Sequential process for correctly putting on PPE.

Doffing (Taking Off) PPE Workflow

G A 1. Gloves (Peel off away from the body) B 2. Lab Coat (Fold inward, avoiding contact with the outer surface) A->B C 3. Eye Protection (Handle by the arms) B->C D 4. Wash Hands Thoroughly C->D

Caption: Step-by-step procedure for the safe removal of PPE.

Operational and Handling Protocols

Adherence to strict operational protocols is essential for minimizing exposure and ensuring a safe working environment.

General Handling
  • Ventilation: All handling of 3-(2-Hydroxypropyl)piperidin-2-one, including weighing and dilutions, must be performed in a certified chemical fume hood[1].

  • Avoid Inhalation and Contact: Do not breathe dust, fumes, or vapors. Avoid all contact with skin and eyes[1].

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn[1]. Do not eat, drink, or smoke in the laboratory[5].

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. Keep the container tightly closed when not in use[1].

Spill Management

In the event of a spill, immediate and appropriate action is required to contain the hazard.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Ensure you are wearing the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill[1]. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (if applicable and safe to do so): For piperidine-based compounds, a weak acid may be used for neutralization after absorption. However, this should only be performed by trained personnel.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a thorough water rinse.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Disposal Plan: A Cradle-to-Grave Responsibility

The proper disposal of 3-(2-Hydroxypropyl)piperidin-2-one and any contaminated materials is a critical final step in the handling process.

  • Waste Segregation: All materials contaminated with 3-(2-Hydroxypropyl)piperidin-2-one, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.

  • Containerization: Use chemically resistant, sealable containers for waste collection.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-(2-Hydroxypropyl)piperidin-2-one".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations[2].

Chemical Waste Disposal Workflow

G cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal A 1. Segregate Contaminated Materials (PPE, absorbent, excess chemical) B 2. Place in Labeled, Sealed Hazardous Waste Container A->B C 3. Store in Designated Satellite Accumulation Area B->C D 4. Schedule Pickup with Environmental Health & Safety (EHS) C->D

Caption: Workflow for the proper disposal of chemical waste.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Safety Data Sheet - Jubilant Ingrevia. (2024, March 12). 3-Hydroxypiperidine.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Lab Manager.
  • Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG.
  • PIPERIDINE - CAMEO Chemicals - NOAA. CAMEO Chemicals.
  • Safety Data Sheet. (2025, December 22). 3-Hydroxypiperidine.
  • Personal Protective Equipment - NI Infection Control Manual. NI Infection Control.

Sources

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